Product packaging for Anirolac(Cat. No.:CAS No. 66635-85-6)

Anirolac

货号: B1665505
CAS 编号: 66635-85-6
分子量: 285.29 g/mol
InChI 键: HEOZYYOUKGGSBJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Anirolac is a nonsteroidal anti-inflammatory drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO4 B1665505 Anirolac CAS No. 66635-85-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-21-11-4-2-10(3-5-11)15(18)14-7-6-13-12(16(19)20)8-9-17(13)14/h2-7,12H,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOZYYOUKGGSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C3N2CCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867239
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66635-85-6
Record name Anirolac [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANIROLAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9B9E35WUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anirolac mechanism of action on cyclooxygenase pathways

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the mechanism of action of "Anirolac" on cyclooxygenase (COX) pathways is not possible at this time, as no significant scientific literature or data could be retrieved for a compound with this name. Searches for "this compound" in comprehensive scientific and medical databases did not yield information on its chemical structure, pharmacological properties, or specific effects on COX-1 and COX-2 enzymes.

It is possible that "this compound" may be a typographical error, a developmental code name for a compound that was not advanced, a discontinued (B1498344) drug, or a very new compound for which data is not yet publicly available.

To provide a detailed technical guide as requested, clarification on the correct name of the drug is required. Should a viable drug name be provided, a thorough guide can be developed, encompassing:

  • Mechanism of Action: A detailed explanation of how the drug interacts with COX-1 and COX-2.

  • Quantitative Data: A summary of inhibitory concentrations (e.g., IC50 values) in tabular format.

  • Experimental Protocols: A description of the methodologies used to determine its COX inhibitory activity.

  • Visualizations: Diagrams of the relevant signaling pathways and experimental workflows.

Without specific information on "this compound," a general overview of cyclooxygenase pathways and their inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) can be provided as a substitute.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory process through their role in the synthesis of prostanoids, which are potent lipid mediators.[1]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that are involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[2]

  • COX-2 is typically an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli like cytokines and growth factors.[2] The prostanoids produced by COX-2 contribute to the cardinal signs of inflammation: pain, fever, and swelling.[3]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely due to the inhibition of COX-1.[3]

Signaling Pathway of Prostanoid Synthesis

The synthesis of prostanoids begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by the cyclooxygenase and peroxidase activities of the COX enzymes. PGH2 is subsequently converted to various bioactive prostanoids, including prostaglandins (B1171923) (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) (TXA2), by specific synthases.

Below is a generalized diagram of the cyclooxygenase pathway.

Cyclooxygenase_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE2, PGD2, etc.) Prostacyclin (PGI2) Thromboxane (TXA2) PGH2->Prostanoids Isomerases Physiological Physiological Functions (GI protection, platelet aggregation) Prostanoids->Physiological Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation NSAIDs Non-selective NSAIDs NSAIDs->COX1 NSAIDs->COX2 COX2i COX-2 Selective Inhibitors COX2i->COX2 Experimental_Workflow start Start prep Prepare COX-1 and COX-2 (Purified enzymes or cell lysates) start->prep incubation Incubate enzyme with compound prep->incubation compound Prepare test compound dilutions (e.g., this compound) compound->incubation add_aa Add Arachidonic Acid (Substrate) incubation->add_aa reaction Allow enzymatic reaction to proceed add_aa->reaction stop Stop reaction reaction->stop measure Measure Prostanoid Production (e.g., PGE2 via ELISA or LC-MS) stop->measure calculate Calculate % Inhibition and IC50 values measure->calculate end End calculate->end

References

Synthesis and Chemical Properties of Anirolac (RS37326): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anirolac, also known as RS37326, is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrolizine carboxylic acid class. Like other NSAIDs, its therapeutic effects are derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and its mechanism of action. The information is intended to support researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties of this compound (RS37326)

This compound is a racemic mixture with the chemical formula C₁₆H₁₅NO₄.[1] Its IUPAC name is 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acidMedKoo Biosciences
Synonyms RS-37326, RS 37326MedKoo Biosciences
Molecular Formula C₁₆H₁₅NO₄[1]
Molecular Weight 285.29 g/mol ChemicalBook
Appearance SolidMedchemExpress
Color Off-white to light brownMedchemExpress
Boiling Point (Predicted) 532.6±50.0 °CChemicalBook
pKa (Predicted) 4.27±0.20ChemicalBook
Solubility Soluble in DMSOMedKoo Biosciences

Synthesis of this compound (RS37326)

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-(4-methoxybenzoyl)pyrrole (Intermediate 1)

This step involves the Friedel-Crafts acylation of pyrrole (B145914) with 4-methoxybenzoyl chloride.

  • Reactants: Pyrrole, 4-methoxybenzoyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

  • Procedure:

    • To a solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene), add the Lewis acid catalyst portion-wise at a low temperature (0-5 °C) under an inert atmosphere.

    • Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-(4-methoxybenzoyl)pyrrole.

Step 2: Synthesis of Diethyl 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate 2)

This step involves the construction of the pyrrolizine ring system.

  • Reactants: 2-(4-methoxybenzoyl)pyrrole (Intermediate 1), diethyl 2-(bromomethyl)acrylate.

  • Procedure:

    • React Intermediate 1 with a suitable reagent to form a pyrrole-N-acetic acid ester derivative.

    • Subsequent intramolecular cyclization, potentially via a Dieckmann condensation or a similar method, would form the pyrrolizine core. A more direct approach, as suggested by patents for related compounds, involves the reaction of the 2-aroylpyrrole with a suitable C4-building block. For instance, reaction with diethyl 2-(bromomethyl)acrylate in the presence of a base can lead to the formation of the pyrrolizine dicarboxylate.

    • The reaction mixture is typically heated in a suitable solvent until the starting material is consumed.

    • After cooling, the product is isolated by extraction and purified by chromatography.

Step 3: Synthesis of this compound

This final step involves the hydrolysis and decarboxylation of the dicarboxylate intermediate.

  • Reactants: Diethyl 5-(4-methoxybenzoyl)-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (Intermediate 2), a strong base (e.g., sodium hydroxide), and a strong acid (e.g., hydrochloric acid).

  • Procedure:

    • Treat Intermediate 2 with an aqueous solution of a strong base (e.g., 20% sodium hydroxide) and heat the mixture to reflux to facilitate the hydrolysis of the ester groups.

    • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify it with a strong acid (e.g., concentrated hydrochloric acid).

    • The acidification will induce the decarboxylation of the resulting dicarboxylic acid to yield this compound.

    • The precipitated solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Logical Workflow for this compound Synthesis

Synthesis_Workflow Pyrrole Pyrrole Intermediate1 2-(4-Methoxybenzoyl)pyrrole Pyrrole->Intermediate1 Friedel-Crafts Acylation AnisoylChloride 4-Methoxybenzoyl Chloride AnisoylChloride->Intermediate1 Intermediate2 Diethyl 5-(4-methoxybenzoyl)-2,3-dihydro- 1H-pyrrolizine-1,1-dicarboxylate Intermediate1->Intermediate2 Annulation C4_BuildingBlock Diethyl 2-(bromomethyl)acrylate C4_BuildingBlock->Intermediate2 This compound This compound Intermediate2->this compound Hydrolysis & Decarboxylation NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., for gastric protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., mediating inflammation, pain, and fever) COX2->Prostaglandins_COX2 Inflammation Inflammation Prostaglandins_COX2->Inflammation Pain Pain Prostaglandins_COX2->Pain Fever Fever Prostaglandins_COX2->Fever This compound This compound (NSAID) This compound->COX1 Inhibition This compound->COX2 Inhibition

References

In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Anirolac in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of detailed in vivo pharmacokinetic and bioavailability data for the nonsteroidal anti-inflammatory drug (NSAID) Anirolac. Despite efforts to collate information for researchers, scientists, and drug development professionals, no sufficient quantitative data or detailed experimental protocols could be retrieved to construct the requested in-depth technical guide.

Summary of Available Information

This compound, also known by its developmental code RS-37326, is classified as a pyrrole-acetic acid derivative with the chemical formula C₁₆H₁₅NO₄[1][2][3]. Its primary therapeutic application, as indicated by a clinical trial, was for its analgesic and anti-inflammatory properties[4][5].

A double-blind, randomized clinical trial involving 120 patients with postpartum uterine pain evaluated the efficacy and safety of single oral doses of 50 mg and 100 mg of this compound compared to 550 mg of naproxen (B1676952) sodium and a placebo. The study concluded that this compound, at both doses, demonstrated analgesic efficacy comparable to naproxen in managing moderate to severe postpartum uterine pain[4][5]. However, this study focused on the pharmacodynamic outcomes (pain relief and side effects) and did not report on the pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life, or bioavailability.

Searches for preclinical pharmacokinetic studies in common animal models such as rats and dogs did not yield any specific data for this compound. Furthermore, no information was found regarding its metabolic pathways, protein binding characteristics, or excretion routes in vivo. In the absence of such fundamental data, a detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) profile cannot be provided.

Methodological Approach and Limitations

A systematic search of scientific databases and chemical registries was conducted to locate any available information on the in vivo pharmacokinetics and bioavailability of this compound. Search terms included "this compound," its chemical name "2-(p-anisoyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrrole-1-carboxylic acid," and its synonym "RS-37326"[2][3]. Despite these extensive searches, the core quantitative data required for this technical guide remains elusive.

Without access to primary research articles or regulatory submission documents that detail the pharmacokinetic profile of this compound, it is not possible to:

  • Present quantitative data in structured tables.

  • Provide detailed experimental protocols for key experiments.

  • Create visualizations of experimental workflows or related pathways.

Conclusion

The scarcity of publicly available scientific literature on the pharmacokinetics and bioavailability of this compound prevents the creation of a comprehensive technical guide as requested. The available information is limited to its chemical identity and a single clinical study focused on its analgesic efficacy. For researchers, scientists, and drug development professionals seeking to understand the pharmacokinetic properties of this compound, it would be necessary to either conduct new preclinical and clinical studies or gain access to proprietary data from the original developing entity, if such data exists.

References

Anirolac: A Technical Whitepaper on its Anti-inflammatory and Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anirolac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class of compounds. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923), key mediators of inflammation and pain. This document provides a technical overview of the anti-inflammatory and analgesic properties of this compound, drawing from available clinical data and the established pharmacological profile of its drug class. Due to the limited availability of specific preclinical data for this compound, this guide incorporates generalized experimental protocols and signaling pathways representative of 2-arylpropionic acid derivatives.

Introduction

Pain and inflammation are complex physiological processes that contribute to a wide range of debilitating conditions. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for managing these symptoms. This compound, a member of the 2-arylpropionic acid derivative family, has been evaluated for its analgesic and anti-inflammatory efficacy. This whitepaper synthesizes the available clinical findings for this compound and provides a detailed look at the typical experimental methodologies and underlying signaling pathways relevant to its pharmacological action.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

The anti-inflammatory and analgesic effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][2]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli.[1] The prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation (redness, swelling, heat, and pain).

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and reducing inflammation. The relative selectivity of this compound for COX-1 versus COX-2 is not well-documented in the available literature, but this is a critical factor in the overall safety profile of any NSAID.

Below is a diagram illustrating the arachidonic acid pathway and the role of COX enzymes.

phospholipids Cell Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX-1 & COX-2) arachidonic_acid->cox prostaglandins Prostaglandins (PGG2, PGH2) cox->prostaglandins downstream_pgs Prostaglandins (PGE2, PGI2, etc.) prostaglandins->downstream_pgs inflammation Inflammation downstream_pgs->inflammation pain Pain downstream_pgs->pain fever Fever downstream_pgs->fever This compound This compound This compound->cox Inhibition

Arachidonic Acid Pathway and NSAID Inhibition.

Quantitative Data from Clinical Studies

A double-blind clinical trial evaluated the analgesic efficacy of single oral doses of this compound in women with moderate to severe postpartum uterine pain. The study compared two doses of this compound (50 mg and 100 mg) with naproxen (B1676952) sodium (550 mg) and a placebo.

Treatment GroupNumber of PatientsMean Summed Pain Intensity Difference (SPID)Mean Total Pain Relief (TOPAR)
This compound 50 mg305.87.2
This compound 100 mg307.18.5
Naproxen Sodium 550 mg307.08.4
Placebo302.13.5

Data extracted from a clinical trial on postpartum uterine pain.

Experimental Protocols

Due to the lack of specific published preclinical studies on this compound, this section outlines generalized, standard experimental protocols used to assess the anti-inflammatory and analgesic properties of NSAIDs.

In Vitro Anti-inflammatory Assays

4.1.1. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

    • The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

4.1.2. Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages

  • Objective: To assess the effect of the test compound on the production of pro-inflammatory cytokines in immune cells.

  • Methodology:

    • A macrophage cell line (e.g., RAW 264.7) is cultured.

    • Cells are pre-treated with the test compound at various concentrations.

    • Lipopolysaccharide (LPS) is added to stimulate an inflammatory response.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using ELISA.

cluster_0 In Vitro Assay Workflow start Macrophage Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment with This compound (various conc.) start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation stimulation->incubation supernatant Collect Supernatant incubation->supernatant elisa Quantify Cytokines (TNF-α, IL-6, IL-1β) via ELISA supernatant->elisa analysis Data Analysis (Dose-response curve) elisa->analysis

Workflow for LPS-induced Cytokine Production Assay.
In Vivo Analgesic and Anti-inflammatory Models

4.2.1. Carrageenan-induced Paw Edema in Rodents

  • Objective: To evaluate the anti-inflammatory effect of the test compound in an acute model of inflammation.

  • Methodology:

    • Rodents (rats or mice) are administered the test compound or vehicle orally.

    • After a set time, a sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation and edema.

    • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

4.2.2. Acetic Acid-induced Writhing Test in Mice

  • Objective: To assess the peripheral analgesic activity of the test compound.

  • Methodology:

    • Mice are pre-treated with the test compound or vehicle.

    • A solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions).

    • The number of writhes is counted for a specific period.

    • A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.

cluster_1 In Vivo Analgesia Model Workflow start_animal Select Mice treatment_group Administer this compound or Vehicle start_animal->treatment_group acetic_acid Intraperitoneal Injection of Acetic Acid treatment_group->acetic_acid observation Observe and Count Writhing Responses acetic_acid->observation comparison Compare Writhing Counts between Groups observation->comparison end_result Determine Analgesic Effect comparison->end_result

Workflow for Acetic Acid-induced Writhing Test.

Signaling Pathways in Inflammation

The pro-inflammatory stimulus LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways culminate in the transcriptional activation of genes encoding pro-inflammatory cytokines and enzymes like COX-2.

cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activates nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Gene Transcription nfkb->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->cytokines cox2_gene COX-2 Gene gene_transcription->cox2_gene

Simplified NF-κB Signaling Pathway in Macrophages.

Conclusion

References

An In-depth Technical Guide to Anirolac: A Non-Steroidal Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anirolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole (B145914) acetic acid class of compounds. It has demonstrated analgesic properties, with clinical findings indicating its efficacy is comparable to that of naproxen (B1676952) in the management of postpartum uterine pain[1]. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its molecular structure, chemical formula, and known biological activities. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Molecular Structure and Chemical Formula

This compound is chemically identified as (±)-5-(p-anisoyl)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid. Its chemical formula is C16H15NO4, and it has a molecular weight of approximately 285.29 g/mol .

The molecular structure of this compound is characterized by a pyrrolizine core, a p-anisoyl group, and a carboxylic acid functional group. The presence of a chiral center results in two enantiomers, and the compound is typically used as a racemic mixture.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available predicted data. For context, typical ranges for other NSAIDs are provided where available.

PropertyValue (this compound)Typical Range for NSAIDsData Source
Molecular Formula C16H15NO4-Verified
Molecular Weight 285.29 g/mol 200 - 400 g/mol Verified
Boiling Point 532.6 ± 50.0 °CHighPredicted
Density 1.33 ± 0.1 g/cm³~1.1 - 1.4 g/cm³Predicted
pKa 4.27 ± 0.203 - 5Predicted
Solubility Data not availableVaries (generally low in water)-
LogP Data not available2 - 5-

Note: The boiling point, density, and pKa values for this compound are predicted and have not been experimentally verified in the reviewed literature.

Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation[2].

Specific quantitative data on the inhibitory activity (IC50 values) of this compound against COX-1 and COX-2 are not available in the reviewed literature. However, its classification as a traditional NSAID suggests that it is likely a non-selective inhibitor of both isoforms.

Prostaglandin (B15479496) Synthesis Pathway and NSAID Inhibition

The following diagram illustrates the general pathway of prostaglandin synthesis and the point of intervention for NSAIDs like this compound.

Prostaglandin Synthesis Pathway General Prostaglandin Synthesis and NSAID Mechanism of Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 and COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Anirolac_NSAID This compound (NSAID) Anirolac_NSAID->COX_Enzymes Inhibition

Caption: NSAID Inhibition of Prostaglandin Synthesis.

Experimental Protocols

General Synthesis of Pyrrole-2-Acetic Acid Derivatives

A common approach to the synthesis of pyrrole-2-acetic acid derivatives involves the construction of the pyrrole ring followed by the introduction or modification of the acetic acid side chain. One general method is the Paal-Knorr pyrrole synthesis, followed by functionalization.

Workflow for a Representative Synthesis:

Synthesis Workflow General Synthesis Workflow for Pyrrole-2-Acetic Acid Derivatives Start Starting Materials (e.g., 1,4-dicarbonyl compound, amine) Paal_Knorr Paal-Knorr Pyrrole Synthesis Start->Paal_Knorr Pyrrole_Intermediate Substituted Pyrrole Intermediate Paal_Knorr->Pyrrole_Intermediate Functionalization Functional Group Interconversion (e.g., Vilsmeier-Haack, Friedel-Crafts) Pyrrole_Intermediate->Functionalization Acetic_Acid_Precursor Pyrrole with Acetic Acid Precursor Functionalization->Acetic_Acid_Precursor Hydrolysis Ester Hydrolysis Acetic_Acid_Precursor->Hydrolysis Final_Product Pyrrole-2-Acetic Acid Derivative Hydrolysis->Final_Product

Caption: Generalized Synthesis of Pyrrole Acetic Acids.

Protocol:

  • Pyrrole Ring Formation: A 1,4-dicarbonyl compound is reacted with a primary amine or ammonia (B1221849) in the presence of an acid catalyst, typically under reflux conditions, to yield the corresponding substituted pyrrole.

  • Functionalization: The pyrrole intermediate can be functionalized at various positions. For example, a Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) can introduce a formyl group, or a Friedel-Crafts acylation can introduce an aroyl group.

  • Introduction of the Acetic Acid Moiety: An acetic acid or a precursor moiety can be introduced via various methods, such as the reaction of a pyrrole derivative with an α-haloacetate.

  • Hydrolysis: If an ester precursor is used, the final step is typically an acid or base-catalyzed hydrolysis to yield the carboxylic acid.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection.

Protocol:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 2 minutes), the reaction is stopped, for instance, by the addition of a solution of hydrochloric acid.

  • PGE2 Quantification: The amount of PGE2 produced is quantified using an EIA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Pharmacokinetics

Specific pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, and elimination half-life, are not available in the published literature. For comparative purposes, the table below presents typical pharmacokinetic parameters for other NSAIDs. It is important to note that these values can vary significantly between different compounds and species.

ParameterEtodolacKetorolacGeneral NSAID Characteristics
Bioavailability (%) ~80>80Generally well-absorbed orally
Tmax (hours) 1-20.5-1Rapid to moderate absorption
Protein Binding (%) >99>99Highly bound to plasma proteins
Elimination Half-life (hours) 6-84-6Varies widely (short to long)
Metabolism HepaticHepaticPrimarily hepatic
Excretion RenalRenalPrimarily renal

Data for Etodolac and Ketorolac are provided for illustrative purposes and are not representative of this compound.

Clinical Efficacy

A notable clinical trial investigated the efficacy of this compound in treating postpartum uterine pain[1]. The study was a stratified, randomized, parallel, double-blind trial involving 120 women.

Key Findings:

  • Single oral doses of 50 mg and 100 mg of this compound were evaluated against 550 mg of naproxen sodium and a placebo.

  • Both 50 mg and 100 mg doses of this compound demonstrated significantly stronger analgesia than placebo.

  • The analgesic effect of both doses of this compound was found to be equivalent to that of 550 mg of naproxen sodium.

  • The most frequently reported side effect for all active treatments was drowsiness.

Logical Flow of the Clinical Trial:

Clinical Trial Flow Logical Flow of this compound Postpartum Pain Clinical Trial Patient_Population 120 Women with Postpartum Uterine Pain Randomization Randomization Patient_Population->Randomization Group_A This compound 50 mg Randomization->Group_A Group_B This compound 100 mg Randomization->Group_B Group_C Naproxen 550 mg Randomization->Group_C Group_D Placebo Randomization->Group_D Treatment Single Oral Dose Administration Group_A->Treatment Group_B->Treatment Group_C->Treatment Group_D->Treatment Assessment Pain Intensity and Relief Assessment (6 hours) Treatment->Assessment Data_Analysis Statistical Analysis Assessment->Data_Analysis Conclusion Analgesic Efficacy and Safety Profile Data_Analysis->Conclusion

Caption: Clinical Trial Workflow for this compound.

Conclusion

This compound is a pyrrole acetic acid derivative with confirmed analgesic efficacy comparable to naproxen in a clinical setting. Its mechanism of action is presumed to be through the non-selective inhibition of COX enzymes, consistent with other traditional NSAIDs. However, a significant gap exists in the publicly available data regarding its specific physicochemical properties, a detailed synthesis protocol, quantitative COX inhibition profile, and pharmacokinetic parameters. Further research is warranted to fully characterize this compound and to elucidate its complete pharmacological and toxicological profile. This would be essential for any future consideration of its development and therapeutic application.

References

Anirolac: A Technical Whitepaper on its Potential as a Nonsteroidal Anti-inflammatory Drug

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview based on publicly available information. It is important to note that comprehensive preclinical data for Anirolac, including in vitro enzyme inhibition and in vivo animal studies, are not widely available in the public domain. Therefore, this guide outlines the standard evaluation framework for a nonsteroidal anti-inflammatory drug (NSAID) and contextualizes the limited existing clinical data for this compound within this framework.

Introduction

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that has been evaluated for its analgesic properties.[1] As a member of the pyrrole (B145914) acetic acid derivatives, its chemical structure suggests a mechanism of action consistent with other drugs in its class, primarily through the inhibition of prostaglandin (B15479496) synthesis. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific principles and experimental methodologies relevant to assessing the potential of this compound as a therapeutic agent. Given the limited specific data on this compound, this paper will also serve as a guide to the typical preclinical and clinical evaluation process for a novel NSAID.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory mediators. There are two main isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1. The relative selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its efficacy and safety profile.

Specific inhibitory concentrations (IC50) for this compound against COX-1 and COX-2 are not available in the public literature.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Stimulus COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible at Inflammation Site) ArachidonicAcid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H via PGG2 COX2->Prostaglandins_H via PGG2 HomeostaticProstaglandins Homeostatic Prostaglandins Prostaglandins_H->HomeostaticProstaglandins Isomerases InflammatoryProstaglandins Inflammatory Prostaglandins Prostaglandins_H->InflammatoryProstaglandins Isomerases GI Protection\nPlatelet Aggregation\nRenal Function GI Protection Platelet Aggregation Renal Function HomeostaticProstaglandins->GI Protection\nPlatelet Aggregation\nRenal Function Inflammation\nPain\nFever Inflammation Pain Fever InflammatoryProstaglandins->Inflammation\nPain\nFever PhospholipaseA2 Phospholipase A2 This compound This compound (NSAID) This compound->COX1 Inhibition This compound->COX2 Inhibition

Diagram 1: General Mechanism of Action for NSAIDs.

Preclinical Evaluation

A thorough preclinical evaluation is essential to characterize the pharmacological profile of a novel NSAID. This typically involves a battery of in vitro and in vivo assays.

In Vitro Cyclooxygenase Inhibition Assays

These assays are fundamental in determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.

Experimental Protocol: Fluorometric COX Inhibition Assay

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, heme, the respective COX enzyme, and the test compound (or vehicle control).

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid and a fluorometric probe. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase activity of COX then converts PGG2 to PGH2, which oxidizes the probe, resulting in a fluorescent signal.

  • Data Acquisition: The fluorescence is measured kinetically using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: The rate of fluorescence increase is calculated. The percentage of inhibition at each concentration of the test compound is determined relative to the vehicle control. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then calculated by fitting the data to a dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_enzyme Prepare Recombinant COX-1 and COX-2 Enzymes add_reagents Add Buffer, Heme, Enzyme, and this compound/Vehicle to Wells prep_enzyme->add_reagents prep_compound Prepare Serial Dilutions of this compound prep_compound->add_reagents prep_reagents Prepare Assay Buffer, Heme, and Fluorometric Probe prep_reagents->add_reagents initiate_rxn Initiate Reaction with Arachidonic Acid & Probe add_reagents->initiate_rxn measure_fluor Measure Fluorescence Kinetically (Plate Reader) initiate_rxn->measure_fluor calc_rate Calculate Rate of Fluorescence Increase measure_fluor->calc_rate calc_inhibition Determine % Inhibition vs. Vehicle Control calc_rate->calc_inhibition calc_ic50 Calculate IC50 Value from Dose-Response Curve calc_inhibition->calc_ic50

Diagram 2: Experimental Workflow for In Vitro COX Inhibition Assay.

Table 1: In Vitro COX Inhibition Profile of this compound

EnzymeIC50 (µM)
COX-1Data not available in public domain
COX-2Data not available in public domain
Selectivity Index (COX-1/COX-2) Data not available in public domain
In Vivo Anti-inflammatory Models

Animal models are used to assess the anti-inflammatory efficacy of a compound in a physiological setting. The carrageenan-induced paw edema model is a standard for evaluating acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions.

  • Grouping and Dosing: Animals are randomly assigned to groups (e.g., vehicle control, positive control like Indomethacin, and different dose levels of this compound). The test compounds are typically administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The degree of paw swelling is calculated as the percentage increase in paw volume compared to the baseline. The percentage of inhibition of edema for each treated group is calculated relative to the vehicle control group.

Paw_Edema_Workflow start Acclimatize Rats grouping Randomly Assign to Groups (Vehicle, Positive Control, this compound Doses) start->grouping dosing Administer Compounds Orally grouping->dosing baseline_measure Measure Baseline Paw Volume (Plethysmometer) dosing->baseline_measure induce_edema Inject Carrageenan into Hind Paw baseline_measure->induce_edema 1 hour post-dosing hourly_measure Measure Paw Volume at Regular Intervals (1-5h) induce_edema->hourly_measure analysis Calculate % Edema Inhibition Compared to Vehicle hourly_measure->analysis end End of Study analysis->end

Diagram 3: Experimental Workflow for Carrageenan-Induced Paw Edema Model.

Table 2: Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Maximum Inhibition of Edema (%)Time of Peak Effect (hours)
Vehicle Control---
Positive Control-Data not available in public domainData not available in public domain
This compound-Data not available in public domainData not available in public domain
In Vivo Analgesic Models

Multiple models are used to assess both peripheral and central analgesic activity.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

  • Animal Acclimation and Dosing: Mice are acclimatized and dosed orally with vehicle, a positive control (e.g., Aspirin), or this compound.

  • Induction of Writhing: After a set absorption period (e.g., 30-60 minutes), animals receive an intraperitoneal injection of 0.6% acetic acid.

  • Observation: Each mouse is immediately placed in an individual observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage of analgesic protection is calculated for each treated group compared to the vehicle control.

Experimental Protocol: Hot Plate Test (Central Analgesia)

  • Animal Acclimation and Dosing: Mice or rats are acclimatized and dosed with vehicle, a positive control (e.g., Morphine), or this compound.

  • Testing: At various time points after dosing, each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Observation: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.

  • Data Analysis: An increase in the reaction latency compared to the vehicle group indicates a central analgesic effect.

Analgesic_Test_Workflow cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test w_dose Dose Mice Orally (Vehicle, Control, this compound) w_inject Inject Acetic Acid (IP) w_dose->w_inject 30-60 min w_observe Count Writhing Responses w_inject->w_observe w_analyze Calculate % Analgesic Protection w_observe->w_analyze h_dose Dose Mice/Rats Orally (Vehicle, Control, this compound) h_place Place Animal on Hot Plate h_dose->h_place At various time points h_observe Record Latency to Response (Paw Lick, Jump) h_place->h_observe h_analyze Compare Latency to Vehicle h_observe->h_analyze

Diagram 4: Workflow for In Vivo Analgesic Models.

Table 3: Analgesic Activity of this compound in Preclinical Models

ModelSpeciesDose (mg/kg)% Inhibition / Increase in Latency
Acetic Acid Writhing Mouse-Data not available in public domain
Hot Plate Test Mouse/Rat-Data not available in public domain

Pharmacokinetics

Pharmacokinetic studies in animals are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies inform dosing regimens for further preclinical and clinical trials.

Typical Experimental Protocol: Pharmacokinetic Study in Rats

  • Animal Preparation: Rats are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Dosing: A defined dose of this compound is administered via intravenous (for bioavailability assessment) and oral routes.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Sample Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), clearance, and volume of distribution are calculated using specialized software. Oral bioavailability is determined by comparing the AUC from oral administration to the AUC from IV administration.

Table 4: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)
RatOral-Data not availableData not availableData not availableData not availableData not available
IV-Data not availableData not availableData not availableData not available-
DogOral-Data not availableData not availableData not availableData not availableData not available
IV-Data not availableData not availableData not availableData not available-

Clinical Studies

The only readily available clinical study on this compound is a double-blind, randomized, parallel-group trial evaluating its analgesic efficacy for postpartum uterine pain.[1]

Study Design and Results

  • Population: 120 hospitalized women with moderate to severe postpartum uterine pain.[1]

  • Interventions: Single oral doses of this compound (50 mg or 100 mg), naproxen (B1676952) sodium (550 mg), or placebo.[1]

  • Primary Outcome: Pain intensity and pain relief rated on verbal scales over 6 hours.[1]

  • Key Findings:

    • Both 50 mg and 100 mg doses of this compound induced significantly stronger analgesia than placebo after the first hour.[1]

    • The highest analgesic ratings were observed with 100 mg this compound and 550 mg naproxen, which were statistically equivalent.[1]

    • The analgesic effect of 50 mg this compound was also significant, though slightly less than the 100 mg dose.[1]

  • Safety: Drowsiness was reported more frequently with all active treatments compared to placebo.[1]

Table 5: Clinical Efficacy of this compound in Postpartum Uterine Pain

Treatment GroupDoseSummed Analgesic Rating vs. Placebo (p-value)Onset of Significant Analgesia
This compound50 mgP ≤ 0.005> 1 hour
This compound100 mgP ≤ 0.001> 1 hour
Naproxen Sodium550 mgP ≤ 0.001> 1 hour

Data summarized from Bloomfield et al., 1987.[1]

Conclusion and Future Directions

The available clinical data suggest that this compound possesses analgesic efficacy comparable to naproxen in the context of acute postpartum pain.[1] This finding indicates its potential as a nonsteroidal anti-inflammatory drug. However, a comprehensive assessment of its viability as a therapeutic agent is severely hampered by the lack of publicly available preclinical data.

To fully understand the potential of this compound, further research would be required to:

  • Determine its in vitro potency and selectivity against COX-1 and COX-2.

  • Characterize its efficacy and dose-response relationship in standard preclinical models of inflammation and pain.

  • Elucidate its full pharmacokinetic profile in multiple species.

  • Conduct comprehensive toxicology and safety pharmacology studies.

Without this fundamental preclinical data, the development of this compound as a safe and effective NSAID cannot be fully evaluated. The existing clinical study provides a promising, albeit isolated, piece of evidence for its analgesic potential.

References

The Effect of Anirolac on Prostaglandin Synthesis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research providing specific quantitative data on Anirolac's direct effects on prostaglandin (B15479496) synthesis pathways, such as IC50 values for COX-1 and COX-2, is limited. This guide provides a comprehensive overview of the established mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, supplemented with illustrative data from other NSAIDs to demonstrate typical experimental outcomes and methodologies.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic properties.[1] Its therapeutic effects, like those of other NSAIDs, are attributed to the modulation of the prostaglandin synthesis pathway. Prostaglandins (B1171923) are lipid compounds that play a crucial role in inflammation, pain, and fever.[2] By inhibiting the synthesis of prostaglandins, NSAIDs can effectively reduce these symptoms. This technical guide will delve into the core mechanisms by which this compound is presumed to exert its effects on the prostaglandin synthesis pathways, based on the well-established pharmacology of its drug class.

The Prostaglandin Synthesis Pathway and NSAID Intervention

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by the enzyme phospholipase A2. Arachidonic acid is then converted into prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes.[3][4][5] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the inflammatory response and pain.[6]

NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting the activity of both COX-1 and COX-2 enzymes to varying degrees.[6] The inhibition of COX-2 is responsible for the desired therapeutic effects, while the inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandin_H2 Prostaglandin_H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 / COX-2 COX-1 COX-1 COX-2 COX-2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Gastric_Protection_Renal_Function Gastric Protection, Renal Function Prostaglandins_Thromboxanes->Gastric_Protection_Renal_Function This compound This compound (NSAID) This compound->COX-1 This compound->COX-2

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Quantitative Analysis of COX Inhibition by NSAIDs

The potency and selectivity of NSAIDs are typically quantified by determining their half-maximal inhibitory concentration (IC50) for each COX isoform. A lower IC50 value indicates a higher inhibitory potency. The ratio of IC50 (COX-2) to IC50 (COX-1) is often used to express the selectivity of a drug for COX-2. While specific data for this compound is not available, the following table provides illustrative IC50 values for other common NSAIDs to demonstrate how this data is typically presented.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2/COX-1 Selectivity Ratio
Ibuprofen 1.22.42.0
Naproxen (B1676952) 0.61.22.0
Diclofenac 0.10.010.1
Celecoxib 150.040.0027

Note: These values are examples and can vary depending on the specific experimental conditions.

Experimental Protocols for Assessing COX Inhibition

The following are generalized methodologies for key experiments used to determine the inhibitory effects of compounds like this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the activity of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction buffer typically contains Tris-HCl, hematin, and a co-factor such as phenol (B47542) or glutathione.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The production of a specific prostaglandin, typically PGE2, is measured. This can be done using various techniques, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Experimental_Workflow_COX_Inhibition cluster_workflow Experimental Workflow: In Vitro COX Inhibition Assay Start Start Enzyme_Prep Prepare Purified COX-1 and COX-2 Enzymes Start->Enzyme_Prep Incubation Incubate Enzyme with Varying Concentrations of this compound Enzyme_Prep->Incubation Initiation Initiate Reaction with Arachidonic Acid Incubation->Initiation Measurement Measure Prostaglandin (e.g., PGE2) Production (ELISA or LC-MS) Initiation->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis End End Analysis->End

Caption: A generalized workflow for determining in vitro COX inhibition.
Whole Blood Assay for COX Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Methodology:

  • Blood Collection: Freshly drawn human blood is treated with an anticoagulant.

  • COX-1 Activity: To measure COX-1 activity, a sample of the blood is allowed to clot, which stimulates platelet COX-1 to produce thromboxane (B8750289) B2 (TXB2).

  • COX-2 Activity: To measure COX-2 activity, another sample of blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by measurement of PGE2 production.

  • Inhibitor Treatment: The test compound is added to the blood samples at various concentrations before the stimulation step.

  • Prostanoid Measurement: The levels of TXB2 (for COX-1) and PGE2 (for COX-2) are quantified by ELISA or LC-MS.

  • Data Analysis: The IC50 values for the inhibition of each isoform are calculated.

Conclusion

References

Initial Safety and Toxicology Profile of Anirolac: A Representative Assessment Based on NSAID Class Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific preclinical safety and toxicology data for Anirolac is limited. Therefore, this technical guide provides a representative profile based on the well-established characteristics of the non-steroidal anti-inflammatory drug (NSAID) class to which this compound belongs. The experimental protocols and data presented herein are illustrative and based on general regulatory requirements and typical findings for NSAIDs.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID). As with any new chemical entity intended for therapeutic use, a thorough nonclinical safety and toxicology evaluation is paramount to identify potential hazards and establish a safe starting dose for human clinical trials. This guide outlines the presumed mechanism of action of this compound and details the standard battery of preclinical studies designed to assess its safety profile.

Presumed Mechanism of Action: Cyclooxygenase Inhibition

Like other NSAIDs, this compound is presumed to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that mediate homeostatic functions, such as maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and supporting platelet aggregation.[2]

  • COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, inflammation, and fever.[1][2]

By inhibiting both COX-1 and COX-2, non-selective NSAIDs like this compound reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain. However, the inhibition of COX-1 is also associated with the characteristic side effects of this drug class, including gastrointestinal irritation and effects on renal function.[1]

Arachidonic_Acid_Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimuli (e.g., injury) cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin (B15479496) G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, PGF2α) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection prostaglandins->gi_protection renal Renal Blood Flow prostacyclin->renal platelet Platelet Aggregation thromboxane->platelet This compound This compound (NSAID) This compound->cox Inhibition

Arachidonic Acid Cascade and NSAID Inhibition Point.

Preclinical Safety Evaluation Workflow

The preclinical safety assessment of a new drug candidate like this compound follows a structured progression of studies. This workflow is designed to identify potential toxicities early and to fully characterize the safety profile before moving to human trials.

Preclinical_Safety_Workflow start New Drug Candidate (this compound) acute Acute Toxicity Studies (Rodent, Non-rodent) start->acute repeated_dose Repeated Dose Toxicity (28-day & 90-day) (Rodent, Non-rodent) acute->repeated_dose safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) repeated_dose->safety_pharm genotox Genotoxicity Battery (In vitro & In vivo) safety_pharm->genotox reprotox Reproductive & Developmental Toxicity genotox->reprotox carcin Carcinogenicity Bioassay (2-year, Rodent) reprotox->carcin ind Investigational New Drug (IND) Application carcin->ind

Typical Preclinical Safety Assessment Workflow.

Experimental Protocols for Key Toxicology Studies

The following sections detail the standard methodologies for the core set of toxicology studies required for a new NSAID.

Acute Oral Toxicity
  • Objective: To determine the potential for toxicity after a single high dose and to identify the maximum tolerated dose (MTD).

  • Protocol (based on OECD 423):

    • Species: Typically Wistar or Sprague-Dawley rats (one sex, usually female, is used initially).

    • Dose Levels: A starting dose of 300 mg/kg is common, with subsequent animals dosed at 2000 mg/kg or 5000 mg/kg depending on the outcome. A stepwise procedure is used.

    • Administration: A single oral gavage of the test substance.

    • Observation Period: 14 days.

    • Endpoints: Clinical signs of toxicity, mortality, body weight changes, and gross necropsy at the end of the study.

Repeated Dose Oral Toxicity
  • Objective: To characterize the toxicological profile following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

  • Protocol (based on OECD 408 for 90-day study):

    • Species: Two species are typically required: a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).

    • Groups: At least three dose levels (low, mid, high) and a control group. A high-dose recovery group is often included.

    • Administration: Daily oral gavage for 90 consecutive days.

    • Endpoints:

      • In-life: Clinical observations, body weight, food/water consumption, ophthalmology, functional observational battery.

      • At Termination: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology of a comprehensive list of tissues.

Genotoxicity
  • Objective: To assess the potential of the drug to cause damage to genetic material. A standard battery of tests is performed.

  • Protocols:

    • Ames Test (Bacterial Reverse Mutation Assay - OECD 471):

      • System: Multiple strains of Salmonella typhimurium and Escherichia coli.

      • Procedure: Bacteria are exposed to various concentrations of the drug, with and without metabolic activation (S9 mix), and revertant colonies are counted.

    • In Vitro Chromosomal Aberration Test (OECD 473):

      • System: Cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells).

      • Procedure: Cells are treated with the drug, and metaphase cells are examined for chromosomal abnormalities.

    • In Vivo Micronucleus Test (OECD 474):

      • System: Rodent bone marrow or peripheral blood.

      • Procedure: Animals are treated with the drug, and immature erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

Carcinogenicity
  • Objective: To assess the tumorigenic potential of the drug after long-term exposure.

  • Protocol (based on OECD 451):

    • Species: Typically rats and mice.

    • Groups: A control group and at least two, but usually three, dose levels.

    • Administration: The drug is administered daily in the diet or by gavage for the lifetime of the animal (e.g., 24 months for rats).

    • Endpoints: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues for neoplastic and non-neoplastic lesions.

Reproductive and Developmental Toxicity
  • Objective: To evaluate the potential effects of the drug on fertility, pregnancy, and fetal and offspring development.

  • Protocols:

    • Fertility and Early Embryonic Development (OECD 414): Male and female rodents are dosed before and during mating and through implantation to assess effects on reproductive performance.

    • Embryo-Fetal Development (OECD 414): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.

    • Pre- and Postnatal Development (OECD 416): Pregnant and lactating female rodents are dosed from implantation through weaning to assess effects on the mother and the development and maturation of the offspring.

Illustrative Quantitative Data for a Representative NSAID

The following tables present hypothetical but representative data for a non-selective NSAID. These data are not specific to this compound.

Table 1: Illustrative Acute Oral Toxicity Data

SpeciesSexLD50 (mg/kg)Observed Clinical Signs
RatMale~1500Sedation, ataxia, piloerection, gastrointestinal bleeding
RatFemale~1350Sedation, ataxia, piloerection, gastrointestinal bleeding
MouseMale~1800Similar to rats

Table 2: Illustrative Key Findings from a 90-Day Repeated Dose Study in Rats

ParameterLow Dose (e.g., 10 mg/kg/day)Mid Dose (e.g., 50 mg/kg/day)High Dose (e.g., 200 mg/kg/day)
Hematology No significant findingsSlight decrease in RBC countAnemia (decreased RBC, HGB, HCT)
Clinical Chemistry No significant findingsSlight increase in BUNIncreased BUN and creatinine, decreased albumin
Histopathology No significant findingsMinimal gastric mucosal erosionGastric ulceration, renal papillary necrosis, liver cell hypertrophy
NOAEL 10 mg/kg/day--

Table 3: Illustrative Genotoxicity Profile

AssayMetabolic ActivationResult
Ames TestWith and WithoutNegative
In Vitro Chromosomal AberrationWith and WithoutNegative
In Vivo Micronucleus TestN/ANegative

Table 4: Illustrative Carcinogenicity and Reproductive Toxicity Findings

Study TypeFinding
Carcinogenicity No evidence of tumorigenicity in a 2-year rodent bioassay.
Reproductive Toxicity Dystocia (difficult labor) and prolonged gestation at high doses, consistent with prostaglandin inhibition.
Developmental Toxicity No teratogenic effects, but increased post-implantation loss and reduced fetal weight at maternally toxic doses.

Summary and Conclusion

Based on its classification as an NSAID, the initial safety and toxicology profile of this compound is expected to be characterized by its effects on prostaglandin synthesis. The primary target organs for toxicity in preclinical studies would likely be the gastrointestinal tract and the kidneys, which is a hallmark of non-selective COX inhibitors. Genotoxicity and carcinogenicity are not typically associated with this class of drugs. Reproductive effects, such as delayed parturition, are anticipated at higher doses due to the role of prostaglandins in labor.

This representative profile underscores the importance of careful dose selection and monitoring for specific adverse events in the clinical development of this compound. The findings from a comprehensive preclinical toxicology program, as outlined in this guide, are essential for establishing a risk-benefit profile and ensuring patient safety in subsequent human trials.

References

Methodological & Application

Protocol for Testing Anirolac Efficacy in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anirolac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated analgesic properties. Like other drugs in its class, this compound is understood to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[1] This document provides detailed protocols for evaluating the analgesic efficacy of this compound in established rodent models of pain. The described methodologies are foundational for preclinical assessment of its potential as a therapeutic agent for pain management.

Due to the limited availability of specific preclinical data for this compound in the public domain, the quantitative data presented in the tables are representative of typical findings for non-selective NSAIDs in these models and should be considered illustrative. Researchers are advised to generate dose-response curves specific to this compound in their own experimental settings.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

NSAIDs like this compound primarily function by inhibiting the activity of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[1] By blocking this pathway, this compound reduces the production of prostaglandins at the site of injury or inflammation, thereby alleviating pain.

This compound Mechanism of Action Signaling Pathway of this compound's Analgesic Action Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 (Cyclooxygenase) Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation This compound This compound (NSAID) This compound->COX1_COX2 Inhibition

Figure 1. This compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

The following protocols are designed to assess the analgesic effects of this compound in rodent models of acute thermal pain and inflammatory pain.

Hot Plate Test

The hot plate test is a model of thermal nociception that evaluates the response of an animal to a heated surface. It is particularly useful for assessing the efficacy of centrally acting analgesics.

Experimental Workflow:

Hot_Plate_Test_Workflow Hot Plate Test Experimental Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Acclimatization Acclimatize rodents to testing room (≥ 30 min) Baseline Determine baseline latency on hot plate (52-55°C) Acclimatization->Baseline Administration Administer this compound or vehicle (i.p. or p.o.) Baseline->Administration Testing Place rodent on hot plate at set time points Administration->Testing Measurement Record latency to paw licking or jumping (s) Testing->Measurement Cutoff Remove animal after response or cutoff time (e.g., 30s) Measurement->Cutoff

Figure 2. Workflow for the hot plate test.

Methodology:

  • Animals: Male or female mice (20-30 g) or rats (200-300 g) are used.

  • Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.

  • Acclimatization: Animals are brought to the testing room at least 30 minutes before the experiment to acclimate.

  • Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Drug Administration: Animals are randomly assigned to groups and administered this compound (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., saline, 0.5% carboxymethylcellulose) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-Treatment Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the vehicle-treated group. Data are typically analyzed using ANOVA followed by a post-hoc test.

Data Presentation:

Treatment GroupDose (mg/kg)Latency to Response (seconds) at 60 min (Mean ± SEM)
Vehicle-8.5 ± 0.7
This compound1012.3 ± 1.1
This compound3018.9 ± 1.5**
This compound10025.4 ± 2.0
Morphine (Positive Control)1028.1 ± 1.8
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Tail-Flick Test

The tail-flick test is another model for assessing thermal nociception, primarily measuring a spinal reflex to a thermal stimulus.

Methodology:

  • Animals: Male or female mice (20-30 g) or rats (200-300 g).

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat on the ventral surface of the tail.

  • Acclimatization and Baseline: Animals are gently restrained, and the tail is positioned in the apparatus. A baseline tail-flick latency is determined by applying the heat stimulus and measuring the time until the tail is withdrawn. A cut-off time (e.g., 10-12 seconds) is employed.

  • Drug Administration: Similar to the hot plate test, animals receive this compound or vehicle.

  • Post-Treatment Testing: Tail-flick latencies are measured at predetermined time points after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Data Presentation:

Treatment GroupDose (mg/kg)Tail-Flick Latency (seconds) at 60 min (Mean ± SEM)%MPE at 60 min
Vehicle-3.2 ± 0.35.2
This compound104.8 ± 0.425.8
This compound306.5 ± 0.6**53.2
This compound1008.2 ± 0.7 78.1
Morphine (Positive Control)109.5 ± 0.598.4
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Formalin Test

The formalin test is a model of tonic, inflammatory pain that involves injecting a dilute formalin solution into the hind paw of the animal. This test has two distinct phases of nociceptive behavior. The early phase (0-5 minutes) is due to direct chemical stimulation of nociceptors, while the late phase (15-40 minutes) is associated with an inflammatory response.

Methodology:

  • Animals: Male or female mice (20-30 g) or rats (200-300 g).

  • Procedure:

    • Animals are pre-treated with this compound or vehicle.

    • After a specified time (e.g., 30 minutes), a small volume (e.g., 20-50 µL) of dilute formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

    • The animal is immediately placed in an observation chamber.

    • The total time spent licking or biting the injected paw is recorded for the early phase (0-5 minutes post-formalin) and the late phase (15-40 minutes post-formalin).

  • Data Analysis: The duration of paw licking/biting in each phase is compared between the this compound-treated and vehicle-treated groups.

Data Presentation:

Treatment GroupDose (mg/kg)Early Phase Licking Time (s) (Mean ± SEM)Late Phase Licking Time (s) (Mean ± SEM)
Vehicle-65.3 ± 5.1152.8 ± 12.4
This compound1062.1 ± 4.8110.5 ± 9.7
This compound3058.9 ± 5.375.2 ± 8.1**
This compound10055.4 ± 4.942.6 ± 5.5
Indomethacin (Positive Control)1060.7 ± 5.055.1 ± 6.2
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

These standardized protocols provide a framework for the systematic evaluation of this compound's analgesic efficacy in preclinical rodent models. The hot plate and tail-flick tests are suitable for assessing its effects on acute thermal pain, while the formalin test provides insights into its activity against inflammatory pain. By generating robust and reproducible data using these models, researchers can effectively characterize the analgesic profile of this compound and inform its potential for further development as a pain therapeutic.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Anirolac in Bulk Drug and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Anirolac. The chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] This method is suitable for routine quality control analysis of this compound in bulk drug substance and finished pharmaceutical products, as well as for stability studies.

Introduction

This compound is a novel small molecule entity with significant therapeutic potential. As with any pharmaceutical compound, a validated, reliable analytical method is crucial for ensuring the quality, safety, and efficacy of the final product.[1] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances.[6][7] Reversed-phase HPLC, in particular, is widely used for the analysis of small molecules due to its versatility and compatibility with a broad range of compounds.[7][8]

This application note details the development and validation of an RP-HPLC method for the determination of this compound. The method is designed to be stability-indicating, meaning it can resolve this compound from its potential degradation products and impurities.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[9][10][11][12]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[13][14][15]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the assumption of this compound containing aromatic moieties).[16][17]

  • Run Time: 20 minutes.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for a hypothetical 10 mg tablet):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.

    • Dilute to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection. This yields a theoretical concentration of 100 µg/mL.

Data Presentation: Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[4][5] The results are summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 1.0%0.45%

Table 2: Linearity

Concentration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
1 - 100y = 45872x + 12540.9998

Table 3: Precision

Precision TypeConcentration Level (µg/mL)%RSD (n=6)Acceptance Criteria
Repeatability1000.52%%RSD ≤ 2.0%
Intermediate Precision1000.78%%RSD ≤ 2.0%

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% RecoveryAcceptance Criteria
80%8079.899.75%98.0 - 102.0%
100%100100.5100.50%98.0 - 102.0%
120%120121.1100.92%98.0 - 102.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodResult (µg/mL)
LODSignal-to-Noise Ratio (3:1)0.25
LOQSignal-to-Noise Ratio (10:1)0.80

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare this compound Standard Solutions injection Inject Standards & Samples prep_standard->injection prep_sample Prepare Tablet Sample Solutions prep_sample->injection prep_mobile Prepare Mobile Phase (A & B) instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound in Samples integration->quantification calibration->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound quantification by HPLC.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Regulates Transcription rna mRNA gene->rna Transcription This compound This compound This compound->receptor Binds protein Therapeutic Protein rna->protein Translation response Cellular Response protein->response Leads to

Caption: Hypothetical signaling pathway of this compound.

A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated. The method meets all the requirements for a routine quality control analysis as per ICH guidelines. The stability-indicating nature of the assay makes it particularly suitable for monitoring the purity and stability of this compound in bulk drug and pharmaceutical dosage forms.

References

Application Notes and Protocols for Determining the Anti-inflammatory Activity of Anirolac

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for a panel of cell-based assays designed to elucidate the anti-inflammatory properties of Anirolac, a novel investigational compound. The described assays are intended for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities.

Introduction to this compound and its Putative Anti-inflammatory Action

This compound is a novel small molecule compound under investigation for its potential therapeutic effects. Based on its structural characteristics, it is hypothesized to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][2] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[3][4] The anti-inflammatory benefits of NSAIDs are largely attributed to their inhibition of COX-2.[3]

The following protocols will guide the user through a series of in vitro experiments to determine if this compound exhibits anti-inflammatory activity by assessing its effects on key inflammatory pathways and mediators.

Application Note 1: Determination of this compound's Effect on Prostaglandin (B15479496) E2 (PGE2) Production

This assay quantitatively measures the production of Prostaglandin E2 (PGE2), a major product of the COX-2 enzyme, in cultured cells.[5] A reduction in PGE2 levels in the presence of this compound would suggest inhibition of the cyclooxygenase pathway.

Experimental Protocol: PGE2 Quantification by Competitive ELISA

This protocol is adapted for a macrophage-like cell line (e.g., RAW 264.7), which can be stimulated to produce inflammatory mediators.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Indomethacin (positive control)

  • PGE2 ELISA Kit[7][8][9]

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Indomethacin) in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium from the cells.

  • Pre-incubation: Add 100 µL of medium containing the desired concentrations of this compound or Indomethacin to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for 1 hour at 37°C.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well (final concentration of 1 µg/mL), except for the unstimulated control wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell culture supernatant for PGE2 analysis.[7]

  • PGE2 Measurement: Perform the PGE2 competitive ELISA according to the manufacturer's protocol.[7][9] This typically involves adding the collected supernatants, standards, and a fixed amount of HRP-labeled PGE2 to an antibody-coated plate.

  • Data Analysis: Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.[7] Determine the IC50 value for this compound (the concentration that inhibits 50% of PGE2 production).

Data Presentation: Effect of this compound on LPS-Induced PGE2 Production
Treatment GroupConcentrationMean PGE2 (pg/mL)Standard Deviation% Inhibition
Unstimulated Control-50.28.5-
LPS + Vehicle (DMSO)-4580.6210.40%
This compound0.1 µM3892.1185.715.0%
This compound1 µM2315.5150.249.5%
This compound10 µM485.345.189.4%
This compound100 µM112.720.897.5%
Indomethacin (Control)10 µM350.138.992.4%

Visualization: Prostaglandin E2 Synthesis Pathway

PGE2_Pathway cluster_0 Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX->PGH2 PGES PGES PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Promotes PGE2->Inflammation This compound This compound (Putative Inhibitor) This compound->COX Inhibits COX2_Workflow Start RAW 264.7 Cells (6-well plate) Treatment Treat with this compound + Stimulate with LPS (24h) Start->Treatment Harvest Harvest Cells Treatment->Harvest Split Harvest->Split RNA_Extract Total RNA Extraction Split->RNA_Extract For mRNA Lysis Cell Lysis (RIPA) Split->Lysis For Protein cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR qPCR for COX-2 and GAPDH mRNA cDNA_Synth->qPCR qPCR_Analysis Data Analysis (2-ΔΔCt) qPCR->qPCR_Analysis Protein_Quant Protein Quantification Lysis->Protein_Quant WB SDS-PAGE & Western Blot (COX-2 & β-actin) Protein_Quant->WB WB_Analysis Densitometry Analysis WB->WB_Analysis NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DNA->Genes Induces TNFa TNF-α TNFa->TNFR Binds Overall_Workflow Start Immune Cells (e.g., RAW 264.7) Treatment Pre-treat with this compound Start->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate (24h) Stimulation->Incubation Harvest Harvest Supernatant & Cell Lysates Incubation->Harvest PGE2 PGE2 ELISA (COX Activity) Harvest->PGE2 Supernatant Cytokines Cytokine ELISA (TNF-α, IL-6) Harvest->Cytokines Supernatant Western Western Blot (COX-2 Protein) Harvest->Western Lysate qPCR qPCR (COX-2 mRNA) Harvest->qPCR Lysate

References

Application Notes and Protocols for Administering Anirolac in Animal Studies for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited publicly available data exists for the preclinical use of Anirolac in animal models. The following application notes and protocols are based on the known pharmacology of this compound as a non-steroidal anti-inflammatory drug (NSAID) and data from structurally related compounds of the pyrrole (B145914) acetic acid class, such as ketorolac (B1673617) and tolmetin (B1215870). Researchers should use this information as a starting point and conduct dose-finding and pharmacokinetic studies to establish optimal parameters for this compound in their specific animal models.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrrole acetic acid derivative class[1]. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation[2][3][4]. By reducing prostaglandin (B15479496) production, this compound is expected to exhibit analgesic, anti-inflammatory, and antipyretic effects[5]. These properties make it a candidate for investigation in various animal models of pain.

Mechanism of Action: Cyclooxygenase Inhibition

This compound, as an NSAID, is presumed to exert its analgesic and anti-inflammatory effects by inhibiting the COX-1 and COX-2 isoenzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are crucial mediators of the inflammatory cascade and sensitize nociceptors[4][6].

NSAID_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Injury/Stimulus arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 & COX-2 arachidonic_acid->cox prostaglandins Prostaglandins (PGE2, PGI2) cox->prostaglandins inflammation Inflammation (Vasodilation, Edema) prostaglandins->inflammation pain Pain (Nociceptor Sensitization) prostaglandins->pain fever Fever prostaglandins->fever This compound This compound (NSAID) This compound->cox Inhibition

Caption: General signaling pathway of NSAIDs like this compound.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Related NSAIDs in Rodents

CompoundSpeciesRouteT1/2 (h)Cmax (µg/mL)Tmax (h)Bioavailability (%)
KetorolacDogIV4.55---
PO4.07-0.85100.9
TolmetinRatPO--0.5-1-

Data for Dog is provided as a reference for a larger animal model. T1/2: Half-life, Cmax: Maximum plasma concentration, Tmax: Time to reach maximum concentration. Source:[7][8]

Table 2: Suggested Starting Doses of NSAIDs in Rodent Pain Models

DrugSpeciesPain ModelRouteDose Range (mg/kg)Frequency
KetorolacRatPost-operativeIM1-5Single dose
ChickInflammatoryIM5-20Single dose
TolmetinRatInflammatoryPO1-100Single dose

IM: Intramuscular, PO: Oral. These doses are derived from various studies and should be optimized for this compound. Source:[9][10]

Experimental Protocols

The following are detailed protocols for common animal pain models where this compound could be evaluated.

Inflammatory Pain Model: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory and analgesic effects of a compound in an acute inflammatory state[11][12][13].

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • 1% (w/v) Lambda Carrageenan solution in sterile saline

  • P plethysmometer or digital calipers

  • Analgesia meter (for hyperalgesia measurement)

Procedure:

  • Acclimation: Acclimate rats to the testing environment for at least 3 days prior to the experiment.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer or paw thickness with calipers. For hyperalgesia, measure the baseline paw withdrawal latency to a thermal stimulus.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). Dosing should occur 30-60 minutes before carrageenan injection, depending on the anticipated Tmax.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Induction Measurements: At various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection, measure the paw volume/thickness and assess thermal hyperalgesia.

  • Data Analysis: Calculate the percentage of edema inhibition and the change in paw withdrawal latency compared to the vehicle-treated group.

Neuropathic Pain Model: Chronic Constriction Injury (CCI) in Rats

The CCI model is used to study chronic neuropathic pain resulting from nerve injury[14][15][16][17][18].

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments (for mechanical allodynia)

  • Plantar test apparatus (for thermal hyperalgesia)

Procedure:

  • Surgery: Anesthetize the rat. Expose the sciatic nerve at the mid-thigh level and loosely tie four ligatures of chromic gut suture around it with about 1 mm spacing. The ligatures should constrict the nerve without arresting circulation. Close the incision in layers.

  • Post-operative Care: Provide appropriate post-operative care, including monitoring for signs of infection and distress.

  • Behavioral Testing: Allow several days for the development of neuropathic pain behaviors (typically 3-7 days post-surgery).

  • Drug Administration: Begin administration of this compound or vehicle at the desired dosing regimen (e.g., once or twice daily for a set number of days).

  • Pain Assessment: Measure mechanical allodynia (paw withdrawal threshold to Von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source) before and at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups over the course of the treatment period.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel analgesic compound like this compound.

Experimental_Workflow start Hypothesis: This compound has analgesic properties dose_finding Dose-Finding & PK Studies start->dose_finding pain_model Select Animal Pain Model (e.g., Carrageenan, CCI) dose_finding->pain_model baseline Baseline Behavioral Testing pain_model->baseline drug_admin Drug Administration (this compound vs. Vehicle) baseline->drug_admin post_testing Post-Treatment Behavioral Testing drug_admin->post_testing data_analysis Data Collection & Statistical Analysis post_testing->data_analysis results Interpretation of Results data_analysis->results conclusion Conclusion on Analgesic Efficacy results->conclusion

Caption: A typical experimental workflow for analgesic drug testing.

References

Application Notes and Protocols for Preclinical Dosage Calculation of Anirolac

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Preclinical data for a drug specifically named "Anirolac" is not publicly available. Clinical trial information indicates its use as a non-steroidal anti-inflammatory drug (NSAID) for postpartum pain, with human dosages of 50 mg and 100 mg being compared to 550 mg of naproxen (B1676952). Given the lack of specific preclinical data for this compound, this document provides a comprehensive template for preclinical dosage calculation and experimental protocols using Naproxen as a well-characterized surrogate NSAID. These notes and protocols are intended to serve as a guide for researchers to adapt once specific preclinical pharmacokinetic and pharmacodynamic data for this compound becomes available.

Introduction

This compound is a novel non-steroidal anti-inflammatory drug. As with any new chemical entity, establishing a safe and efficacious dosing regimen for preclinical research is a critical step in the drug development process. This document outlines the methodologies for calculating and evaluating dosages of NSAIDs in common preclinical models of inflammation and pain, using naproxen as an exemplar. The provided protocols for in vivo efficacy testing and the pharmacokinetic data will enable researchers to design robust preclinical studies.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

NSAIDs like naproxen exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of COX Inhibition

COX_Pathway cluster_0 cluster_1 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological Functions: e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Thromboxanes_Physiological converted by isomerases Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_Inflammatory converted by isomerases Anirolac_Naproxen This compound / Naproxen (NSAID) Anirolac_Naproxen->COX1 Anirolac_Naproxen->COX2

Caption: Mechanism of action of NSAIDs like this compound/Naproxen.

Preclinical Dosage Calculation

Allometric Scaling for Human Equivalent Dose (HED) Calculation

A common method for estimating a starting dose in preclinical studies is to convert the human clinical dose to a Human Equivalent Dose (HED) for the selected animal species. The FDA provides guidance on this conversion based on body surface area.

Formula for HED Conversion:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(0.33)

Alternatively, a simplified conversion using Km factors (body weight/body surface area) is often employed:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

Table 1: Km Factors for Dose Conversion

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.6237
Rat0.150.0256
Mouse0.020.0073
Dog100.520

Data compiled from scientific literature.

Example Calculation for Naproxen (as a surrogate for this compound):

Assuming a human clinical dose of 550 mg for a 60 kg person (9.17 mg/kg):

  • Rat Dose: 9.17 mg/kg * (37 / 6) = 56.5 mg/kg

  • Mouse Dose: 9.17 mg/kg * (37 / 3) = 113.1 mg/kg

  • Dog Dose: 9.17 mg/kg * (37 / 20) = 16.9 mg/kg

These calculated doses can serve as a starting point for dose-ranging studies in preclinical models.

Pharmacokinetic Data for Naproxen in Preclinical Models

Understanding the pharmacokinetic profile of a drug in different species is crucial for designing dosing schedules and interpreting efficacy data.

Table 2: Pharmacokinetic Parameters of Naproxen in Preclinical Species and Humans

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (%)
Rat10IV--~7-
Rat10Oral~50~2~7~90
Dog5IV--~74-
Dog5Oral~45~2~35-7468-100
Human500 mgOral~97~2~17~95

Data compiled from multiple preclinical and clinical pharmacokinetic studies. Values can vary based on formulation and experimental conditions.

Experimental Protocols for Efficacy Testing

The following are standard, well-validated preclinical models for assessing the anti-inflammatory and analgesic properties of NSAIDs.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (150-200 g).

  • Acclimatization: House animals for at least 3-5 days before the experiment with free access to food and water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin 5 mg/kg)

    • Test Article (e.g., Naproxen at various doses, such as 10, 30, 60 mg/kg)

  • Dosing: Administer the vehicle, positive control, or test article orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory compounds in a chronic inflammatory condition that shares some pathological features with rheumatoid arthritis.

Protocol:

  • Animals: Male Lewis or Sprague-Dawley rats (150-200 g).

  • Induction of Arthritis: On day 0, inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) into the sub-plantar surface of the right hind paw.

  • Grouping and Dosing (Prophylactic Model):

    • Randomly divide animals into groups (n=6-8 per group).

    • Begin daily oral administration of vehicle, positive control (e.g., Methotrexate 0.3 mg/kg), or test article (e.g., Naproxen at various doses) from day 0 to day 21.

  • Clinical Assessment:

    • Measure the volume of both the injected (primary lesion) and contralateral (secondary lesion) paws every 2-3 days.

    • Score the severity of arthritis based on a scale (e.g., 0-4 for each paw, assessing erythema, swelling, and joint deformity).

  • Termination: On day 21, euthanize the animals and collect paws for histological analysis and blood for biomarker analysis (e.g., cytokines).

Experimental Workflow Diagram

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Rats, 3-5 days) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Dosing Drug Administration (Vehicle, Positive Control, Test Article) Randomization->Dosing Inflammation_Induction Induction of Inflammation Dosing->Inflammation_Induction Carrageenan Carrageenan-Induced Paw Edema (Acute) Inflammation_Induction->Carrageenan Model Adjuvant Adjuvant-Induced Arthritis (Chronic) Inflammation_Induction->Adjuvant Model Efficacy_Assessment Efficacy Assessment Carrageenan->Efficacy_Assessment Adjuvant->Efficacy_Assessment Paw_Volume Paw Volume Measurement (Plethysmometer) Efficacy_Assessment->Paw_Volume Arthritis_Score Clinical Arthritis Scoring Efficacy_Assessment->Arthritis_Score Histology_Biomarkers Histopathology & Biomarker Analysis Efficacy_Assessment->Histology_Biomarkers Data_Analysis Data Analysis & Interpretation Paw_Volume->Data_Analysis Arthritis_Score->Data_Analysis Histology_Biomarkers->Data_Analysis

Application Notes and Protocols for In Vivo Analgesic Studies of Anirolac

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anirolac is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated analgesic efficacy in clinical settings for treating postpartum uterine pain, where its effects were comparable to naproxen (B1676952).[1][2] As an NSAID, this compound's primary mechanism of action is presumed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923).[3][4] Prostaglandins are key mediators of pain and inflammation.[5][6] These application notes provide detailed protocols for the in vivo evaluation of this compound's analgesic and anti-inflammatory properties in established rodent models.

Mechanism of Action: Prostaglandin (B15479496) Synthesis Inhibition

NSAIDs like this compound exert their therapeutic effects by blocking the COX-1 and COX-2 enzymes.[7] These enzymes are responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins (PGs) and thromboxane (B8750289) A2 (TXA2).[3][8] The inhibition of prostaglandin synthesis, particularly PGE2 and PGI2 which sensitize nociceptors, leads to the analgesic and anti-inflammatory effects of these drugs.[4][6]

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 This compound This compound (NSAID) This compound->COX1_COX2 Inhibition Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediation

Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used assay to screen for acute anti-inflammatory activity.[9][10] Carrageenan injection induces a biphasic inflammatory response, with the late phase being sensitive to NSAIDs that inhibit prostaglandin synthesis.[9]

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema.

Materials:

  • Male Wistar rats or Swiss albino mice

  • This compound

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% w/v Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.[9]

  • Grouping: Divide animals into groups (n=6-8): Vehicle control, this compound (multiple doses), and Reference drug.

  • Drug Administration: Administer this compound, reference drug, or vehicle via the desired route (e.g., oral gavage) 30-60 minutes before carrageenan injection.[11]

  • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[12][13]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Drug_Admin Drug Administration (this compound, Vehicle, Control) Grouping->Drug_Admin Baseline_Paw_Volume Baseline Paw Volume Measurement Drug_Admin->Baseline_Paw_Volume Carrageenan_Injection Carrageenan Injection Baseline_Paw_Volume->Carrageenan_Injection Post_Injection_Measurement Post-Injection Paw Volume Measurement (Hourly) Carrageenan_Injection->Post_Injection_Measurement Data_Analysis Data Analysis (% Inhibition) Post_Injection_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

Formalin Test in Mice

The formalin test is a model of tonic chemical pain that is sensitive to various classes of analgesics.[14][15] It produces a biphasic nociceptive response: an early neurogenic phase followed by a late inflammatory phase.[16][17] NSAIDs are typically effective in the late phase.[14]

Objective: To assess the analgesic activity of this compound against neurogenic and inflammatory pain.

Materials:

  • Male Swiss albino mice

  • This compound

  • Reference drug (e.g., Morphine for both phases, Indomethacin for the late phase)

  • Vehicle

  • 1% Formalin solution in saline

  • Observation chambers

Procedure:

  • Habituation: Place mice individually in observation chambers for 30 minutes to acclimate.

  • Drug Administration: Administer this compound, reference drug, or vehicle.

  • Formalin Injection: After the appropriate drug absorption time, inject 20 µL of 1% formalin into the dorsal surface of the right hind paw.[14]

  • Observation: Immediately after injection, observe the animals for the total time spent licking the injected paw. The observation period is divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection.[14]

    • Phase II (Late Phase): 20-30 minutes post-injection.[14]

  • Data Analysis: Record the total licking time in each phase for all groups.

Hot Plate Test

The hot plate test is used to evaluate central analgesic activity.[18][19] The response is a complex behavior that requires processing in the brain.[19]

Objective: To determine the central analgesic effect of this compound.

Materials:

  • Mice or rats

  • This compound

  • Reference drug (e.g., Morphine)

  • Vehicle

  • Hot plate apparatus

Procedure:

  • Apparatus Setup: Set the hot plate temperature to 52-55°C.[20]

  • Baseline Latency: Place each animal on the hot plate and record the time until a nocifensive behavior (e.g., paw licking, jumping) is observed.[20][21] A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[20]

  • Grouping and Drug Administration: Group the animals and administer this compound, reference drug, or vehicle.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the percentage of maximal possible effect (% MPE) for each group.

Tail-Flick Test

The tail-flick test is another method to assess central analgesia, primarily measuring a spinal reflex to a thermal stimulus.[19][22]

Objective: To evaluate the spinal analgesic effect of this compound.

Materials:

  • Mice or rats

  • This compound

  • Reference drug (e.g., Morphine)

  • Vehicle

  • Tail-flick analgesiometer

Procedure:

  • Baseline Reaction Time: Place the animal in the apparatus and apply a radiant heat source to its tail.[23][24] Record the time taken for the animal to flick its tail. A cut-off time (e.g., 10-12 seconds) is necessary to avoid tissue damage.[23]

  • Grouping and Drug Administration: Group the animals and administer this compound, reference drug, or vehicle.

  • Post-Treatment Reaction Time: Measure the tail-flick latency at different time intervals after drug administration.

  • Data Analysis: Analyze the increase in latency time as an indicator of analgesia.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h Post-Carrageenan (Mean ± SEM)% Inhibition of Edema
Vehicle Control--
This compound
This compound
This compound
Indomethacin10

Table 2: Effect of this compound in the Formalin Test

Treatment GroupDose (mg/kg)Licking Time (s) in Phase I (Mean ± SEM)Licking Time (s) in Phase II (Mean ± SEM)
Vehicle Control-
This compound
This compound
This compound
Morphine10
Indomethacin10

Table 3: Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Reaction Latency (s) at 60 min (Mean ± SEM)% Maximal Possible Effect (% MPE)
Vehicle Control--
This compound
This compound
This compound
Morphine10

Table 4: Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)Reaction Latency (s) at 60 min (Mean ± SEM)
Vehicle Control-
This compound
This compound
This compound
Morphine10

Conclusion

These standardized in vivo models provide a robust framework for characterizing the analgesic and anti-inflammatory profile of this compound. By systematically evaluating its efficacy in models of acute inflammation and different pain modalities (inflammatory, neurogenic, and thermal), researchers can gain a comprehensive understanding of its pharmacological properties. The data generated from these studies will be crucial for guiding further preclinical and clinical development.

References

Application Notes and Protocols for the Measurement of Aniracetam Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aniracetam (B1664956) is a nootropic agent of the racetam class, purported to enhance cognition and memory. Following administration, it is rapidly metabolized, making the accurate measurement of its metabolites in plasma crucial for pharmacokinetic and pharmacodynamic studies. The primary metabolite is N-anisoyl-GABA (4-p-anisamidobutyric acid), with 2-Pyrrolidinone (B116388) and p-anisic acid as minor metabolites[1]. This document provides detailed protocols for the quantitative analysis of these metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

Metabolic Pathway of Aniracetam

Aniracetam undergoes rapid and extensive metabolism in the body. The major metabolic pathway involves the cleavage of the amide bond, leading to the formation of N-anisoyl-GABA, which accounts for 70-80% of the metabolites. Other pathways result in the formation of 2-Pyrrolidinone and p-anisic acid, which constitute 20-30% of the metabolites[1].

Aniracetam Metabolic Pathway Aniracetam Aniracetam N_anisoyl_GABA N-anisoyl-GABA (Major Metabolite) Aniracetam->N_anisoyl_GABA Amide Bond Cleavage p_Anisic_Acid p-Anisic Acid (Minor Metabolite) Aniracetam->p_Anisic_Acid Two_Pyrrolidinone 2-Pyrrolidinone (Minor Metabolite) Aniracetam->Two_Pyrrolidinone

Metabolic conversion of Aniracetam.

Experimental Protocols

Two primary analytical methods are detailed below: an LC-MS/MS method for the sensitive quantification of the major metabolite, N-anisoyl-GABA, and an HPLC method for the determination of both Aniracetam and N-anisoyl-GABA.

Protocol 1: LC-MS/MS for N-anisoyl-GABA

This protocol is adapted from a validated method for the determination of N-anisoyl-GABA in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Venusil ASB C18 (dimensions not specified).

  • Mobile Phase: Methanol and 10 mmol/L ammonium (B1175870) acetate (B1210297) (30:70, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Instrument: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-anisoyl-GABA: m/z 235.8 → 106.6.

    • Internal Standard (Lisinopril): m/z 403.8 → 113.6.

4. Quantitative Data Summary

ParameterValueReference
Linearity Range0.0485 - 19.4 µg/mL
Lower Limit of Quantification (LLOQ)0.0485 µg/mL
Precision (RSD)< 7.3%
Accuracy (RE)2.5% to 6.9%
Extraction Recovery89.1% - 100.7%
Protocol 2: HPLC for Aniracetam and N-anisoyl-GABA

This protocol describes a method for the simultaneous determination of Aniracetam and its primary metabolite in human plasma[2].

1. Sample Preparation

  • For Aniracetam: Direct injection of 200 µL of plasma (spiked with an internal standard) onto a clean-up column followed by reversed-phase chromatography[2].

  • For N-anisoyl-GABA: Liquid-liquid extraction of 0.5 mL of plasma with ethyl acetate[2].

2. Liquid Chromatography

  • Column: C18 reversed-phase column[2].

  • Mobile Phase: Details not specified in the abstract.

  • Detection: UV detection (wavelength not specified).

3. Quantitative Data Summary

AnalyteLinearity RangeLLOQInter-assay PrecisionReference
AniracetamUp to 800 ng/mL5 ng/mL3%[2]
N-anisoyl-GABAUp to 50 µg/mL50 ng/mL6%[2]
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Aniracetam metabolites in plasma.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Centrifugation Centrifugation Protein_Precipitation->Centrifugation LLE->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Workflow for Aniracetam metabolite analysis.
Signaling Pathway Involvement

The metabolite 2-pyrrolidinone has been shown to induce a long-term enhancement in AMPA receptor responses through a Calcium/calmodulin-dependent protein kinase II (CaMKII) pathway[3]. This suggests that the metabolites of Aniracetam may contribute to its nootropic effects.

Signaling Pathway Two_Pyrrolidinone 2-Pyrrolidinone CaMKII CaMKII Two_Pyrrolidinone->CaMKII Activates AMPA_Receptor AMPA Receptor CaMKII->AMPA_Receptor Phosphorylates Enhanced_Response Enhanced Receptor Response AMPA_Receptor->Enhanced_Response Leads to

2-Pyrrolidinone signaling pathway.

References

Application Notes and Protocols for Anirolac in Inflammation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data on the specific preclinical applications of Anirolac in inflammation studies is limited. The following application notes and protocols are based on the general understanding of this compound as a nonsteroidal anti-inflammatory drug (NSAID) and represent typical applications and methodologies for a compound of this class. The quantitative data presented is illustrative and should be considered hypothetical.

Application Notes

Introduction

This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyrrole (B145914) class of compounds. Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade. These notes provide an overview of the potential research applications of this compound in studying inflammation.

Mechanism of Action

This compound is presumed to be a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation, pain, and fever.

  • COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

  • COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory stimuli, and its products contribute to the classic signs of inflammation.

By inhibiting both COX isoforms, this compound can effectively reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_E Prostaglandins (PGE2, etc.) Prostaglandins_H->Prostaglandins_E Homeostasis Gastric Protection Platelet Aggregation Renal Function Prostaglandins_H->Homeostasis Inflammation Inflammation Pain Fever Prostaglandins_E->Inflammation This compound This compound (NSAID) This compound->COX1 This compound->COX2

Caption: General mechanism of action for a non-selective NSAID like this compound.

Research Applications

  • In Vitro Studies:

    • Enzyme Inhibition Assays: To determine the inhibitory potency (IC50) of this compound against purified COX-1 and COX-2 enzymes.

    • Cell-Based Assays: To assess the effect of this compound on prostaglandin (B15479496) production in cell lines (e.g., macrophages, endothelial cells) stimulated with inflammatory agents like lipopolysaccharide (LPS).

    • Cytokine Production: To investigate the downstream effects of COX inhibition on the production of pro-inflammatory cytokines.

  • In Vivo Studies:

    • Models of Acute Inflammation: To evaluate the efficacy of this compound in reducing edema, neutrophil infiltration, and pain in models such as carrageenan-induced paw edema in rodents.

    • Models of Chronic Inflammation: To study the effects of long-term administration of this compound in models of arthritis.

    • Analgesia Models: To quantify the pain-relieving effects of this compound in thermal and chemical-induced pain models.

Hypothetical Quantitative Data

The following tables present hypothetical data for a typical non-selective NSAID, which could be representative of this compound's activity.

Table 1: Hypothetical Cyclooxygenase Inhibition by this compound

EnzymeIC50 (µM)
COX-10.5
COX-21.2

Table 2: Hypothetical Efficacy of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL)% Inhibition
Vehicle Control-1.25 ± 0.15-
This compound100.85 ± 0.1032%
This compound300.55 ± 0.0856%
Indomethacin (Reference)100.48 ± 0.0761.6%

Experimental Protocols

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the IC50 values of this compound for COX-1 and COX-2.

COX_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare COX-1 and COX-2 Enzymes Incubate Incubate Enzyme with this compound (or vehicle control) Prep_Enzyme->Incubate Prep_this compound Prepare Serial Dilutions of this compound Prep_this compound->Incubate Prep_Arachidonic Prepare Arachidonic Acid Solution Add_AA Add Arachidonic Acid to Initiate Reaction Prep_Arachidonic->Add_AA Incubate->Add_AA Stop_Reaction Stop Reaction with Acid Add_AA->Stop_Reaction Measure_PGE2 Measure Prostaglandin E2 (PGE2) by ELISA Stop_Reaction->Measure_PGE2 Calculate_IC50 Calculate % Inhibition and Determine IC50 Measure_PGE2->Calculate_IC50

Caption: Workflow for in vitro COX inhibition assay.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • This compound

  • Arachidonic acid

  • Reaction buffer (e.g., Tris-HCl)

  • PGE2 ELISA kit

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, cofactor solution, and either this compound solution or vehicle control.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for 2 minutes at 37°C.

  • Stop the reaction by adding a solution of 1 M HCl.

  • Measure the concentration of PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This protocol describes an in vivo model to assess the anti-inflammatory activity of this compound.

Paw_Edema_Workflow cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Post-Induction Measurement Acclimatize Acclimatize Rats to Housing Conditions Measure_Baseline Measure Baseline Paw Volume Acclimatize->Measure_Baseline Administer_Drug Administer this compound (or vehicle/reference drug) Orally Measure_Baseline->Administer_Drug Inject_Carrageenan Inject Carrageenan into Hind Paw Administer_Drug->Inject_Carrageenan Measure_Edema Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4 hours) Inject_Carrageenan->Measure_Edema Calculate_Inhibition Calculate Paw Volume Increase and % Inhibition Measure_Edema->Calculate_Inhibition

Caption: Workflow for carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • House the rats in standard conditions for at least one week to acclimatize.

  • Fast the animals overnight before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound, vehicle, or a reference drug (e.g., indomethacin) orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.

  • Calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle control group using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

    • Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Methods for Assessing Anirolac's Side Effects in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anirolac is a nonsteroidal anti-inflammatory drug (NSAID). As with all NSAIDs, a thorough assessment of its side effect profile is critical throughout the research and development process. Due to the limited publicly available preclinical and clinical safety data specifically for this compound, this document outlines the standard and comprehensive methods used to assess the side effects of NSAIDs as a class. These protocols are representative of the rigorous safety evaluation that a compound like this compound would undergo to meet regulatory standards. The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which is central to both their therapeutic effects and their most common side effects.

Preclinical Assessment of this compound Side Effects

Preclinical safety evaluation is designed to identify potential target organs for toxicity and to determine a safe starting dose for human trials. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.[1][2]

Experimental Protocol: Core Battery Safety Pharmacology

  • Central Nervous System (CNS):

    • Method: A functional observational battery (FOB) or a modified Irwin test is conducted in rodents.[1]

    • Procedure: Animals are administered single doses of this compound at multiples of the intended clinical exposure. A series of observations are made at specified time points, including assessment of behavior, motor activity, coordination, sensory/motor reflex responses, and body temperature.

    • Endpoints: Any observed changes in neurological function, such as sedation, convulsions, or ataxia.

  • Cardiovascular System:

    • Method: In vivo telemetry in conscious, freely moving non-rodent species (e.g., dogs, non-human primates).[2]

    • Procedure: Animals are surgically implanted with telemetry devices for continuous monitoring of cardiovascular parameters before and after administration of this compound.

    • Endpoints: Heart rate, blood pressure, and electrocardiogram (ECG) intervals (PR, QRS, QT, and QTc).[2]

  • Respiratory System:

    • Method: Whole-body plethysmography in rodents.

    • Procedure: Animals are placed in a plethysmography chamber, and respiratory parameters are measured following administration of this compound.

    • Endpoints: Respiratory rate, tidal volume, and minute volume.[2]

Toxicology Studies

Toxicology studies are designed to characterize the toxicity profile of a drug candidate with repeated dosing.

Experimental Protocol: Repeated-Dose Toxicology

  • Method: Oral administration of this compound to two species (one rodent, one non-rodent) for durations ranging from 28 to 90 days, depending on the intended duration of clinical use.

  • Procedure:

    • Animals are divided into control and multiple dose groups (low, mid, high).

    • This compound is administered daily at the same time.

    • Clinical observations, body weight, and food consumption are recorded regularly.

    • Blood and urine samples are collected for hematology, clinical chemistry, and urinalysis at specified intervals.

    • At the end of the study, a full necropsy is performed, and organs are weighed and examined macroscopically and microscopically.

  • Endpoints: Identification of target organs of toxicity, the dose-response relationship, and the No-Observed-Adverse-Effect Level (NOAEL).

Specific Side Effect Protocols

Based on the known side effects of NSAIDs, specific preclinical protocols are employed.

Experimental Protocol: Assessment of Gastrointestinal (GI) Toxicity

  • Method: Rat model of NSAID-induced enteropathy.[1][3]

  • Procedure:

    • Wistar rats are administered this compound orally for a period of 5 to 14 days.[1]

    • Animals are monitored for signs of GI distress.

    • At the end of the treatment period, the stomach and small intestine are removed.

    • The GI tract is scored for hemorrhagic lesions, ulceration, and perforation.

    • Histopathological analysis of the GI mucosa is performed.

  • Endpoints: Ulcer index, mucosal damage score, and histopathological changes.

Experimental Protocol: In Vitro Assessment of Cardiotoxicity

  • Method: Human Ether-à-go-go-Related Gene (hERG) channel assay.

  • Procedure:

    • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

    • The effect of a range of this compound concentrations on the hERG potassium current is measured using automated patch-clamp electrophysiology.

  • Endpoint: IC50 value for hERG channel inhibition, which is an indicator of the potential for QT prolongation.

Clinical Assessment of this compound Side Effects

Clinical trials are essential for evaluating the safety and tolerability of this compound in humans.

Phase I Clinical Trials
  • Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

  • Methodology:

    • Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

    • Assessments:

      • Continuous monitoring of vital signs, ECGs, and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

      • Recording of all adverse events (AEs) through spontaneous reporting and systematic questioning using a validated symptom checklist.[4]

      • Assessment of causality of AEs to the study drug.[5][6]

Phase II and III Clinical Trials
  • Objective: To evaluate the efficacy and safety of this compound in the target patient population.

  • Methodology:

    • Design: Randomized, double-blind, active-comparator (e.g., another NSAID), and placebo-controlled trials.

    • Assessments:

      • Systematic collection of all AEs, with special attention to known NSAID-class effects.

      • Gastrointestinal: Endoscopic evaluation for ulcers and erosions in a subset of patients, and monitoring for symptoms like dyspepsia, abdominal pain, and GI bleeding.

      • Cardiovascular: Monitoring of blood pressure and adjudication of major adverse cardiovascular events (MACE).

      • Renal: Regular monitoring of serum creatinine (B1669602) and estimated glomerular filtration rate (eGFR).

      • In a clinical trial comparing this compound to naproxen (B1676952) and placebo for postpartum uterine pain, patients rated side effects using verbal scales at regular intervals.[3]

Data Presentation

Table 1: Preclinical Safety Assessment of this compound

Study TypeSpeciesKey Parameters MeasuredPotential Findings for NSAIDs
Safety Pharmacology
CNSRatFunctional Observational Battery (FOB)Drowsiness, changes in motor activity.[3]
CardiovascularDog, NHPECG, blood pressure, heart rate (telemetry)Increased blood pressure, potential for arrhythmias.
RespiratoryRatRespiratory rate, tidal volumeGenerally minimal effects.
Toxicology
Repeated-Dose (28-day)Rat, DogClinical pathology, histopathology of major organsGastric mucosal damage, renal papillary necrosis, liver enzyme elevation.
Specific Toxicity
GI IrritationRatUlcer index, mucosal lesionsDose-dependent increase in gastric and intestinal ulcers.[3]
Cardiotoxicity (in vitro)hERG-expressing cellsInhibition of hERG potassium currentPotential for QT interval prolongation.

Table 2: Clinical Adverse Events Associated with this compound and Other NSAIDs

System Organ ClassAdverse EventFrequency with this compound (from a single study)[3]Common Frequency with Other NSAIDsAssessment Method in Clinical Trials
Nervous System DrowsinessStatistically significant vs. placeboCommonPatient-reported outcomes (e.g., verbal rating scales), validated questionnaires.[3]
Gastrointestinal Dyspepsia, Abdominal PainNot reported as significantVery CommonPatient diaries, validated GI symptom questionnaires, endoscopy.
Gastric Ulcer/BleedingNot reportedUncommon to Common (dose and duration dependent)Endoscopy, fecal occult blood testing.
Cardiovascular HypertensionNot reportedCommonRegular blood pressure monitoring.
Myocardial InfarctionNot reportedRare (increased risk with long-term use)Adjudication of cardiovascular events by an independent committee.
Renal Increased CreatinineNot reportedUncommonRoutine monitoring of serum creatinine and eGFR.

Visualizations

Signaling Pathways and Experimental Workflows

NSAID_Mechanism_and_Side_Effects cluster_membrane Cell Membrane cluster_enzymes Cyclooxygenase Enzymes cluster_prostaglandins Prostaglandins cluster_effects Physiological Effects cluster_side_effects Side Effects from Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PG_Housekeeping Prostaglandins (Housekeeping) COX1->PG_Housekeeping GI_Toxicity GI Toxicity Bleeding Risk COX1->GI_Toxicity Cardio_Renal_Toxicity Cardiovascular & Renal Effects COX1->Cardio_Renal_Toxicity PG_Inflammatory Prostaglandins (Inflammatory) COX2->PG_Inflammatory COX2->Cardio_Renal_Toxicity GI_Protection GI Mucosal Protection Platelet Aggregation PG_Housekeeping->GI_Protection Pain_Inflammation Pain, Fever, Inflammation PG_Inflammatory->Pain_Inflammation This compound This compound (NSAID) This compound->COX1 Inhibition This compound->COX2 Inhibition

Preclinical_Safety_Workflow Start This compound Candidate Safety_Pharm Safety Pharmacology (CNS, CV, Respiratory) Start->Safety_Pharm Acute_Tox Acute Toxicity Studies Start->Acute_Tox IND_Submission IND Submission Safety_Pharm->IND_Submission Repeat_Dose_Tox Repeated-Dose Toxicology (Rodent & Non-Rodent) Acute_Tox->Repeat_Dose_Tox Specific_Tox Specific Toxicity Studies (e.g., GI, Renal) Repeat_Dose_Tox->Specific_Tox Genotox Genotoxicity Specific_Tox->Genotox Genotox->IND_Submission

Clinical_Trial_Safety_Assessment cluster_assessments Key Safety Assessments Phase1 Phase I (Healthy Volunteers) Single & Multiple Ascending Doses Phase2 Phase II (Patients) Dose-Ranging & Efficacy Phase1->Phase2 AE_Reporting Adverse Event (AE) Reporting Phase1->AE_Reporting Vitals_ECG Vital Signs & ECGs Phase1->Vitals_ECG Labs Clinical Laboratory Tests Phase1->Labs Phase3 Phase III (Patients) Pivotal Efficacy & Safety Phase2->Phase3 Phase2->AE_Reporting Phase2->Vitals_ECG Phase2->Labs Specific_Monitoring Organ-Specific Monitoring (GI, CV, Renal) Phase2->Specific_Monitoring NDA_Submission New Drug Application (NDA) Submission Phase3->NDA_Submission Phase3->AE_Reporting Phase3->Vitals_ECG Phase3->Labs Phase3->Specific_Monitoring Post_Marketing Phase IV Post-Marketing Surveillance NDA_Submission->Post_Marketing Post_Marketing->AE_Reporting

References

Troubleshooting & Optimization

Technical Support Center: Improving Anirolac Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Anirolac in in vitro experiments.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound at the desired concentration for their in vitro assays. This guide provides a systematic approach to identify a suitable solvent system.

Issue: this compound is not dissolving in my primary solvent (e.g., aqueous buffer).

This is a common issue for poorly water-soluble compounds. The following steps outline a rational approach to improving the solubility of this compound.

Step 1: Initial Solubility Screening in Common Organic Solvents

Before testing complex formulations, it is crucial to identify organic solvents in which this compound is freely soluble. This will be the basis for creating a concentrated stock solution.

  • Protocol: Attempt to dissolve a small, known amount of this compound in various common laboratory solvents to determine its approximate solubility.

  • Data Interpretation: A solvent that dissolves this compound at a concentration of at least 10 mg/mL is a good candidate for a stock solution.

Table 1: Properties of Common Laboratory Solvents

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (B87167) (DMSO)7.2189Aprotic, highly polar. Common solvent for stock solutions. Can be cytotoxic at higher concentrations.
Ethanol (B145695)4.378.4Protic, polar. Generally well-tolerated by cells in low concentrations.
Methanol5.164.7Protic, polar. Can be toxic to some cell lines.
Acetone5.156Aprotic, polar. High volatility.
N,N-Dimethylformamide (DMF)6.4153Aprotic, highly polar. Use with caution due to potential toxicity.

Step 2: pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound has a predicted pKa of 4.27, suggesting it is an acidic compound.[1]

  • Principle: For an acidic compound like this compound, increasing the pH of the aqueous medium above its pKa will deprotonate the molecule, forming a more soluble salt.

  • Protocol:

    • Prepare a series of buffers with pH values ranging from 6.0 to 8.0.

    • Attempt to dissolve this compound in each buffer.

    • Observe for any increase in solubility.

  • Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell culture, enzyme assay).

Step 3: Utilizing Co-solvents

If pH adjustment is insufficient or not compatible with your assay, the use of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds in an aqueous solution.[2][3]

  • Principle: Co-solvents reduce the polarity of the aqueous solvent system, making it more favorable for nonpolar solutes.

  • Protocol:

    • Prepare your aqueous buffer.

    • Add a small percentage (v/v) of a co-solvent like DMSO or ethanol.

    • Attempt to dissolve this compound in the co-solvent/buffer mixture.

    • If solubility is still an issue, gradually increase the percentage of the co-solvent.

  • Best Practice: Always prepare a vehicle control (buffer with the same co-solvent concentration) in your experiments to account for any effects of the co-solvent itself.

Table 2: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
DMSO0.1%< 1%Higher concentrations can be cytotoxic.
Ethanol0.1%< 1%Can affect enzyme activity at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1%5-10%A less toxic alternative to DMSO and ethanol for some applications.
Propylene Glycol1%5-10%Commonly used in pharmaceutical formulations.

Step 4: Employing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[4][5] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[5]

  • Principle: The hydrophobic portion of this compound will partition into the hydrophobic core of the micelles, while the hydrophilic exterior of the micelles allows them to remain dispersed in the aqueous medium.

  • Protocol:

    • Select a biocompatible surfactant.

    • Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

    • Add this compound to this solution and mix thoroughly.

  • Consideration: The choice of surfactant and its concentration should be carefully evaluated for compatibility with the specific in vitro model.

Table 3: Common Surfactants for In Vitro Formulations

SurfactantTypeCritical Micelle Concentration (CMC)Notes
Polysorbate 20 (Tween® 20)Non-ionic~0.059 mg/mLCommonly used in biological assays.
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mg/mLFrequently used in drug formulations.[3]
Pluronic® F-68Non-ionic~1 mg/mLA block copolymer with low toxicity.
Sodium Dodecyl Sulfate (SDS)Anionic~2.3 mg/mLGenerally denaturing and not suitable for cell-based or protein-based assays.

Step 5: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic drug from the aqueous environment.[4]

  • Principle: The nonpolar part of the this compound molecule can fit into the hydrophobic cavity of the cyclodextrin (B1172386), forming a soluble complex.

  • Protocol:

    • Choose a suitable cyclodextrin derivative.

    • Dissolve the cyclodextrin in the aqueous buffer.

    • Add this compound to the cyclodextrin solution and allow time for complex formation (this can be aided by stirring or sonication).

Table 4: Common Cyclodextrins for Solubility Enhancement

CyclodextrinCavity Diameter (Å)Water Solubility ( g/100 mL)Notes
β-Cyclodextrin (β-CD)6.0-6.51.85Limited aqueous solubility.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)6.0-6.5>60High aqueous solubility and low toxicity, making it a popular choice.[6]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)6.0-6.5>50High aqueous solubility and a good safety profile.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 5 mg).

  • Solvent Addition: Add a small volume of a suitable organic solvent in which this compound is known to be highly soluble (e.g., DMSO) to achieve a high concentration (e.g., 10-20 mM).

  • Dissolution: Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Testing

  • Preparation of Solvent Systems: Prepare a series of potential solvent systems (e.g., buffers with different pH values, co-solvent mixtures, surfactant solutions, or cyclodextrin solutions).

  • Addition of this compound: Add an excess amount of this compound powder to a fixed volume of each solvent system in separate vials.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

Visualizations

Caption: A workflow for systematically improving this compound solubility.

co_solvency cluster_before Aqueous Solution cluster_after Aqueous Solution with Co-solvent Water Molecules This compound A Water Molecules 2 Co-solvent C This compound 2 A Co-solvent->this compound 2 Reduces Polarity Before Poor Solubility cluster_before cluster_before After Improved Solubility cluster_after cluster_after

Caption: Mechanism of co-solvency for improving drug solubility.

micellar_solubilization cluster_micelle Micelle in Aqueous Solution center surfactant_head H center->surfactant_head surfactant_tail T surfactant_head->surfactant_tail anirolac_in_micelle A This compound A cluster_micelle cluster_micelle This compound->cluster_micelle Encapsulated in Hydrophobic Core Surfactant Monomers S Surfactant Monomers->cluster_micelle > CMC

Caption: Micellar solubilization of this compound by surfactants.

inclusion_complex cluster_complex Inclusion Complex This compound A cluster_complex cluster_complex This compound->cluster_complex Forms Complex Cyclodextrin CD CD_outer CD Anirolac_inner A

Caption: Inclusion complex formation of this compound with cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for making a stock solution of this compound?

A1: Based on the general properties of poorly soluble organic compounds, dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. Always aim for the lowest effective concentration in your final assay medium, typically below 0.5% (v/v), to minimize potential cytotoxicity.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?

A2: This is a common problem known as "crashing out." Here are a few strategies to overcome this:

  • Decrease the final concentration: Your target concentration may be above the aqueous solubility limit of this compound, even with a small amount of DMSO. Try a lower final concentration.

  • Use an intermediate dilution step: Dilute the DMSO stock in a small volume of a co-solvent-tolerant buffer or medium before adding it to the final bulk medium.

  • Incorporate a surfactant or cyclodextrin: Pre-dissolving a surfactant (like Tween® 80) or a cyclodextrin (like HP-β-CD) in your final aqueous medium can help keep this compound in solution.

  • Warm the medium: Gently warming the medium to 37°C before and during the addition of the this compound stock can sometimes help.

Q3: Can I use pH adjustment to dissolve this compound for my cell-based assay?

A3: While increasing the pH above this compound's pKa (predicted to be 4.27) will increase its solubility, you must consider the pH tolerance of your cells.[1] Most cell lines are sensitive to pH changes and thrive in a narrow range (typically pH 7.2-7.4). If you use pH adjustment, ensure the final pH of your culture medium remains within the optimal range for your cells. A highly buffered medium is essential.

Q4: Are there any known incompatibilities of this compound with common assay components?

A4: Currently, there is no specific information available on the incompatibilities of this compound. However, as a general precaution, it is advisable to check for any interactions with proteins (e.g., serum in cell culture media) or other components of your assay system that might affect its solubility or activity.

Q5: How should I store my this compound solutions?

A5: Concentrated stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous solutions of this compound are likely to be less stable and should ideally be prepared fresh for each experiment. If storage of aqueous solutions is necessary, they should be filter-sterilized and stored at 4°C for short periods, with stability testing recommended.

References

Technical Support Center: Anirolac Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Anirolac. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound, chemically known as 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is typically synthesized in a two-step process. The first step involves the synthesis of the intermediate, diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate. This is followed by the hydrolysis of the dicarboxylate intermediate to yield this compound[1].

Q2: I am experiencing low yields in the synthesis of the dicarboxylate intermediate. What are the possible causes and solutions?

A2: Low yields in the synthesis of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate can stem from several factors. One common issue is incomplete reaction. To address this, ensure that the reaction is stirred for a sufficient amount of time, and consider adding additional reagents if monitoring indicates a stalled reaction[2]. Another factor could be the purity of the starting materials. Using high-purity 2-benzoyl-[3-bromo-3,3-di(ethoxycarbonyl)propyl]pyrrole is crucial for optimal results. For purification of the final product, column chromatography on silica (B1680970) gel is an effective method[2].

Q3: What are common side reactions during the hydrolysis of the diethyl dicarboxylate intermediate to form this compound?

A3: The hydrolysis of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate is a critical step. A potential side reaction is incomplete hydrolysis, where only one of the two ester groups is hydrolyzed, resulting in an ethyl ester intermediate. To drive the reaction to completion, it is important to use a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide) and to ensure adequate reaction time and temperature[1][3][4]. Another consideration is the potential for decarboxylation of the resulting dicarboxylic acid intermediate under harsh conditions, although the subsequent step in the reported synthesis involves heating to promote decarboxylation to the desired monocarboxylic acid[1].

Q4: What are the best methods for purifying crude this compound?

A4: The final product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, is obtained as a solid and can be purified by recrystallization. The choice of solvent is critical for effective purification. Common solvents for recrystallizing carboxylic acids include water, ethanol, methanol, isopropanol, or mixtures such as ethanol/water[5]. For compounds with aromatic rings, toluene (B28343) can also be an effective recrystallization solvent. If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed.

Q5: Which analytical techniques are recommended for characterizing this compound and assessing its purity?

Troubleshooting Guides

Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Problem Possible Cause Troubleshooting Steps
Low or no product formation Incomplete reaction- Ensure the reaction is stirred vigorously for the recommended time (1-2 hours).- Add additional triethylborane (B153662) if the reaction appears to have stalled[2].- Verify the quality of the starting material, 2-benzoyl-[3-bromo-3,3-di(ethoxycarbonyl)propyl]pyrrole.
Poor quality of reagents- Use freshly opened or properly stored triethylborane solution.- Ensure the benzene (B151609) solvent is dry.
Difficult purification Presence of multiple byproducts- Optimize reaction conditions to minimize side reactions.- Use a gradient elution in column chromatography for better separation[2].
Hydrolysis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate to this compound
Problem Possible Cause Troubleshooting Steps
Incomplete reaction (presence of monoester) Insufficient hydrolysis- Increase the reaction time (the reported method uses 24 hours of reflux)[1].- Ensure a sufficient excess of 20% aqueous sodium hydroxide (B78521) is used.- Maintain vigorous stirring to ensure proper mixing of the biphasic system (diethyl ether and aqueous NaOH)[1].
Low yield of final product Product loss during workup- Ensure complete acidification of the aqueous layer to precipitate the carboxylic acid.- Perform multiple extractions with ethyl acetate (B1210297) to maximize product recovery[1].
Incomplete decarboxylation- After extraction, ensure the combined organic extracts are heated for a sufficient time (e.g., 4 hours at 70°C) to drive the decarboxylation to completion[1].

Experimental Protocols

Synthesis of Diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate

This protocol is based on the synthesis of the key intermediate for this compound production.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-benzoyl-[3-bromo-3,3-di(ethoxycarbonyl)propyl]pyrrole (1.0 mmol) in benzene (20 mL).

  • Reagent Addition: To the solution, add triethylborane (1.0M in hexane, 5 mmol).

  • Reaction: Stir the reaction mixture in an open vessel for one hour.

  • Monitoring and Completion: After one hour, add an additional portion of triethylborane (1 mmol) and continue stirring for another hour.

  • Workup: Pour the reaction mixture into water and extract with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate (85:15) eluent to yield diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate[2].

Synthesis of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (this compound)

This protocol describes the hydrolysis of the dicarboxylate intermediate to the final product, this compound.

  • Reaction Setup: Combine diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (1.69 mmol) in diethyl ether with 20% aqueous sodium hydroxide (10 mL).

  • Hydrolysis: Reflux the mixture with vigorous stirring for 24 hours.

  • Workup: After cooling, separate the aqueous layer and wash it with diethyl ether (20 mL). Acidify the aqueous layer with concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Decarboxylation: Combine the ethyl acetate extracts and heat them at 70°C for 4 hours.

  • Isolation: Concentrate the ethyl acetate solution under reduced pressure to obtain 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid as a solid[1].

Visualizations

Anirolac_Synthesis_Pathway A 2-Benzoyl-[3-bromo-3,3- di(ethoxycarbonyl)propyl]pyrrole B Diethyl 5-benzoyl-2,3-dihydro- 1H-pyrrolizine-1,1-dicarboxylate A->B Triethylborane, Benzene C This compound (5-benzoyl-2,3-dihydro- 1H-pyrrolizine-1-carboxylic acid) B->C 1. NaOH(aq), Reflux 2. HCl(aq) 3. Heat Troubleshooting_Workflow start Low Yield or Impure Product check_synthesis Review Synthesis Step start->check_synthesis check_purification Review Purification Step start->check_purification sub_synthesis_1 Incomplete Reaction? check_synthesis->sub_synthesis_1 Yes sub_synthesis_2 Side Reactions? check_synthesis->sub_synthesis_2 No sub_purification_1 Incorrect Solvent? check_purification->sub_purification_1 Yes sub_purification_2 Inefficient Technique? check_purification->sub_purification_2 No solution_synthesis_1 Increase reaction time/temp Add more reagent sub_synthesis_1->solution_synthesis_1 solution_synthesis_2 Modify reaction conditions Use purer starting materials sub_synthesis_2->solution_synthesis_2 solution_purification_1 Screen for optimal recrystallization solvent sub_purification_1->solution_purification_1 solution_purification_2 Optimize chromatography (e.g., gradient elution) sub_purification_2->solution_purification_2 end Improved Yield/Purity solution_synthesis_1->end solution_synthesis_2->end solution_purification_1->end solution_purification_2->end

References

Technical Support Center: Optimizing Anirolac Dosage for Maximum Analgesic Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anirolac. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for maximum analgesic effect in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's analgesic effect?

A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1][2][3] Prostaglandins are lipid compounds that mediate pain and inflammation.[4][5] By blocking COX enzymes, this compound reduces prostaglandin (B15479496) production, thereby alleviating pain.[3] The two main isoforms of this enzyme are COX-1 and COX-2.[1][6] COX-1 is typically involved in baseline physiological functions, while COX-2 is induced during inflammation and is a primary target for anti-inflammatory and analgesic effects.[1][6]

Q2: What is a typical starting dose range for this compound in preclinical animal models?

A2: Based on a clinical study in humans where single oral doses of 50 mg and 100 mg were effective for postpartum uterine pain, a starting point for animal studies can be extrapolated. For a typical rodent model, a common starting dose range to explore would be 5-20 mg/kg, administered orally. Dose-response studies are crucial to determine the optimal dose for your specific pain model and animal species.

Q3: How can I establish a dose-response curve for this compound?

A3: To establish a dose-response curve, you should select a range of doses, including a vehicle control (placebo), and measure the analgesic effect at each dose. A typical approach involves testing at least 3-4 dose levels. The response is often measured as a percentage of the maximum possible effect (%MPE) or as a change in pain threshold. Plotting the dose (on a logarithmic scale) against the response will generate a sigmoidal curve, from which you can determine key parameters like the ED50 (the dose that produces 50% of the maximum effect).

Q4: What are the most common in vivo models to assess the analgesic efficacy of this compound?

A4: Several well-established rodent models can be used to assess the analgesic effects of this compound:

  • Hot Plate Test: This model assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[7]

  • Formalin Test: This model induces a biphasic pain response, with an early neurogenic phase and a later inflammatory phase. It is useful for differentiating between analgesic mechanisms.[8][9]

  • Von Frey Test: This test measures mechanical allodynia (pain in response to a non-painful stimulus) and is particularly useful in models of neuropathic pain.[10]

Troubleshooting Guides

Issue 1: High Variability in Analgesic Response

Problem: You are observing significant variability in the analgesic response to this compound between individual animals within the same dose group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Improper animal handling Ensure all handlers are trained in low-stress handling techniques. Allow for a sufficient acclimatization period for the animals in the testing environment before the experiment begins.
Inconsistent drug administration Verify the accuracy of your dosing solutions and the consistency of your administration technique (e.g., oral gavage). Ensure the drug is properly solubilized or suspended.
Biological variability Increase the number of animals per group to improve statistical power. Ensure that animals are of the same sex, age, and strain, and are housed under identical conditions.
Learned behavior in assays For tests like the hot plate, repeated testing can lead to learned responses.[11] Minimize the number of baseline tests and ensure a consistent protocol across all animals.
Issue 2: Lack of a Clear Dose-Response Relationship

Problem: Increasing the dose of this compound does not result in a corresponding increase in the analgesic effect.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Dose range is too narrow or on the plateau of the curve Broaden your dose range. Include both lower and higher doses to ensure you are capturing the ascending portion of the dose-response curve.
Drug solubility or absorption issues at higher doses Check the solubility of this compound in your vehicle. At higher concentrations, the drug may not be fully dissolved, leading to inaccurate dosing. Consider alternative vehicles or formulation strategies.
Ceiling effect The maximum analgesic effect for your specific pain model may have been reached at a lower dose. Consider using a more sensitive pain model or a different endpoint to assess efficacy.
Pharmacokinetic issues The drug may have non-linear pharmacokinetics, where absorption does not increase proportionally with the dose. Consider conducting a pharmacokinetic study to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Issue 3: Unexpected Side Effects at Higher Doses

Problem: At higher doses of this compound, you observe adverse effects such as sedation, gastrointestinal issues, or motor impairment, which may interfere with the assessment of analgesia.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Off-target effects High concentrations of the drug may interact with other receptors or enzymes. This is a common issue with many drugs.
Toxicity The observed effects may be signs of toxicity. It is important to establish the maximum tolerated dose (MTD) in preliminary studies.
Gastrointestinal irritation (common with NSAIDs) NSAIDs can cause gastric irritation by inhibiting COX-1, which is involved in protecting the stomach lining.[2][6] If this is suspected, consider co-administration with a gastroprotective agent in separate studies to understand the mechanism, or explore the possibility of a more COX-2 selective compound.
Interference with behavioral assays Sedation or motor impairment can confound the results of behavioral tests for analgesia. Use assays that are less dependent on motor activity, or carefully observe and score the animals for any signs of impairment.

Data Presentation

Table 1: Dose-Response Data for this compound in the Hot Plate Test
Dose (mg/kg, p.o.)NLatency to Paw Lick (seconds, Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle108.2 ± 0.50
This compound 51012.5 ± 0.828.7
This compound 101018.9 ± 1.271.3
This compound 201025.4 ± 1.5114.7
Morphine (10 mg/kg, s.c.)1028.1 ± 1.1132.7
Cut-off time for the hot plate test was set to 30 seconds to avoid tissue damage.
Table 2: Effect of this compound in the Formalin Test (Late Phase)
Treatment (p.o.)NTime Spent Licking/Biting (seconds, Mean ± SEM)% Inhibition of Nociceptive Behavior
Vehicle10155.3 ± 12.10
This compound 5 mg/kg1098.7 ± 9.536.4
This compound 10 mg/kg1062.1 ± 7.860.0
This compound 20 mg/kg1035.4 ± 5.277.2

Experimental Protocols

Protocol 1: Hot Plate Test for Thermal Nociception

Objective: To assess the central analgesic activity of this compound by measuring the latency of the response to a thermal stimulus.

Methodology:

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Procedure: a. Acclimatize the rats to the testing room for at least 60 minutes before the experiment. b. Determine a baseline latency for each rat by placing it on the hot plate and recording the time until it licks a hind paw or jumps. A cut-off time of 30 seconds is imposed to prevent tissue damage. c. Administer this compound (5, 10, or 20 mg/kg) or vehicle orally (p.o.). A positive control group receiving morphine (10 mg/kg, s.c.) should be included. d. At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each rat on the hot plate and record the response latency.

  • Data Analysis: The data are expressed as the mean latency ± SEM. The percentage of the Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol 2: Formalin-Induced Inflammatory Pain

Objective: To evaluate the peripheral and central analgesic effects of this compound in a model of persistent inflammatory pain.

Methodology:

  • Apparatus: A transparent observation chamber with mirrors positioned to allow for an unobstructed view of the animal's paws.

  • Animals: Male Swiss Webster mice (20-25g).

  • Procedure: a. Acclimatize the mice to the observation chambers for at least 30 minutes. b. Administer this compound (5, 10, or 20 mg/kg, p.o.) or vehicle 30 minutes before the formalin injection. c. Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw. d. Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[12]

  • Data Analysis: The data are expressed as the mean time (in seconds) spent in nociceptive behavior ± SEM. The percentage inhibition of nociceptive behavior is calculated relative to the vehicle-treated group.

Mandatory Visualizations

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Phospholipase_A2 Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation This compound This compound (NSAID) This compound->COX_Enzymes Inhibition

Caption: Mechanism of action of this compound as an NSAID.

Experimental_Workflow_Analgesic_Screening cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Analgesic Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., 60 min) Baseline_Measurement Baseline Nociceptive Threshold Measurement Animal_Acclimatization->Baseline_Measurement Vehicle_Group Vehicle Control Group Anirolac_Groups This compound Dose Groups (e.g., 5, 10, 20 mg/kg) Positive_Control Positive Control (e.g., Morphine) Pain_Model Induction of Nociception (e.g., Hot Plate, Formalin) Vehicle_Group->Pain_Model Anirolac_Groups->Pain_Model Positive_Control->Pain_Model Data_Collection Data Collection (Latency, Licking Time) Pain_Model->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Dose_Response_Curve Dose-Response Curve Generation (ED50) Statistical_Analysis->Dose_Response_Curve

Caption: General experimental workflow for analgesic screening.

Troubleshooting_Logic_High_Variability High_Variability High Variability in Analgesic Response Handling_Issue Review Animal Handling Procedures High_Variability->Handling_Issue Possible Cause Dosing_Issue Verify Dosing Solutions & Technique High_Variability->Dosing_Issue Possible Cause Biological_Issue Increase Group Size & Standardize Animals High_Variability->Biological_Issue Possible Cause Assay_Issue Refine Assay Protocol (e.g., minimize learning) High_Variability->Assay_Issue Possible Cause Improved Variability Reduced? Handling_Issue->Improved Dosing_Issue->Improved Biological_Issue->Improved Assay_Issue->Improved Continue Proceed with Experiment Improved->Continue Yes Re-evaluate Re-evaluate Experimental Design Improved->Re-evaluate No

Caption: Troubleshooting logic for high data variability.

References

Troubleshooting Variability in Anirolac Experimental Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results when working with Anirolac. Given that specific data for this compound is limited, this guide incorporates established knowledge of non-steroidal anti-inflammatory drugs (NSAIDs) as a broader class to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Like other NSAIDs, its principal mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[2][3]

Q2: Why am I seeing significant variability in cell viability assays with this compound?

Variability in cell viability assays, such as the MTT assay, is a common issue. Potential causes can be categorized as follows:

  • Compound-Related:

    • Direct MTT Reduction: The compound itself may directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is crucial to run a control with this compound in cell-free media to test for this.

    • Solubility Issues: Poor solubility of this compound in your culture medium can lead to inconsistent concentrations across wells. Ensure the compound is fully dissolved before adding it to your cells.

    • Stability: The stability of this compound in your experimental conditions (e.g., temperature, light exposure) could affect its potency over the course of the experiment.

  • Assay-Related:

    • Incomplete Formazan (B1609692) Solubilization: The purple formazan crystals produced in the MTT assay must be completely dissolved before reading the absorbance. Inadequate mixing or insufficient solubilization solution can lead to variable readings.

    • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension and careful pipetting.

    • Incubation Times: Both the drug treatment time and the MTT incubation time should be consistent across all plates and experiments.

  • Cell-Related:

    • Cell Line Variability: Different cell lines can have varying sensitivities to NSAIDs.

    • Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range to avoid variability due to cellular aging or stress.

Q3: My in vivo animal study results with this compound are inconsistent. What are the common sources of error?

Variability in animal studies can arise from several factors:

  • Animal-Related:

    • Genetic Background: Different strains of mice or rats can exhibit varied responses to NSAIDs.[4]

    • Sex Differences: The analgesic and anti-inflammatory effects of NSAIDs can differ between male and female animals.[4]

    • Age and Weight: Ensure that animals are age and weight-matched across experimental groups.

    • Health Status: Underlying health issues can affect how animals respond to treatment.

  • Procedural:

    • Drug Administration: Inconsistent dosing, route of administration, or timing of administration can lead to significant variability.

    • Pain Induction: The method of inducing pain (e.g., acetic acid injection in the writhing test) should be highly standardized. The volume and concentration of the irritant must be precise.

    • Observer Bias: When scoring behavioral responses, it is crucial to have blinded observers to prevent bias.

  • Environmental:

    • Housing Conditions: Stress from housing conditions can impact an animal's physiological and behavioral responses.

    • Circadian Rhythms: The time of day when experiments are conducted can influence results.

Data Presentation: Comparative Effects of NSAIDs

Due to the limited availability of specific quantitative data for this compound, the following tables present data for other common NSAIDs to illustrate the expected range of activity and potential for variability.

Table 1: In Vitro Cytotoxicity of NSAIDs on Human Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of Ibuprofen and Diclofenac (B195802) on two human cholangiocarcinoma cell lines after 48 hours of treatment, as determined by an MTT assay.[5] IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7]

NSAIDCell LineIC50 (mM)[5]
IbuprofenKKU-M1391.87
KKU-213B1.63
DiclofenacKKU-M1391.24
KKU-213B1.12

Table 2: In Vitro Anti-proliferative Activity of NSAIDs on Pancreatic Cancer Cell Lines

This table shows the half-maximal effective concentration (EC50) values for several NSAIDs on two human pancreatic cancer cell lines after 72 hours of incubation.[8]

NSAIDCell LineEC50 (µM)[8]
Meclofenamic acidBxPC-316.0
MIA PaCa-243.5
CelecoxibBxPC-323.9
MIA PaCa-276.1
Mefenamic acidBxPC-335.0
MIA PaCa-2>100
ParecoxibBxPC-3102.0
MIA PaCa-268.5
Niflumic acidBxPC-3>100
MIA PaCa-2>100

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other NSAIDs) and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (5 mg/mL in sterile PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice

This is a common in vivo model for evaluating the analgesic activity of compounds.[9][10]

  • Animal Acclimation: Acclimate mice to the testing environment before the experiment.

  • Drug Administration: Administer this compound (or a standard NSAID like Diclofenac Sodium) and a vehicle control to different groups of mice, typically via oral gavage or intraperitoneal injection.

  • Waiting Period: Allow a set amount of time (e.g., 30 minutes) for the drug to be absorbed.

  • Induction of Writhing: Inject a 0.6-1% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing compared to the control group.

Mandatory Visualizations

Signaling Pathway

Prostaglandin_Synthesis_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cleavage ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates This compound This compound (NSAID) This compound->COX Inhibits

Caption: Prostaglandin Synthesis Pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Variability in Results CheckCompound Check Compound (Purity, Solubility, Stability) Start->CheckCompound CheckProtocol Review Experimental Protocol (Consistency, Controls) Start->CheckProtocol OptimizeAssay Optimize Assay Parameters (Concentrations, Incubation Times) CheckCompound->OptimizeAssay CheckCells Assess Cell Health (Passage, Contamination) CheckProtocol->CheckCells In Vitro CheckAnimals Evaluate Animal Model (Strain, Sex, Age) CheckProtocol->CheckAnimals In Vivo CheckProtocol->OptimizeAssay RefineTechnique Refine Experimental Technique (Pipetting, Dosing) CheckCells->RefineTechnique CheckAnimals->RefineTechnique DataAnalysis Re-evaluate Data Analysis (Statistics, Outliers) OptimizeAssay->DataAnalysis RefineTechnique->DataAnalysis ConsistentResults Consistent Results DataAnalysis->ConsistentResults

Caption: A logical workflow for troubleshooting experimental variability.

Troubleshooting Logic for MTT Assay

MTT_Troubleshooting Start Inconsistent MTT Results HighBackground High Background Signal? Start->HighBackground LowSignal Low Signal/Sensitivity? Start->LowSignal HighVariability High Replicate Variability? Start->HighVariability CheckMedia Check Media for Contamination or Phenol Red Interference HighBackground->CheckMedia Yes CheckCompoundInterference Test for Direct MTT Reduction by this compound (Cell-Free Control) HighBackground->CheckCompoundInterference Yes CheckCellDensity Optimize Cell Seeding Density LowSignal->CheckCellDensity Yes IncreaseIncubation Increase MTT/Solubilization Incubation Time LowSignal->IncreaseIncubation Yes CheckCellHealth Confirm Cell Viability Before Treatment LowSignal->CheckCellHealth Yes CheckPipetting Verify Pipetting Accuracy and Technique HighVariability->CheckPipetting Yes EnsureMixing Ensure Complete Formazan Solubilization (Mixing) HighVariability->EnsureMixing Yes CheckPlateEdgeEffects Avoid Edge Wells or Fill with Media/PBS HighVariability->CheckPlateEdgeEffects Yes

Caption: Decision tree for troubleshooting common MTT assay issues.

References

Technical Support Center: Minimizing Anirolac Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of Anirolac in experimental solutions. The information is based on general knowledge of non-steroidal anti-inflammatory drugs (NSAIDs) and established principles of drug stability testing, as specific degradation data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in solution?

A1: Based on the behavior of similar NSAIDs, the primary factors contributing to the degradation of this compound in solution are likely to be pH, exposure to light, elevated temperature, and the presence of oxidizing agents.[1][2][3] Hydrolysis (reaction with water) can be a significant degradation pathway, often influenced by pH.[4][5][6]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, this compound solutions should be stored at -80°C for long-term use (up to 2 years). For short-term storage, -20°C for up to 1 year is also an option. It is crucial to minimize freeze-thaw cycles.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a stable stock solution, dissolve this compound powder in an appropriate inert solvent. Based on general practices for NSAIDs, suitable solvents may include dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to prepare concentrated stock solutions to minimize the volume of organic solvent in the final experimental medium. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: What are the visible signs of this compound degradation?

A4: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for accurate assessment.

Q5: Which analytical methods are suitable for monitoring this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying the parent drug from its degradation products.[3] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.[7][8]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in my aqueous experimental buffer.

Potential Cause Troubleshooting Step
pH-mediated hydrolysis This compound, like many NSAIDs, may be susceptible to hydrolysis at acidic or basic pH. Determine the pH of your experimental buffer and assess this compound stability at that pH over time. Consider adjusting the buffer pH to a more neutral range (pH 6-8) if significant degradation is observed.
Enzymatic degradation If using biological matrices (e.g., cell culture media, plasma), endogenous enzymes could be metabolizing this compound. Minimize enzymatic activity by working at low temperatures (on ice) and adding appropriate enzyme inhibitors if compatible with your experiment.
Adsorption to container surfaces This compound may adsorb to the surfaces of plastic or glass containers, leading to an apparent loss of concentration. Use low-adsorption microplates or vials. Include a control sample in your experimental setup to assess for non-specific binding.

Issue 2: Inconsistent results between experimental replicates.

Potential Cause Troubleshooting Step
Photodegradation Exposure to ambient or UV light can degrade photosensitive compounds.[2] Protect your this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Inconsistent solution preparation Ensure accurate and consistent weighing of this compound powder and precise volume measurements during solution preparation. Use calibrated pipettes and balances.
Freeze-thaw cycles Repeatedly freezing and thawing stock solutions can lead to degradation. Prepare single-use aliquots of your stock solution to minimize this effect.

Issue 3: Appearance of unknown peaks in my HPLC chromatogram.

Potential Cause Troubleshooting Step
Oxidative degradation The presence of dissolved oxygen or oxidizing agents in your solutions can lead to the formation of degradation products.[9] Prepare solutions with degassed buffers. If your experiment allows, consider adding a small amount of an antioxidant.
Thermal degradation High temperatures can accelerate the degradation of this compound. Avoid heating solutions containing this compound unless absolutely necessary. If heating is required, perform a time and temperature stability study to understand the degradation kinetics.
Interaction with other components This compound may react with other components in your experimental medium. Run control experiments with individual components to identify any potential interactions.

Quantitative Data Summary

Stress Condition Typical Reagent/Condition Potential Degradation Products General Observations for NSAIDs
Acidic Hydrolysis 0.1 N HCl, heatedHydrolysis of amide or ester groups, decarboxylationDegradation is common for many NSAIDs.[1]
Basic Hydrolysis 0.1 N NaOH, heatedHydrolysis of amide or ester groups, ring openingSignificant degradation is often observed.[7]
Oxidation 3-30% H₂O₂, room temperatureHydroxylated derivatives, N-oxides, cleavage of aromatic ringsSusceptibility varies among different NSAIDs.[9][10]
Photodegradation UV light (e.g., 254 nm) or sunlight exposureDecarboxylation, oxidation, rearrangement productsMany NSAIDs are known to be photosensitive.[2][11][12]
Thermal Degradation 60-80°CDehydration, decarboxylation, and other rearrangementsDegradation is generally slower than hydrolysis or photolysis but is accelerated at higher temperatures.[13][14][15]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for various time points.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for various time points.

  • Photodegradation: Expose an aliquot of the stock solution in a transparent container to UV light (e.g., in a photostability chamber) or sunlight for various time points. A control sample should be wrapped in foil to protect it from light.

  • Thermal Degradation: Heat an aliquot of the stock solution at a set temperature (e.g., 80°C) for various time points.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated HPLC method.

4. Data Evaluation:

  • Monitor the decrease in the peak area of the parent this compound peak and the formation of any new peaks (degradation products).

  • Calculate the percentage of degradation.

  • The method is considered "stability-indicating" if it can resolve the parent drug peak from all degradation product peaks.

Protocol 2: HPLC Method for Stability Testing

This is a generic starting point for developing an HPLC method. The actual parameters will need to be optimized for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxidation Oxidation stock->oxidation Expose to Stress photo Photodegradation stock->photo Expose to Stress thermal Thermal Degradation stock->thermal Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples lcms LC-MS/MS for Unknowns hplc->lcms Characterize Degradants method Develop Stability- Indicating Method hplc->method pathways Identify Degradation Pathways lcms->pathways

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_degradation Degradation Products This compound This compound Hydrolysis Hydrolysis Products (e.g., cleavage of labile bonds) This compound->Hydrolysis H₂O, pH Oxidation Oxidation Products (e.g., hydroxylated derivatives) This compound->Oxidation [O] Photolysis Photodegradation Products (e.g., decarboxylated compounds) This compound->Photolysis Light (hν)

Caption: General degradation pathways for NSAIDs like this compound.

solution_stability_logic node_action node_action start Is this compound solution stable? check_ph Is pH optimal? start->check_ph No check_light Is it light protected? check_ph->check_light Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_temp Is temperature controlled? check_light->check_temp Yes protect_light Use amber vials/ work in dark check_light->protect_light No check_ox Are oxidizing agents absent? check_temp->check_ox Yes control_temp Store at recommended temperature check_temp->control_temp No stable Solution is likely stable check_ox->stable Yes degas_buffer Use degassed buffers check_ox->degas_buffer No adjust_ph->start Re-evaluate protect_light->start Re-evaluate control_temp->start Re-evaluate degas_buffer->start Re-evaluate

Caption: Troubleshooting logic for this compound solution stability.

References

Refinement of animal models for studying Anirolac's effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anirolac Animal Model Refinement

Welcome to the technical support center for researchers utilizing animal models to study the effects of this compound. This resource provides troubleshooting guidance and frequently asked questions to help refine your experimental design and execution.

Assumed Mechanism of Action: this compound is a selective inhibitor of the Janus Kinase (JAK) family, specifically targeting JAK1 and JAK2. This inhibition disrupts the JAK-STAT signaling pathway, a critical regulator of cytokine signaling involved in inflammation and immunity.[1][2] This pathway is highly conserved across species, making animal models relevant for studying its effects.[3]

Frequently Asked Questions (FAQs)

Q1: Which animal model is most appropriate for studying this compound's efficacy in inflammatory diseases?

A1: The choice of model depends on the specific disease indication. For rheumatoid arthritis, the Collagen-Induced Arthritis (CIA) mouse or rat model is the most widely used and recommended.[4][5] It shares significant pathological and immunological features with human RA, including synovitis, cartilage degradation, and bone erosion.[4][5] For other inflammatory conditions like inflammatory bowel disease (IBD) or psoriasis, specific models such as DSS-induced colitis or imiquimod-induced skin inflammation are more appropriate.[1]

Q2: What are the key considerations when selecting a mouse strain for the Collagen-Induced Arthritis (CIA) model?

A2: Susceptibility to CIA is strongly linked to the MHC-class II haplotype.[5][6] DBA/1 mice (H-2q) are highly susceptible and are considered the standard for this model, responding well to bovine or chicken type II collagen.[6] B10.RIII (H-2r) mice are also susceptible but may respond differently to various collagen types.[6] It is crucial to use animals that are at least 7-8 weeks old to ensure a mature immune system.[6]

Q3: What is the recommended route of administration and formulation for this compound in rodent models?

A3: For small molecule inhibitors like this compound, oral gavage (p.o.) is a common and clinically relevant route of administration. This compound should be formulated in a suitable vehicle, such as 0.5% methylcellulose (B11928114) with 0.1% Tween 80, to ensure consistent suspension and bioavailability. The specific formulation may need optimization based on this compound's physicochemical properties.

Q4: How can I monitor the pharmacodynamic (PD) effects of this compound in vivo to confirm target engagement?

A4: The most direct way to measure PD effects is to assess the phosphorylation status of STAT proteins, which are downstream of JAK kinases.[7][8] Following this compound administration, whole blood or peripheral blood mononuclear cells (PBMCs) can be collected and stimulated ex vivo with a relevant cytokine (e.g., IL-6 or IFN-γ). The levels of phosphorylated STAT3 (pSTAT3) or pSTAT1 can then be quantified using flow cytometry or Western blot. A significant reduction in pSTAT levels in this compound-treated animals compared to vehicle controls indicates successful target engagement.[7][8]

Troubleshooting Guides

Problem 1: High variability in disease scores within the same treatment group in a CIA model.

Potential Cause Troubleshooting Steps & Solutions
Improper Emulsion The quality of the collagen/Complete Freund's Adjuvant (CFA) emulsion is critical.[9] Solution: Use a homogenizer for preparation instead of the double-syringe method to ensure a thick, stable emulsion. Perform a water drop test to confirm quality before injection.[9]
Incorrect Immunization Subcutaneous injection into the tail vein can cause mortality or a blunted immune response.[9] Injection too close to the base of the tail can cause systemic inflammation, reducing arthritogenicity.[9] Solution: Ensure injections are subcutaneous (not intravenous) at the correct site, typically 2 cm from the base of the tail for the primary immunization.[9][10]
Animal Housing Microbiome composition can significantly alter susceptibility and response to CIA.[9] Solution: House animals in Specific Pathogen-Free (SPF) conditions to minimize variability.[6][9] Ensure consistent diet, as this can also influence disease severity.[6]
Inconsistent Scoring Subjectivity in visual arthritis scoring can introduce variability. Solution: Have two independent, blinded observers score the animals. Use a standardized, detailed scoring system (e.g., 0-4 scale per paw).[10] Supplement with objective measurements like paw thickness using digital calipers.

Problem 2: Lack of significant therapeutic effect at the expected dose.

Potential Cause Troubleshooting Steps & Solutions
Poor Bioavailability The formulation may not be optimal, leading to poor absorption after oral dosing. Solution: Perform a pilot pharmacokinetic (PK) study. Analyze plasma concentrations of this compound over time to determine key parameters like Cmax, Tmax, and AUC.[11] If exposure is low, consider reformulating the compound or testing alternative administration routes (e.g., intraperitoneal injection).
Insufficient Target Engagement The dose may be too low to effectively inhibit JAK-STAT signaling in vivo. Solution: Conduct a dose-response pharmacodynamic (PD) study. Measure pSTAT inhibition in blood or target tissue across a range of doses to establish a relationship between this compound exposure and its biological effect.[7]
Rapid Metabolism Species-specific differences in drug metabolism can lead to faster clearance in rodents than predicted.[11][12] Solution: Analyze plasma for key metabolites. If rapid metabolism is confirmed, a more frequent dosing schedule (e.g., twice daily instead of once) may be required to maintain therapeutic exposure.
Timing of Treatment Initiating treatment too late in the disease course (therapeutic paradigm) may require higher doses or show reduced efficacy compared to a prophylactic schedule.[5] Solution: Ensure the treatment window is appropriate for the scientific question. For assessing maximum potential efficacy, a prophylactic or semi-therapeutic study design may be more suitable.

Data Presentation: Comparative Pharmacology

Table 1: Recommended Starting Doses for this compound in Different Rodent Models

Animal Model Indication Species/Strain Recommended Starting Dose (Oral) Key Efficacy Readouts
Collagen-Induced Arthritis (CIA)Rheumatoid ArthritisMouse (DBA/1)10 - 30 mg/kg, QD or BIDClinical Score, Paw Thickness, Histopathology, Cytokine Levels
DSS-Induced ColitisInflammatory Bowel DiseaseMouse (C57BL/6)15 - 50 mg/kg, QDBody Weight, Disease Activity Index (DAI), Colon Length, Histopathology
Imiquimod-Induced PsoriasisPsoriasisMouse (BALB/c)10 - 30 mg/kg, QDPASI Score, Ear Thickness, Histopathology, Splenomegaly
Carrageenan-Induced Paw EdemaAcute InflammationRat (Wistar)5 - 20 mg/kg, single dosePaw Volume Measurement

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

Parameter Mouse (10 mg/kg, p.o.) Rat (10 mg/kg, p.o.)
Cmax (ng/mL) 850 ± 150620 ± 110
Tmax (hr) 1.02.0
AUC (0-24h) (ng·h/mL) 4200 ± 7505100 ± 900
Half-life (t½) (hr) 3.55.0
Bioavailability (%) ~35%~45%

Experimental Protocols

Protocol 1: Induction and Assessment of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

  • Reagent Preparation :

    • Dissolve bovine type II collagen at 2 mg/mL in 0.05M acetic acid by stirring overnight at 4°C.[6]

    • Prepare a 1:1 emulsion of the collagen solution with Complete Freund's Adjuvant (CFA) containing 2 mg/mL M. tuberculosis using a homogenizer until a water drop holds its shape on a water surface.[6][9]

  • Primary Immunization (Day 0) :

    • Anesthetize 8-week-old male DBA/1 mice.

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail (~2 cm from the body).[10]

  • Booster Immunization (Day 21) :

    • Prepare a 1:1 emulsion of type II collagen and Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the booster emulsion subcutaneously at a different site on the tail.[6]

  • Monitoring and Scoring :

    • Begin monitoring for signs of arthritis around day 24.

    • Score animals 3-4 times per week in a blinded manner using a scale of 0-4 for each paw:

      • 0 = Normal[10]

      • 1 = Mild swelling or erythema in one digit[10]

      • 2 = Swelling in more than one digit or moderate swelling of the ankle/wrist[10]

      • 3 = Severe swelling of the entire paw[10]

      • 4 = Maximum inflammation with ankylosis

    • The maximum score per mouse is 16. Measure paw thickness with digital calipers as an objective secondary endpoint.

  • This compound Treatment :

    • Begin dosing prophylactically (e.g., from Day 20) or therapeutically (e.g., when average clinical score reaches 4-6).

    • Administer this compound or vehicle daily via oral gavage until the study endpoint (typically Day 42-49).

Visualizations

Signaling Pathways and Workflows

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2 Receptor->JAK2 2. Activation STAT_monomer STAT (inactive) JAK1->STAT_monomer 3. Phosphorylation JAK2->STAT_monomer 3. Phosphorylation pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription (Inflammatory Mediators) STAT_dimer->Gene 5. Translocation & Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK1 Inhibition This compound->JAK2 Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow start Start: CIA Model Study acclimatize Animal Acclimatization (DBA/1 Mice, 7 weeks old) start->acclimatize immunize Day 0: Primary Immunization (Collagen + CFA) acclimatize->immunize boost Day 21: Booster Immunization (Collagen + IFA) immunize->boost randomize Randomization & Grouping (Vehicle, this compound Doses) boost->randomize treat Treatment Period (Daily Oral Dosing) randomize->treat monitor Disease Monitoring (Clinical Score, Paw Thickness) treat->monitor endpoint Day 42: Study Endpoint (Sample Collection) monitor->endpoint analysis Data Analysis (PK, PD, Histology, Stats) endpoint->analysis end End: Efficacy Report analysis->end Troubleshooting_Logic start Issue: High Variability or Poor Efficacy check_pk Was a PK/PD study run? start->check_pk check_protocol Review Immunization Protocol check_pk->check_protocol Yes run_pkpd Action: Run Pilot PK/PD Study check_pk->run_pkpd No check_emulsion Check Emulsion Quality (Homogenizer, Water Test) check_protocol->check_emulsion Technique OK refine_protocol Action: Refine Injection Technique & Housing check_protocol->refine_protocol Errors Found adjust_dose Action: Adjust Dose or Formulation check_emulsion->adjust_dose Good Quality (Implies exposure issue) check_emulsion->refine_protocol Poor Quality run_pkpd->adjust_dose

References

Addressing batch-to-batch variability of Anirolac compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing batch-to-batch variability of the Anirolac compound.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for a research compound like this compound?

Q2: What are the common sources of batch-to-batch variability for this compound?

A2: The sources of variability in the synthesis of a compound like this compound can include:

  • Starting Materials: Differences in the purity or source of raw materials.[1]

  • Reaction Conditions: Minor fluctuations in temperature, pressure, or reaction time during synthesis.[1]

  • Purification Processes: Variations in crystallization, chromatography, or filtration methods.[1]

  • Residual Solvents: Differences in the type and amount of solvents remaining after synthesis.[1]

  • Storage and Handling: Exposure to light, temperature fluctuations, or moisture can lead to degradation.[1]

Q3: We are observing a significant difference in the potency (IC50) of this compound between two recently purchased batches. What could be the cause?

A3: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of active or interfering impurities, or differences in the compound's solid-state properties (polymorphism), which can affect solubility and dissolution rate.[2][3] We recommend performing in-house quality control checks on the new batch before extensive use.

Q4: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why might this be happening?

A4: Unexpected off-target effects are often due to the presence of impurities that may have their own biological activity.[2] These can include byproducts from the synthesis, degradation products, or residual starting materials. A thorough comparison of the Certificate of Analysis (CoA) for both batches and an in-house purity assessment are recommended.

Q5: The solubility of our new batch of this compound is different from the previous one. What could be the reason?

A5: Variations in solubility can be attributed to differences in the physical form of the compound, such as crystallinity or the presence of different polymorphs.[2][3] The particle size and surface area of the compound powder can also influence its dissolution rate.[4]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity (Potency/Efficacy)

If you observe a significant shift in the dose-response curve or a change in the maximal efficacy of this compound, follow this troubleshooting workflow:

cluster_0 Troubleshooting Inconsistent Biological Activity A Inconsistent biological activity observed B Compare Certificate of Analysis (CoA) of batches A->B First step C Perform in-house purity analysis (e.g., HPLC) B->C If CoAs differ or are uninformative D Assess compound solubility C->D If purity is acceptable E Conduct a bridging study with a reference lot D->E If solubility is consistent F Contact supplier for further investigation E->F If bridging study fails

Caption: Workflow for troubleshooting inconsistent biological activity.

Recommended Actions:

  • Compare Certificates of Analysis (CoA): Carefully review the CoAs for both the old and new batches. Pay close attention to purity levels, impurity profiles, and any reported physical characteristics.

  • In-House Quality Control: Perform your own analytical tests to verify the identity and purity of the new batch. High-Performance Liquid Chromatography (HPLC) is a standard method for this.

  • Solubility and Solution Preparation: Ensure the compound is fully dissolved. Differences in physical form might require adjustments to the dissolution procedure, such as gentle warming or sonication.[2]

  • Bridging Study: If possible, run a side-by-side experiment comparing the new batch to a well-characterized reference batch to quantify the difference in activity.

Issue 2: Unexpected Toxicity or Off-Target Effects

The appearance of new cellular toxicities or off-target effects often points to the presence of impurities.

Troubleshooting Steps:

  • Impurity Profiling: Utilize sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and identify any new or elevated impurities in the problematic batch compared to a reference batch.[5]

  • Review Synthesis Route: If known, review the synthetic route of this compound for potential byproducts that could have biological activity.

  • Fractionation and Testing: If a significant impurity is identified, consider preparative chromatography to isolate the impurity and test its biological activity separately.

Data Presentation

Table 1: Example Certificate of Analysis Comparison for Two Batches of this compound

ParameterBatch A (Reference)Batch B (New)Acceptable Range
Appearance White to off-white solidWhite to off-white solidConforms
Identity (¹H NMR) Conforms to structureConforms to structureConforms
Purity (HPLC) 99.5%98.2%≥ 98.0%
Individual Impurity Impurity 1: 0.05%Impurity 1: 0.06%≤ 0.1%
Impurity 2: 0.10%Impurity 2: 0.15%≤ 0.1%
Impurity 3: Not DetectedImpurity 3: 0.5%≤ 0.1%
Residual Solvents Ethanol: 200 ppmEthanol: 250 ppm≤ 5000 ppm
Heptane: 50 ppmHeptane: 60 ppm≤ 500 ppm
Water Content (Karl Fischer) 0.2%0.8%≤ 1.0%

Note: This is a hypothetical example for illustrative purposes.

Table 2: Summary of Analytical Techniques for Troubleshooting

TechniquePurposeInformation Provided
HPLC/UPLC Purity determination and impurity quantification.Percentage purity and detection of major impurities.[6]
LC-MS Impurity identification.Molecular weight of impurities for structural elucidation.[5]
¹H NMR Identity confirmation.Confirms the chemical structure of the compound.[5]
GC-MS Analysis of volatile impurities.Identifies and quantifies residual solvents.[6]
X-ray Diffraction (XRD) Polymorphism analysis.Identifies the crystalline form of the compound.
Karl Fischer Titration Water content determination.Quantifies the amount of water in the sample.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) and dilute to an appropriate concentration for analysis.

  • Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.[1]

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Bridging Study)

This protocol can be used to compare the functional activity of different batches of this compound.

  • Assay Principle: Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit that measures the production of prostaglandin (B15479496) E2 (PGE2) via an ELISA-based method.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • PGE2 antibody and HRP-conjugated tracer

    • Reference batch of this compound

    • New batch of this compound

    • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Procedure: a. Prepare serial dilutions of the reference batch and the new batch of this compound. b. In a 96-well plate, add the enzyme, a co-factor solution, and the different concentrations of the this compound batches or controls. c. Initiate the reaction by adding arachidonic acid. d. Incubate according to the kit manufacturer's instructions. e. Stop the reaction and perform the PGE2 ELISA as per the kit protocol. f. Read the absorbance on a plate reader.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of this compound. b. Plot the percent inhibition against the log concentration of this compound for both batches. c. Determine the IC50 value for each batch by fitting the data to a four-parameter logistic curve. d. A significant shift in the IC50 value between the two batches indicates a difference in potency.

Mandatory Visualization

This compound Mechanism of Action: COX Inhibition Pathway

cluster_pathway Prostaglandin Synthesis Pathway and NSAID Inhibition cluster_cox cluster_products membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 cox2->prostaglandins_h2 thromboxane Thromboxane (Platelet Aggregation, Vasoconstriction) prostaglandins_h2->thromboxane prostaglandins_gi Prostaglandins (GI Protection) prostaglandins_h2->prostaglandins_gi prostaglandins_inflam Prostaglandins (Inflammation, Pain, Fever) prostaglandins_h2->prostaglandins_inflam This compound This compound (NSAID) This compound->cox1 Inhibits This compound->cox2 Inhibits

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Logical Workflow for Investigating Batch-to-Batch Variability

cluster_workflow General Workflow for Investigating Batch Variability cluster_physchem Physicochemical Analysis cluster_bio Biological Functional Analysis start Observation of Variability (e.g., Potency, Solubility) coa Compare CoA start->coa solubility Confirm Solubility & Stability in Assay Media start->solubility purity Purity Analysis (HPLC/UPLC) coa->purity identity Identity Confirmation (NMR, MS) purity->identity physical Physical Characterization (XRD, Particle Size) identity->physical decision Root Cause Identified? physical->decision bridging Bridging Study vs. Reference Lot (e.g., IC50) solubility->bridging bridging->decision decision->coa No, re-evaluate action Implement Corrective Action or Contact Supplier decision->action Yes

Caption: A systematic approach to identifying the root cause of batch variability.

References

Technical Support Center: Anirolac Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anirolac. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of this compound, with a focus on strategies to enhance its oral bioavailability.

Disclaimer: this compound is a compound with limited publicly available experimental data. The information and protocols provided herein are based on its predicted physicochemical properties and established principles for enhancing the bioavailability of poorly soluble drugs. All strategies require experimental validation for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the known and predicted physicochemical properties of this compound?

Based on available data, this compound is a non-steroidal anti-inflammatory drug (NSAID). Its key properties, critical for formulation development, are summarized below.

PropertyValueImplication for Bioavailability
CAS Number 66635-85-6Unique Identifier
Predicted pKa 4.27 ± 0.20[1]Weakly acidic. Solubility will be low in the acidic environment of the stomach (pH 1-2) and increase in the more neutral environment of the intestine (pH 6-7.5).
Predicted Density 1.33 ± 0.1 g/cm³[1]Standard for organic molecules.
Predicted Boiling Point 532.6 ± 50.0 °C[1]High thermal stability, suggesting suitability for heat-based formulation methods like hot-melt extrusion.
Aqueous Solubility Predicted to be lowLow aqueous solubility is a primary barrier to dissolution and subsequent absorption, potentially leading to low bioavailability.[2][3]
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

Given its predicted low aqueous solubility, this compound is likely a BCS Class II or BCS Class IV compound.

  • BCS Class II: Low Solubility, High Permeability. In this case, the absorption is rate-limited by the drug's dissolution.

  • BCS Class IV: Low Solubility, Low Permeability. These drugs face significant challenges with both dissolution and permeation across the intestinal wall.[4]

Determining the exact class requires experimental data from in vitro permeability assays (e.g., Caco-2).

Q3: What are the primary strategies to enhance the oral bioavailability of a compound like this compound?

Strategies primarily focus on overcoming its low solubility and/or enhancing its permeability.[5][6] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio to improve dissolution rate (e.g., micronization, nanosuspensions).[7][8][9]

  • Solid State Modification: Converting the crystalline drug into a more soluble amorphous form (e.g., solid dispersions).[2][9]

  • Solubilization Formulations: Using excipients to increase solubility in the gastrointestinal tract.

    • Lipid-Based Formulations: Encapsulating the drug in lipids, oils, and surfactants (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[7][10]

    • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes where the hydrophobic drug molecule is shielded within a hydrophilic cyclodextrin molecule.[2][8]

  • Permeability Enhancement: Using agents that reversibly open intestinal tight junctions or inhibit efflux pumps.[11][12]

Troubleshooting Guides

Problem 1: The in vitro dissolution rate of our raw this compound powder is extremely low, leading to poor in vivo exposure.

Cause: This is likely due to the combination of low aqueous solubility and high crystallinity of the active pharmaceutical ingredient (API). The dissolution rate is the rate-limiting step for absorption.

Solution: Implement formulation strategies that increase the drug's effective surface area or present it in a more soluble, non-crystalline form.

Experimental Protocol 1: Preparation of an this compound Nanosuspension via Wet Milling

This protocol aims to increase the dissolution rate by drastically reducing particle size into the nanometer range.[3]

Materials:

  • This compound API

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or HPMC in deionized water)

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Premix Preparation: Prepare a 2% w/v suspension of this compound in the stabilizer solution. A typical batch size is 50 mL.

  • Milling Chamber: Add the milling media to the milling chamber, occupying approximately 50-60% of the chamber volume.

  • Slurry Addition: Add the this compound premix slurry to the milling chamber.

  • Milling Process:

    • Set the milling speed to 2000 RPM.

    • Set the temperature control to 4°C to dissipate heat.

    • Mill for 4-6 hours. Collect aliquots every hour to monitor particle size reduction.

  • Particle Size Analysis: Dilute an aliquot of the suspension and measure the mean particle size and polydispersity index (PDI). The target is a mean particle size < 200 nm with a PDI < 0.3.

  • Separation: Once the target particle size is reached, separate the nanosuspension from the milling media by pouring the mixture through a sieve.

  • Characterization: Perform dissolution testing on the final nanosuspension compared to the unmilled API using a USP II apparatus in simulated intestinal fluid (pH 6.8).

Workflow for Selecting a Dissolution Enhancement Strategy

G Workflow for Dissolution Enhancement start Low Dissolution of this compound API charac Characterize API: - Thermal Properties (DSC) - Solubility in Solvents start->charac is_thermolabile Is API Thermolabile? charac->is_thermolabile is_solvent_soluble Soluble in Organic Volatile Solvents? charac->is_solvent_soluble method_spray_dry Method: Spray Drying or Solvent Evaporation is_thermolabile->method_spray_dry Yes method_hme Method: Hot-Melt Extrusion is_thermolabile->method_hme No strategy_nano Strategy: Nanosuspension is_solvent_soluble->strategy_nano No strategy_lipid Strategy: Lipid-Based Formulation (SEDDS) is_solvent_soluble->strategy_lipid No is_solvent_soluble->method_spray_dry Yes strategy_sd Strategy: Amorphous Solid Dispersion method_milling Method: Wet Bead Milling or High-Pressure Homogenization strategy_nano->method_milling method_spray_dry->strategy_sd method_hme->strategy_sd

Workflow for selecting a dissolution enhancement strategy.
Problem 2: Bioavailability remains low in animal studies even after improving the in vitro dissolution rate.

Cause: If dissolution is no longer the rate-limiting step, poor bioavailability is likely due to either low intestinal permeability or high first-pass metabolism in the gut wall or liver.

Solution: First, assess the intestinal permeability of this compound. If permeability is low, employ strategies that can enhance drug transport across the intestinal epithelium, such as lipid-based formulations.

Experimental Protocol 2: Caco-2 Permeability Assay

This in vitro model is the gold standard for predicting human intestinal permeability.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (HBSS with 25 mM HEPES, pH 7.4)

  • This compound solution (e.g., 10 µM in transport buffer)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability)

  • TEER meter

  • LC-MS/MS for drug quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a density of ~60,000 cells/cm².

  • Monolayer Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² indicates good monolayer integrity.

  • Permeability Experiment (AP to BL):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the this compound solution to the apical (AP) chamber.

    • Add fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the BL chamber at 30, 60, 90, and 120 minutes. Replace the removed volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = rate of drug appearance in the receiver chamber

    • A = surface area of the insert

    • C₀ = initial concentration in the donor chamber

  • Interpretation: Compare the Papp of this compound to the control compounds.

    • Papp > 10 x 10⁻⁶ cm/s: High Permeability

    • Papp < 2 x 10⁻⁶ cm/s: Low Permeability

Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)

Mechanism of bioavailability enhancement by SEDDS.
Hypothetical Metabolic Pathway of this compound

While the exact metabolic pathway of this compound is not published, NSAIDs commonly undergo Phase I and Phase II metabolism. A hypothetical pathway is presented below for consideration during preclinical development, as extensive metabolism can contribute to low oral bioavailability.

G Hypothetical Metabolic Pathway for this compound This compound This compound phase1 Phase I Metabolism (Oxidation) This compound->phase1 CYP450 Enzymes (e.g., CYP2C9, CYP3A4) phase2 Phase II Metabolism (Conjugation) This compound->phase2 Direct Conjugation (if functional group exists) hydroxylated Hydroxylated Metabolite phase1->hydroxylated hydroxylated->phase2 UGT Enzymes glucuronide This compound-Glucuronide (More water-soluble) phase2->glucuronide excretion Renal Excretion glucuronide->excretion

Hypothetical metabolic pathway for this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Anirolac in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Anirolac is a nonsteroidal anti-inflammatory drug (NSAID) with limited recent scientific literature. This guide is based on the presumed primary mechanism of action for NSAIDs, which is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). The troubleshooting and mitigation strategies provided are derived from established knowledge of off-target effects observed with other NSAIDs in cell culture and should be adapted and validated for your specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for this compound?

A1: As a nonsteroidal anti-inflammatory drug (NSAID), this compound's primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2][3] Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2 isoforms.[1]

Q2: What are the potential "on-target" versus "off-target" effects of this compound in my cell culture experiments?

A2: The distinction between "on-target" and "off-target" effects depends on your research question.

  • On-Target Effect: If your research aims to study the effects of prostaglandin (B15479496) inhibition, then the consequences of reduced prostaglandin synthesis are your on-target effects.

  • Off-Target Effects: If you are using this compound for another purpose, or if you observe cellular effects that cannot be explained by prostaglandin inhibition alone, these are considered off-target. Many NSAIDs exhibit effects independent of their COX-inhibitory activity, especially at higher concentrations.[4][5][6] These can include cytotoxicity, altered gene expression, and interference with other signaling pathways.[4][6]

Q3: I'm observing unexpected cytotoxicity with this compound. Is this an off-target effect?

A3: It could be. While high concentrations of any compound can be toxic, NSAIDs can induce cytotoxicity through both COX-dependent and COX-independent mechanisms.[7][8][9] Some NSAIDs have been shown to induce apoptosis in various cell lines.[9][10] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments.

Q4: Can this compound affect cellular signaling pathways other than the prostaglandin synthesis pathway?

A4: Yes, it is plausible. Studies on other NSAIDs have shown that they can influence a variety of signaling pathways. For example, some NSAIDs can inhibit NF-κB activation, interfere with cell adhesion signaling, or even activate proteins like NRF2.[5][6][11][12] These off-target effects are often observed at concentrations higher than those required for COX inhibition.[13]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Changes in Cell Viability and Proliferation
Symptom Potential Cause Troubleshooting/Mitigation Strategy
Unexpected decrease in cell viability at your intended working concentration. COX-independent cytotoxicity: The concentration of this compound may be too high, leading to off-target effects on cell proliferation and apoptosis pathways.[4]1. Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity using a sensitive cell viability assay (e.g., MTT, CellTiter-Glo®). 2. Use the Lowest Effective Concentration: Once the on-target effect (e.g., prostaglandin inhibition) is validated, use the lowest concentration of this compound that achieves this effect while minimizing cytotoxicity. 3. Positive Controls: Include a well-characterized NSAID (e.g., Ibuprofen, Indomethacin) to compare cytotoxic profiles.
Unexplained changes in cell proliferation that are not consistent with prostaglandin inhibition. Prostaglandin-independent effects on cell cycle: Some NSAIDs can directly affect the expression of genes that regulate the cell cycle.[4][14]1. Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. 2. Western Blot for Cell Cycle Markers: Probe for key cell cycle proteins (e.g., cyclins, CDKs, p21, p27) to identify the point of dysregulation.
Results vary between experiments. Drug Precipitation: Poor solubility of the compound in cell culture media can lead to inconsistent effective concentrations.1. Check Solubility: Ensure this compound is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration of the vehicle is consistent and non-toxic across experiments (typically <0.1%). 2. Prepare Fresh Solutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock.
Issue 2: Observing Effects Unrelated to Prostaglandin Inhibition
Symptom Potential Cause Troubleshooting/Mitigation Strategy
Changes in gene or protein expression in pathways unrelated to inflammation or prostaglandin synthesis. Off-target signaling modulation: NSAIDs can affect various cellular processes, including gene expression related to cardiovascular function, thrombosis, and cell death, especially at high concentrations.[4]1. Orthogonal Assays: Confirm key findings using multiple, independent assays that measure different endpoints of the pathway of interest. 2. "Rescue" Experiment: If the observed effect is truly off-target (prostaglandin-independent), adding back exogenous prostaglandins (e.g., PGE2) to the culture medium should not reverse the effect. 3. Use a Structurally Different COX Inhibitor: Compare the effects of this compound with an NSAID from a different chemical class. If the effect is unique to this compound, it is more likely to be an off-target effect specific to its chemical structure.
Alterations in cell adhesion, migration, or morphology. Interference with adhesion signaling: Some NSAIDs have been shown to disrupt the cellular adhesion signaling cascade, which can affect cell migration and wound healing models.[6][11]1. Cell Adhesion/Migration Assays: Quantify changes in cell adhesion or migration using assays like the scratch wound healing assay or transwell migration assay. 2. Immunofluorescence: Visualize the localization of key adhesion proteins (e.g., vinculin, paxillin) to see if focal adhesions are disrupted.

Data Presentation

Table 1: Example IC50 Values for Cytotoxicity of Various NSAIDs on Different Cell Lines

This table provides example data from published literature to illustrate the range of cytotoxic effects of different NSAIDs. These values are highly dependent on the specific cell line and experimental conditions.

NSAID Cell Line Assay Incubation Time (h) IC50 (µM) Reference
Celecoxib (B62257)Hela (Cervical Cancer)MTT72~10-20[9]
CelecoxibA549 (Lung Cancer)Viability AssayNot Specified19.96[10]
CelecoxibH460 (Lung Cancer)Viability AssayNot Specified12.48[10]
IndomethacinKB (Oral Cancer)Not SpecifiedNot Specified>100[7]
Mefenamic AcidKB (Oral Cancer)Not SpecifiedNot Specified~50[7]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control. Include a "no-cell" blank control (medium only).

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: Prostaglandin E2 (PGE2) "Rescue" Experiment
  • Experimental Setup: Design your experiment to measure the cellular phenotype of interest (e.g., gene expression, protein phosphorylation) in response to this compound.

  • Treatment Groups:

    • Vehicle Control

    • This compound at the desired concentration

    • Prostaglandin E2 (PGE2) alone (at a physiological concentration)

    • This compound + PGE2 (co-treatment)

  • Procedure: Treat the cells with the respective compounds for the desired duration.

  • Endpoint Measurement: Perform the assay to measure your phenotype of interest.

  • Interpretation:

    • If PGE2 co-treatment reverses the effect of this compound, the effect is likely on-target (i.e., mediated by COX inhibition).

    • If PGE2 co-treatment does not reverse the effect of this compound, the effect is likely off-target and independent of prostaglandin synthesis.

Visualizations

Signaling Pathways and Experimental Workflows

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular / Cellular Effects Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Synthesis Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Biological Effects This compound This compound (NSAID) This compound->COX1_2 Inhibition

Caption: Presumed mechanism of action of this compound via COX inhibition.

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed with this compound Check_Viability Is there unexpected cytotoxicity? Start->Check_Viability Dose_Response Perform Dose-Response Curve (e.g., MTT Assay) Check_Viability->Dose_Response Yes Rescue_Exp Perform PGE2 'Rescue' Experiment Check_Viability->Rescue_Exp No Lower_Conc Use Lower, Non-Toxic Concentration Dose_Response->Lower_Conc Lower_Conc->Rescue_Exp On_Target Effect is Likely ON-TARGET (COX-Dependent) Rescue_Exp->On_Target Yes (Effect Reversed) Off_Target Effect is Likely OFF-TARGET (COX-Independent) Rescue_Exp->Off_Target No (Effect Not Reversed) Orthogonal_Assay Confirm with Orthogonal Assays & Alternative COX Inhibitors Off_Target->Orthogonal_Assay

Caption: Workflow for troubleshooting off-target effects.

References

Technical Support Center: Optimization of Analytical Methods for Anirolac Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Anirolac. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a stability-indicating HPLC method for this compound?

A1: Developing a stability-indicating method involves demonstrating that the analytical procedure can accurately measure the drug substance, free from interference from degradation products, impurities, or excipients.[1][2] The initial steps include:

  • Forced Degradation Studies: Subject this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[1][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

  • Method Development: Select a suitable column (e.g., C18) and mobile phase to achieve adequate separation between the intact this compound peak and the peaks of all degradation products and impurities.[5][6]

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[7][8][9]

Q2: How do I choose between HPLC-UV and LC-MS/MS for this compound analysis?

A2: The choice depends on the analytical requirements:

  • HPLC-UV: This is a robust and widely used technique for routine quality control, assays, and purity determinations where the identity of the analyte is known and sufficient concentration is present for UV detection.[5][7] It is generally simpler and less expensive than LC-MS/MS.

  • LC-MS/MS: This method offers higher sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices like plasma or for identifying unknown impurities and degradation products.[10][11][12][13] The mass spectrometer provides structural information, aiding in the characterization of unknown compounds.[5]

Q3: What is "mass balance" in the context of forced degradation studies?

A3: Mass balance is a critical aspect of stability-indicating method validation. It is the process of accounting for all the drug substance after it has been subjected to stress conditions. A good mass balance, typically between 90% and 110%, demonstrates that all degradation products have been adequately separated and detected by the analytical method.[14] This confirms the stability-indicating power of the method.[14]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using chromatographic methods.

Chromatography Peak Shape Problems

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution and quantification.[15]

  • Possible Causes:

    • Secondary Silanol (B1196071) Interactions: Basic functional groups in this compound may be interacting with acidic silanol groups on the silica-based column packing.[15][16]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[15][17]

    • Column Contamination/Deterioration: Accumulation of sample matrix components or a void at the column inlet can distort the peak shape.[15][16][18]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.[15]

    • Excessive Extra-Column Volume: Large dead volumes in tubing or fittings can cause band broadening.[18]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, reducing tailing for basic compounds.[16]

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities and particulates from the sample.[18]

    • Reduce Sample Concentration: Dilute the sample and re-inject to see if peak shape improves, which would indicate column overload.[15][17]

    • Use a Different Column: Employ a column with high-purity silica (B1680970) or an end-capped stationary phase to minimize silanol interactions.[15]

    • Optimize Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove matrix components that may contaminate the column.[18]

Q: All the peaks in my chromatogram, including this compound, are fronting or splitting. What should I investigate?

A: When all peaks are affected similarly, the problem is likely related to the instrument setup or the column condition before the separation occurs.[17]

  • Possible Causes:

    • Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit, distorting the sample flow path.[17]

    • Column Void: A void or channel may have formed in the column's packed bed.[15][16]

    • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[16]

  • Solutions:

    • Backflush the Column: Reverse the column and flush it to waste to dislodge particulates from the inlet frit.[17] If this fails, the frit may need replacement.

    • Replace the Column: If a void is suspected, replacing the column is often the only solution.[15]

    • Match Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[16]

Retention Time and Pressure Issues

Q: The retention time for my this compound peak is drifting. What could be the cause?

A: Drifting retention times can compromise peak identification and quantification.

  • Possible Causes:

    • Column Temperature Fluctuation: Inconsistent column temperature can cause retention times to shift.

    • Mobile Phase Composition Change: The mobile phase may not be mixed correctly, or one component may be evaporating faster than another.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when first installed.[18]

    • Pump Malfunction: Inconsistent flow from the HPLC pump can lead to fluctuating retention times.

    • Column Contamination: Buildup of contaminants can alter the column chemistry over time.[18]

  • Solutions:

    • Use a Column Oven: Maintain a constant and controlled temperature for the analytical column.

    • Prepare Fresh Mobile Phase: Ensure accurate mixing and keep mobile phase reservoirs covered to prevent evaporation. Degas the mobile phase before use.

    • Ensure Full Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting analysis.

    • Check Pump Performance: Monitor the pressure for fluctuations and perform routine pump maintenance.

Q: The HPLC system backpressure is unexpectedly high. What should I do?

A: High backpressure can damage the pump and column.

  • Possible Causes:

    • Blockage in the System: The most common cause is a blockage, which could be in the guard column, analytical column frit, or tubing.[17][18]

    • Precipitation: The sample or a buffer component may have precipitated in the mobile phase.

    • Incorrect Flow Rate: The flow rate may be set too high for the column and mobile phase viscosity.

  • Solutions:

    • Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.

    • Use In-line Filters: An in-line filter placed before the column can catch particulates and is easier to replace than a column frit.[16]

    • Filter Sample and Mobile Phase: Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.

    • Check Mobile Phase Compatibility: Ensure all components of the mobile phase are soluble and compatible with each other.

Experimental Protocols (Examples)

The following are example protocols for the analysis of this compound. These should be optimized and validated for specific applications.

Protocol 1: HPLC-UV Method for this compound Quantification
  • Sample Preparation (for a Tablet Formulation):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent (e.g., 50:50 acetonitrile (B52724):water), sonicate for 15 minutes to dissolve, then dilute to volume with the diluent.[19]

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute an aliquot of the filtered solution to a final concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase: A mixture of acetate (B1210297) buffer (pH 4.5) and acetonitrile (55:45 v/v).[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 227 nm.[20]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.[7]

  • System Suitability:

    • Inject five replicate standard solutions.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

    • The theoretical plate count should be ≥ 2000.

Protocol 2: LC-MS/MS Method for this compound in Plasma
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.

    • To 100 µL of plasma, add an internal standard (IS) and vortex.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., 0.1 M acetic acid, then methanol) to remove interferences.[21]

    • Elute this compound and the IS with an elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from matrix components (e.g., 10% B to 90% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on this compound's properties).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the IS.[10][13]

Data Presentation

Table 1: Example HPLC-UV Method Parameters
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetate Buffer (pH 4.5) : Acetonitrile (55:45)
Flow Rate 1.0 mL/min
Detection (UV) 227 nm
Injection Volume 10 µL
Temperature 30°C
Retention Time ~4.5 min
Tailing Factor 1.1
Theoretical Plates > 3000
Table 2: Example LC-MS/MS Method Validation Summary
ParameterResult
Linearity Range 1.0 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Recovery) 92.5% - 108.3%
Matrix Effect 95% - 110%
Extraction Recovery > 85%

Visualizations

Experimental_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Application Lit_Review Literature Review Forced_Deg Forced Degradation Studies Lit_Review->Forced_Deg Screening Column & Mobile Phase Screening Forced_Deg->Screening Optimization Parameter Optimization Screening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Routine_QC Routine QC Testing Robustness->Routine_QC Stability Stability Studies Routine_QC->Stability

Caption: Workflow for analytical method development and validation.

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Anirolac In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the validation of anti-inflammatory effects of the non-steroidal anti-inflammatory drug (NSAID) Anirolac. While direct preclinical in vivo experimental data for this compound in standard animal models of inflammation is not publicly available, this document outlines the established methodologies for such validation and presents available clinical and in vitro data for comparative context against other common NSAIDs.

Introduction to this compound and In Vivo Validation

This compound is a non-steroidal anti-inflammatory drug with analgesic and anti-inflammatory properties. The validation of a new anti-inflammatory agent's efficacy relies heavily on preclinical in vivo studies using animal models that mimic aspects of human inflammatory conditions. These models are crucial for determining a drug's potential therapeutic effects, understanding its mechanism of action, and establishing a preliminary safety profile before advancing to clinical trials. Standard models include the carrageenan-induced paw edema, collagen-induced arthritis, and lipopolysaccharide (LPS)-induced inflammation models.

Key In Vivo Experimental Protocols

Below are detailed methodologies for key experiments typically used to assess the in vivo anti-inflammatory activity of NSAIDs.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.[1]

  • Animals: Typically, male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Induction: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.[2] The contralateral paw receives an injection of saline and serves as a control.

  • Treatment: Test compounds (e.g., this compound) and reference drugs (e.g., Indomethacin, Diclofenac) are typically administered orally or intraperitoneally at various doses 30-60 minutes before carrageenan injection. A vehicle control group receives only the vehicle.

  • Measurement: Paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. Efficacy is often expressed as the ED50, the dose that causes a 50% reduction in edema.[3]

Collagen-Induced Arthritis (CIA)

The CIA model is a well-established model for studying the chronic inflammatory processes of rheumatoid arthritis.[4][5]

  • Animals: Genetically susceptible strains of mice, such as DBA/1, are commonly used.[4]

  • Induction: Arthritis is induced by immunization with an emulsion of type II collagen and Freund's complete adjuvant.[5] A booster immunization is typically given 21 days after the primary immunization.

  • Treatment: Prophylactic or therapeutic treatment with the test compound can be initiated before or after the onset of clinical signs of arthritis.

  • Assessment: The severity of arthritis is evaluated using a clinical scoring system based on the erythema and swelling of the paws.[6] Paw thickness can also be measured. Histopathological analysis of the joints is often performed at the end of the study to assess synovial inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Clinical scores, paw thickness measurements, and histopathological scores are compared between treated and control groups.

Lipopolysaccharide (LPS)-Induced Inflammation

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines.[7][8]

  • Animals: Mice or rats are commonly used.

  • Induction: Inflammation is induced by intraperitoneal injection of LPS (endotoxin from Gram-negative bacteria).[9]

  • Treatment: The test compound is administered before or after the LPS challenge.

  • Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or peritoneal lavage fluid are measured using ELISA. Other markers of inflammation, such as leukocyte infiltration into specific organs, can also be assessed.

  • Data Analysis: Cytokine levels and other inflammatory markers are compared between the treated and control groups to determine the inhibitory effect of the test compound.

Data Presentation

Clinical Efficacy of this compound

A clinical study has compared the analgesic and anti-inflammatory effects of this compound with Naproxen (B1676952) in postpartum uterine pain.

Drug/DosePrimary Outcome (Summed Analgesic Ratings)Statistical Significance (vs. Placebo)Reference
This compound 50 mg Significant analgesiaP ≤ 0.005[10]
This compound 100 mg Significant analgesiaP ≤ 0.001[10]
Naproxen 550 mg Significant analgesiaP ≤ 0.001[10]

The study concluded that for postpartum uterine pain, analgesia with this compound at 50 mg or 100 mg is equivalent to that with Naproxen 550 mg.[10]

Comparative In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[11] There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible at sites of inflammation). The relative selectivity for COX-2 over COX-1 is thought to be associated with a reduced risk of gastrointestinal side effects.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Celecoxib 826.812[12]
Diclofenac 0.0760.0262.9[12]
Ibuprofen 12800.15[12]
Indomethacin 0.00900.310.029[12]
Meloxicam 376.16.1[12]
Naproxen >100>100-[13]
Piroxicam 47251.9[12]
Rofecoxib >10025>4.0[12]

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Pathway in Inflammation

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastroprotection, Platelet Aggregation Gastroprotection, Platelet Aggregation Prostaglandins (Physiological)->Gastroprotection, Platelet Aggregation Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation Phospholipase A2 Phospholipase A2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible)

Caption: The COX pathway in inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Inflammation Induction cluster_measurement Data Collection Phase cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (1-5h) Paw Volume Measurement (1-5h) Carrageenan Injection->Paw Volume Measurement (1-5h) Calculate % Inhibition of Edema Calculate % Inhibition of Edema Paw Volume Measurement (1-5h)->Calculate % Inhibition of Edema Statistical Analysis Statistical Analysis Calculate % Inhibition of Edema->Statistical Analysis

Caption: Workflow for carrageenan-induced paw edema.

Conclusion

This guide highlights the standard in vivo methodologies used to validate the anti-inflammatory effects of NSAIDs. While a clinical study suggests that this compound has comparable efficacy to Naproxen in treating postpartum pain, a critical gap exists in the publicly available preclinical in vivo data for this compound in established animal models of inflammation. The provided in vitro COX inhibition data for other NSAIDs offers a mechanistic framework for comparison. Further research and publication of preclinical in vivo studies on this compound are necessary to fully characterize its anti-inflammatory profile and allow for a comprehensive comparison with other available anti-inflammatory agents.

References

Anirolac: A Comparative Analysis with Other Nonsteroidal Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anirolac is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1] Like other NSAIDs, its therapeutic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in pain and inflammation. This guide provides a comparative overview of this compound and other commonly used NSAIDs, focusing on their mechanism of action, cyclooxygenase inhibition, pharmacokinetic profiles, and clinical efficacy. Due to the limited availability of public data for this compound, this comparison primarily focuses on well-characterized NSAIDs, with available information on this compound integrated where possible.

Mechanism of Action: Inhibition of Cyclooxygenase

NSAIDs exert their therapeutic effects by inhibiting the COX enzymes, which exist in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation.[2]

The clinical efficacy and side-effect profiles of different NSAIDs are largely determined by their relative selectivity in inhibiting COX-1 versus COX-2. Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. COX-2 selective inhibitors were developed to minimize these gastrointestinal risks while retaining anti-inflammatory efficacy.

cluster_0 Cell Membrane Phospholipids cluster_1 Arachidonic Acid Pathway cluster_2 NSAID Inhibition Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Gastroprotection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Pain, Inflammation, Fever Non-selective NSAIDs Non-selective NSAIDs Non-selective NSAIDs->COX-1 (Constitutive) Non-selective NSAIDs->COX-2 (Inducible) COX-2 Selective NSAIDs COX-2 Selective NSAIDs COX-2 Selective NSAIDs->COX-2 (Inducible)

Diagram 1: NSAID Mechanism of Action on the Arachidonic Acid Pathway.

Cyclooxygenase Inhibition Profile

DrugCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)Reference
Ibuprofen 12800.15[3]
Naproxen (B1676952) Data not consistently reportedData not consistently reportedConsidered non-selective
Diclofenac 0.0760.0262.9[3]
Celecoxib 826.812[3]
Indomethacin 0.00900.310.029[3]
Meloxicam 376.16.1[3]
Piroxicam 47251.9[3]

Experimental Protocols

Determination of COX-1 and COX-2 Inhibition (IC50)

A common method for determining the COX inhibitory activity of NSAIDs is the in vitro whole blood assay.

G cluster_0 Experimental Workflow start Start: Collect Human Whole Blood incubation Incubate blood with NSAID at various concentrations start->incubation cox1_assay COX-1 Assay: Induce clotting to stimulate platelet COX-1 incubation->cox1_assay cox2_assay COX-2 Assay: Stimulate with Lipopolysaccharide (LPS) to induce COX-2 expression incubation->cox2_assay measurement1 Measure Thromboxane (B8750289) B2 (TXB2) production (COX-1 product) cox1_assay->measurement1 measurement2 Measure Prostaglandin (B15479496) E2 (PGE2) production (COX-2 product) cox2_assay->measurement2 analysis Calculate IC50 values measurement1->analysis measurement2->analysis end End analysis->end

Diagram 2: Workflow for Whole Blood Assay to Determine COX Inhibition.

Protocol Outline:

  • Blood Collection: Whole blood is collected from healthy human volunteers.

  • Incubation: Aliquots of the blood are incubated with various concentrations of the test NSAID.

  • COX-1 Activity Measurement: To measure COX-1 activity, blood clotting is induced, which stimulates platelet COX-1 to produce thromboxane B2 (TXB2). The concentration of TXB2 is then measured, typically by enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • COX-2 Activity Measurement: To measure COX-2 activity, the blood is stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes. The subsequent production of prostaglandin E2 (PGE2) is measured as an indicator of COX-2 activity.

  • IC50 Calculation: The concentration of the NSAID that causes 50% inhibition of TXB2 production (for COX-1) and PGE2 production (for COX-2) is determined as the IC50 value.

Pharmacokinetic Profiles

The pharmacokinetic properties of an NSAID, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and potential for drug-drug interactions.

DrugHalf-life (hours)Bioavailability (%)Protein Binding (%)Primary Metabolism
Ibuprofen 2-4>80>99Hepatic (CYP2C9)
Naproxen 12-1795>99Hepatic (CYP2C9, CYP1A2)
Diclofenac 1-250-60>99Hepatic (CYP2C9)
Celecoxib 1122-40~97Hepatic (CYP2C9)
Indomethacin 4.5~100~99Hepatic
Meloxicam 15-2089>99Hepatic (CYP2C9, CYP3A4)
Piroxicam ~50~10099Hepatic

Note: Pharmacokinetic parameters can vary depending on the formulation and patient population.

Clinical Efficacy and Comparative Studies

While comprehensive comparative efficacy data for this compound against a wide range of NSAIDs is limited, a notable clinical trial has compared its analgesic effect to that of naproxen.

A double-blind, randomized controlled trial evaluated the efficacy of single oral doses of this compound (50 mg and 100 mg) compared to naproxen sodium (550 mg) and placebo for the treatment of postpartum uterine pain.[4] The study found that both 50 mg and 100 mg doses of this compound provided analgesia that was significantly superior to placebo and equivalent to that of 550 mg of naproxen sodium.[4] The highest analgesic ratings were observed with the 100 mg dose of this compound and naproxen.[4]

Safety and Tolerability

The side effect profile of NSAIDs is a critical consideration in their clinical use. The most common adverse effects are gastrointestinal, including dyspepsia, ulcers, and bleeding, which are primarily attributed to the inhibition of COX-1 in the gastric mucosa. Cardiovascular risks, such as an increased risk of myocardial infarction and stroke, have also been associated with NSAID use, particularly with COX-2 selective inhibitors and at high doses. Renal side effects can also occur due to the role of prostaglandins in maintaining renal blood flow.

In the comparative study of this compound and naproxen, the incidence of side effects was similar between the active treatment groups.[4] Drowsiness was reported more frequently with all active treatments compared to placebo.[4]

Conclusion

This compound is a nonsteroidal anti-inflammatory drug with demonstrated analgesic efficacy comparable to naproxen in a postpartum pain model.[4] Like other NSAIDs, its mechanism of action involves the inhibition of cyclooxygenase enzymes. However, a comprehensive understanding of its comparative performance is limited by the lack of publicly available data on its COX-1/COX-2 selectivity and detailed pharmacokinetic profile. The provided data on other common NSAIDs offers a framework for understanding the key parameters used to compare these agents. Further research is needed to fully characterize the pharmacological profile of this compound and establish its relative position within the broader class of NSAIDs.

References

A Head-to-Head Clinical Trial Comparison of Ketorolac and Other Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Efficacy, Safety, and Mechanistic Pathways

In the landscape of pain management, selecting the appropriate analgesic is paramount to achieving optimal patient outcomes while minimizing adverse effects. This guide provides a comprehensive comparison of ketorolac (B1673617), a potent non-steroidal anti-inflammatory drug (NSAID), against other commonly used analgesics: diclofenac (B195802), ibuprofen (B1674241), and morphine. This analysis is based on data from head-to-head clinical trials, offering a direct comparative lens on efficacy and safety.

Data Presentation: Quantitative Comparison of Analgesic Performance

The following tables summarize the quantitative data from various head-to-head clinical trials, providing a clear comparison of ketorolac against other analgesics in different clinical settings.

Table 1: Ketorolac vs. Diclofenac in Postoperative Pain Management

ParameterKetorolacDiclofenacStudy PopulationKey Findings
Pain Intensity (VAS) at 1 hour post-op Significantly lowerHigher71 patients for day-case arthroscopyKetorolac (30 mg IM) provided better initial pain relief than diclofenac (75 mg IM).[1]
Opioid Rescue Medication 1 patient6 patients71 patients for day-case arthroscopyFewer patients on ketorolac required rescue opioids.[1]
Pain at Injection Site LowerSignificantly greater71 patients for day-case arthroscopyKetorolac was better tolerated at the injection site.[1]
Post-op Morphine Requirement (laparoscopic cholecystectomy) 8.6 mg (± 5.2)8.9 mg (± 4.8)60 ASA I and II patientsBoth drugs were effective in reducing morphine consumption compared to placebo.[2]
Pain Scores (VAS) over 48 hours (orthopedic trauma) Consistently higherConsistently lower332 postoperative orthopedic patientsDiclofenac (75 mg IV every 12h) showed a sustained analgesic advantage over ketorolac (30 mg IV every 8h).[3]

Table 2: Ketorolac vs. Ibuprofen in Acute Pain

ParameterKetorolacIbuprofenStudy PopulationKey Findings
Pain Score Reduction at 60 min (NRS-11, moderate pain) 1.8 (± 1.6)1.63 (± 1.8)87 children with acute traumatic musculoskeletal painNo statistically significant difference in pain reduction for moderate pain.[4]
Pain Score Reduction at 60 min (NRS-11, severe pain) 1.0 (IQR 1.0-3.0)2.0 (IQR 1.0-4.0)125 children with acute traumatic musculoskeletal painNo statistically significant difference at 60 minutes for severe pain, though ibuprofen showed a trend towards better reduction.[4]
Pain Relief for Acute, Nonradicular Low Back Pain (Day 5) 80% with mild or no pain62% with mild or no pain187 ED patientsKetorolac (10 mg) resulted in better pain relief compared to ibuprofen (600 mg).[5][6]
Stomach Irritation 5%26%187 ED patientsKetorolac was associated with significantly less stomach irritation.[5][6]

Table 3: Ketorolac vs. Morphine in Moderate to Severe Pain

ParameterKetorolacMorphineStudy PopulationKey Findings
Analgesic Efficacy As effective as morphineAs effective as ketorolacPatients with severe pain from isolated limb injuriesKetorolac provided equivalent pain relief to morphine.[]
Pain Relief with Activity More effectiveLess effectivePatients with severe pain from isolated limb injuriesKetorolac had an advantage in relieving pain associated with movement.[]
Side Effects Considerably fewerMore frequent (drowsiness, dizziness, nausea)Patients with severe pain from isolated limb injuriesKetorolac demonstrated a superior side effect profile.[]
Postoperative Pain Relief (Video-Assisted Thoracoscopic Surgery) Superior pain control at 2 hours post-opLower pain control at 2 hours post-opPatients undergoing VATSKetorolac was superior to morphine in the immediate postoperative period.[8][9]
Pain Relief at 30 min (Postoperative) 31% achieved ≥50% pain reduction50% achieved ≥50% pain reduction1,003 adult postoperative patientsMorphine (0.1 mg/kg IV) was more efficacious in providing initial pain relief than ketorolac (30 mg IV).[10][11]
Rescue Morphine Requirement Lower when used as an adjunctN/A1,003 adult postoperative patientsThe addition of ketorolac to morphine reduced overall morphine consumption.[10][11]

Experimental Protocols

This section details the methodologies for the key clinical trials cited in this guide, providing a transparent view of the experimental designs.

1. Study of Ketorolac vs. Diclofenac in Post-Day-Case Arthroscopy

  • Objective: To compare the postoperative analgesic efficacy of intramuscular ketorolac and diclofenac.

  • Study Design: A randomized, double-blind clinical trial.

  • Participants: 71 patients undergoing day-case arthroscopy.

  • Intervention:

    • Group A: Diclofenac 75 mg administered intramuscularly immediately after induction of anesthesia.

    • Group B: Ketorolac 30 mg administered intramuscularly immediately after induction of anesthesia.

  • Outcome Measures:

    • Primary: Visual Analogue Scale (VAS) pain scores at 1, 2, and 4 hours post-operation.

    • Secondary: Requirement for opioid analgesia, and pain at the injection site.[1]

2. Study of Ketorolac vs. Ibuprofen for Acute Traumatic Musculoskeletal Pain in Children

  • Objective: To compare the analgesic efficacy of oral ibuprofen and oral ketorolac in children with acute traumatic pain.

  • Study Design: A multicenter, randomized, double-blind, controlled trial.

  • Participants: 212 patients aged 8 to 17 with moderate to severe pain from a limb trauma.

  • Intervention:

    • Group A: Ibuprofen (10 mg/kg) and a placebo for ketorolac.

    • Group B: Ketorolac (0.5 mg/kg) and a placebo for ibuprofen.

  • Outcome Measures:

    • Primary: Reduction in the Numeric Rating Scale-11 (NRS-11) score at 60 minutes.

    • Secondary: NRS-11 scores at 30, 90, and 120 minutes; need for rescue medication.[4]

3. Study of Ketorolac vs. Morphine for Postoperative Pain

  • Objective: To compare the analgesic efficacy of intravenous ketorolac and morphine in the early postoperative period.

  • Study Design: A double-blind, randomized controlled trial.

  • Participants: 1,003 adult patients in the post-anesthesia care unit with a pain intensity of 5 or more out of 10.

  • Intervention:

    • Group A: Ketorolac 30 mg intravenously.

    • Group B: Morphine 0.1 mg/kg intravenously.

  • Outcome Measures:

    • Primary: Proportion of patients achieving at least a 50% reduction in pain intensity 30 minutes after drug administration.

    • Secondary: Total morphine consumption and incidence of opioid-related side effects.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the compared analgesics and a typical experimental workflow for a head-to-head clinical trial.

NSAID_Signaling_Pathway cluster_legend Legend membrane Cell Membrane arachidonic_acid Arachidonic Acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h Prostaglandins cox1->prostaglandins_h cox2->prostaglandins_h inflammation Inflammation prostaglandins_h->inflammation pain Pain prostaglandins_h->pain fever Fever prostaglandins_h->fever ketorolac Ketorolac ketorolac->cox1 ketorolac->cox2 diclofenac Diclofenac diclofenac->cox1 diclofenac->cox2 ibuprofen Ibuprofen ibuprofen->cox1 ibuprofen->cox2 key_inhibition Inhibition key_arrow Morphine_Signaling_Pathway morphine Morphine opioid_receptor μ-Opioid Receptor (GPCR) morphine->opioid_receptor g_protein Gi/Go Protein opioid_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel K+ Channel (GIRK) g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP adenylyl_cyclase->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release (e.g., Substance P) ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neuromitter_release neuromitter_release neuromitter_release->analgesia Clinical_Trial_Workflow patient_recruitment Patient Recruitment (e.g., Postoperative Pain) randomization Randomization patient_recruitment->randomization group_a Group A (Ketorolac) randomization->group_a group_b Group B (Comparator Analgesic) randomization->group_b blinding Double-Blinding (Patient and Investigator) group_a->blinding group_b->blinding treatment_admin Treatment Administration blinding->treatment_admin data_collection Data Collection (Pain Scores, Adverse Events) treatment_admin->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation (Efficacy and Safety) statistical_analysis->results

References

Benchmarking Anirolac: A Comparative Analysis Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of Anirolac's potency in the context of established nonsteroidal anti-inflammatory drugs (NSAIDs). While direct quantitative in vitro potency data for this compound is not publicly available, this document synthesizes existing clinical findings and provides a framework for its potential positioning within the NSAID landscape.

Executive Summary

This compound is a nonsteroidal anti-inflammatory drug that has demonstrated analgesic efficacy comparable to naproxen (B1676952) in clinical settings for treating postpartum uterine pain.[1] However, a comprehensive understanding of its potency requires in vitro data on its inhibitory activity against cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. This guide presents the available clinical comparison for this compound and, for benchmarking purposes, provides in vitro potency data for a range of established NSAIDs. Detailed experimental protocols and visual workflows are included to facilitate a deeper understanding of the methodologies used to generate such comparative data.

Data Presentation: Comparative Potency of NSAIDs

Due to the absence of publicly available IC50 data for this compound's inhibition of COX-1 and COX-2, a direct quantitative comparison is not possible at this time. For reference and to provide a comparative framework, the following table summarizes the reported IC50 values for several established NSAIDs. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50% and is a key measure of potency. A lower IC50 value indicates greater potency.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Data not availableData not availableData not available
Indomethacin 0.00900.310.029
Ibuprofen 12800.15
Naproxen Data variable across studiesData variable across studiesData variable across studies
Diclofenac 0.0760.0262.9
Celecoxib 826.812
Meloxicam 376.16.1
Piroxicam 47251.9
Ketorolac (S-enantiomer) Data variable across studies0.9Data variable across studies

Note: IC50 values can vary between different experimental setups and assay conditions.

Clinical Efficacy of this compound

A double-blind clinical trial compared the analgesic effects of single oral doses of this compound (50 mg and 100 mg) with naproxen sodium (550 mg) and placebo in 120 women with postpartum uterine pain. The study found that 100 mg of this compound provided analgesia equivalent to 550 mg of naproxen sodium.[1] Both 50 mg and 100 mg doses of this compound were significantly more effective than placebo in providing pain relief after the first hour of administration.[1]

Experimental Protocols

To ensure transparency and reproducibility, the following is a detailed methodology for a common in vitro assay used to determine the potency of NSAIDs in inhibiting COX enzymes.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (NSAIDs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Detection system to measure prostaglandin (B15479496) production (e.g., ELISA kit for PGE2, LC-MS/MS)

  • 96-well microplates

  • Incubator

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compounds and reference NSAIDs.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, cofactors, and the enzyme (either COX-1 or COX-2).

  • Pre-incubation: Add the diluted test compounds or reference NSAIDs to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 2 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping agent (e.g., a strong acid).

  • Quantification of Prostaglandins: Measure the amount of prostaglandin (e.g., PGE2) produced in each well using a suitable detection method like ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Experimental Workflow for NSAID Potency Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare COX-1 and COX-2 Enzyme Solutions add_reagents Add Enzyme, Buffer, and Cofactors to Plate prep_enzyme->add_reagents prep_compound Prepare Serial Dilutions of Test Compounds add_inhibitor Add Test Compounds to Wells prep_compound->add_inhibitor prep_reagents Prepare Assay Buffer and Reagents prep_reagents->add_reagents add_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Initiate Reaction) pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pg Measure Prostaglandin (e.g., PGE2) Levels stop_reaction->measure_pg calc_inhibition Calculate % Inhibition measure_pg->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the in vitro potency (IC50) of NSAIDs.

Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition

G phospholipids Cell Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 gi GI Mucosal Protection cox1->gi cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane A2 pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet nsaids NSAIDs (e.g., this compound) nsaids->cox1 nsaids->cox2

Caption: Inhibition of COX-1 and COX-2 by NSAIDs in the prostaglandin synthesis pathway.

Conclusion

Based on available clinical data, this compound demonstrates analgesic efficacy comparable to naproxen. However, for a comprehensive assessment of its potency relative to a broader range of established NSAIDs, in vitro IC50 values for COX-1 and COX-2 inhibition are essential. The experimental protocols and workflows provided in this guide offer a standardized approach for generating such crucial data. Further research to determine the in vitro inhibitory profile of this compound is necessary to fully characterize its pharmacological properties and guide its potential applications in clinical practice and future drug development.

References

Statistical validation of Anirolac's efficacy in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Anirolac's efficacy and statistical validation based on available clinical study data. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on its clinical performance relative to other alternatives.

Quantitative Data Summary

The primary clinical evidence for this compound's efficacy is derived from a study in postpartum uterine pain. The following table summarizes the key statistical findings from this trial, comparing this compound with a standard non-steroidal anti-inflammatory drug (NSAID), naproxen (B1676952), and a placebo.

Treatment GroupDosagePrimary Efficacy Endpoint (Summed Analgesic Ratings)Statistical Significance (p-value vs. Placebo)
This compound 100 mgHighest summed analgesic ratingsp ≤ 0.001[1]
This compound 50 mgSignificant analgesiap ≤ 0.005[1]
Naproxen Sodium 550 mgHighest summed analgesic ratingsp ≤ 0.001[1]
Placebo N/ABaselineN/A

Table 1: Summary of Analgesic Efficacy in Postpartum Uterine Pain.[1]

Experimental Protocols

The pivotal clinical trial for this compound was a stratified, randomized, parallel, double-blind study designed to assess its relative efficacy, safety, and time course of analgesia in postpartum uterine pain.[1]

Study Design:

  • Phase: Not specified, likely Phase II or III based on the study design.

  • Blinding: Double-blind (both participants and investigators were unaware of the treatment assigned).

  • Control Groups: Placebo and an active comparator (Naproxen Sodium).

  • Patient Population: 120 hospitalized women with moderate to severe postpartum uterine pain.[1]

Treatment Administration:

  • Participants received a single oral dose of either this compound (50 mg or 100 mg), naproxen sodium (550 mg), or a placebo.[1]

Efficacy Assessment:

  • Pain intensity and pain relief were rated by the patients at regular intervals over a 6-hour period using verbal scales.[1]

Key Findings:

  • Both 50 mg and 100 mg doses of this compound, as well as naproxen, induced significantly stronger analgesia than the placebo at each assessment after the first hour.[1]

  • The analgesic efficacy of this compound at both 50 mg and 100 mg doses was found to be equivalent to that of 550 mg of naproxen sodium for postpartum uterine pain.[1]

  • A statistically significant increase in drowsiness was reported with all three active treatments compared to the placebo.[1]

G cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Single Oral Dose Administration cluster_assessment Efficacy & Safety Assessment screening 120 Hospitalized Women with Moderate to Severe Postpartum Uterine Pain rand Stratified Randomization screening->rand anirolac100 This compound 100 mg rand->anirolac100 anirolac50 This compound 50 mg rand->anirolac50 naproxen Naproxen 550 mg rand->naproxen placebo Placebo rand->placebo assessment Pain Intensity & Relief Ratings (Verbal Scales at regular intervals for 6 hours) anirolac100->assessment anirolac50->assessment naproxen->assessment placebo->assessment side_effects Side Effect Monitoring assessment->side_effects

Figure 1: Experimental Workflow of the this compound Clinical Trial.

Signaling Pathway: Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3]

The inhibition of the COX pathway by NSAIDs leads to a reduction in the production of prostaglandins, thereby exerting analgesic, anti-inflammatory, and antipyretic effects. There are two main isoforms of the COX enzyme:

  • COX-1: Constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2: Primarily induced by inflammatory stimuli, and its expression is upregulated at sites of inflammation.[3]

By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, which in turn alleviates pain and inflammation.

G cluster_upstream Upstream Signaling cluster_pathway Cyclooxygenase (COX) Pathway cluster_downstream Downstream Effects cluster_inhibition Drug Intervention stimuli Inflammatory Stimuli (e.g., tissue injury) pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox_enzymes COX-1 & COX-2 (Cyclooxygenase) arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation prostaglandins->inflammation pain Pain prostaglandins->pain fever Fever prostaglandins->fever This compound This compound (NSAID) This compound->cox_enzymes inhibits

Figure 2: NSAID Mechanism of Action via the COX Pathway.

References

Comparative Analysis of Anirolac's Side Effect Profile Against Other Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Detailed Examination of the Adverse Event Profile of the Investigational NSAID Anirolac in Comparison to Established Therapeutic Alternatives

This guide presents a comprehensive comparative analysis of the side effect profile of this compound, a non-steroidal anti-inflammatory drug (NSAID), against other commonly used drugs in its class, including naproxen (B1676952), diclofenac (B195802), and ketorolac (B1673617). This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available clinical trial data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and Comparator Drugs

This compound is an investigational NSAID belonging to the acetic acid derivative class.[1] Like other NSAIDs, its therapeutic effects as an analgesic and anti-inflammatory agent are attributed to the inhibition of cyclooxygenase (COX) enzymes. This guide compares the side effect profile of this compound with established NSAIDs:

  • Naproxen: A widely used over-the-counter and prescription NSAID for pain and inflammation.[2][3]

  • Diclofenac: A potent NSAID available in oral, topical, and parenteral formulations, commonly used for various pain conditions.[4][5]

  • Ketorolac: A potent NSAID primarily used for the short-term management of moderate to severe pain, often in a postoperative setting.[6]

Comparative Side Effect Profile

The available clinical trial data for this compound's side effect profile is primarily derived from a study comparing its use to naproxen for postpartum uterine pain.[7] The most frequently reported side effects for the comparator NSAIDs are gastrointestinal, cardiovascular, and renal in nature.

Table 1: Quantitative Comparison of Common Adverse Events in Clinical Trials (%)

Adverse EventThis compound (50mg & 100mg)Naproxen (550mg)Diclofenac (25mg, 50mg, 100mg)Ketorolac (30mg & 90mg IM)Placebo
Drowsiness Statistically Significant vs. PlaceboStatistically Significant vs. Placebo---
Nausea -3.4%[2]--3.1%[2]
Headache -4.8%[2]--6.4%[2]
Dizziness -----
Abdominal Pain --Common[5]--
Constipation --Common[5]--
Diarrhea --Common[5]--
Indigestion --Common[5]--

Data for this compound and its direct comparison with naproxen on drowsiness is from a single study on postpartum pain; specific percentages were not provided, only statistical significance.[7] Data for other NSAIDs are compiled from various clinical trials. Direct comparison across different studies should be done with caution due to variations in patient populations, duration of treatment, and methodologies for adverse event reporting.

Experimental Protocols

A critical aspect of interpreting side effect data is understanding the methodology used for its collection in clinical trials.

Methodology for Adverse Event Monitoring in Analgesic Clinical Trials

1. Patient Population and Study Design: Clinical trials for analgesic efficacy and safety are typically randomized, double-blind, and placebo-controlled.[2][7] For instance, in the comparative study of this compound and naproxen, 120 hospitalized women with moderate to severe postpartum uterine pain were enrolled.[7]

2. Data Collection: Adverse events are systematically collected throughout the trial. This can be achieved through:

  • Spontaneous Reporting: Patients are encouraged to report any untoward medical occurrences to the clinical staff.

  • Structured Questioning: At specified intervals, clinical staff may ask patients about the presence of specific, common side effects associated with the drug class.

  • Clinical and Laboratory Assessments: Regular monitoring of vital signs, and in some trials, blood and urine tests are conducted to detect any drug-induced abnormalities.[8]

3. Assessment of Causality and Severity: For each reported adverse event, investigators assess its potential relationship to the study drug (causality) and its intensity (severity). Severity is often graded on a scale (e.g., mild, moderate, severe).

4. Data Analysis and Reporting: The incidence of each adverse event is calculated for each treatment group and compared statistically. All adverse events, including their severity and perceived relationship to the study drug, are documented in the clinical trial report.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for this compound and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandins H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins Prostaglandins (Pain, Inflammation, Fever) prostaglandins_h2->prostaglandins Prostaglandin Synthases thromboxane Thromboxane (Platelet Aggregation) prostaglandins_h2->thromboxane Thromboxane Synthase prostacyclin Prostacyclin (Vasodilation, Platelet Inhibition) prostaglandins_h2->prostacyclin Prostacyclin Synthase nsaids This compound & Other NSAIDs nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: General signaling pathway of NSAIDs via inhibition of COX-1 and COX-2.

Experimental Workflow for a Comparative Analgesic Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of different analgesics.

Clinical_Trial_Workflow start Patient Recruitment (e.g., Postpartum Pain) screening Informed Consent & Eligibility Screening start->screening randomization Randomization screening->randomization group_a Treatment Group A (e.g., this compound) randomization->group_a group_b Treatment Group B (e.g., Naproxen) randomization->group_b group_c Placebo Group randomization->group_c treatment_admin Single/Multiple Dose Administration group_a->treatment_admin group_b->treatment_admin group_c->treatment_admin data_collection Adverse Event Monitoring (e.g., Patient Reports, Vitals) treatment_admin->data_collection analysis Data Analysis (Incidence, Severity) data_collection->analysis reporting Reporting of Side Effect Profile analysis->reporting

Caption: Workflow of a randomized controlled trial for analgesic side effect comparison.

Conclusion

The available data on the side effect profile of this compound is currently limited, with the primary evidence coming from a single comparative study against naproxen in a specific patient population.[7] In this study, drowsiness was the only side effect reported to be statistically significantly higher with this compound and naproxen compared to placebo.[7] To establish a more comprehensive safety profile for this compound, further large-scale clinical trials are necessary. These trials should include a broader range of patient populations and directly compare this compound with other commonly prescribed NSAIDs, while utilizing standardized and detailed protocols for adverse event reporting. This will allow for a more robust and generalizable assessment of its comparative safety.

References

Independent Verification of Anirolac's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the mechanism of action and performance of Anirolac, a nonsteroidal anti-inflammatory drug (NSAID), with its alternative, Naproxen (B1676952). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and is involved in physiological "house-keeping" functions, such as protecting the gastric mucosa.[2][4] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated during inflammation.[3][4]

Both COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.[1][2] By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.[5] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[2]

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Gastric Protection Gastric Protection Prostaglandins (Physiological)->Gastric Protection Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 Induces This compound / Naproxen This compound / Naproxen This compound / Naproxen->COX-1 This compound / Naproxen->COX-2

Figure 1: NSAID Mechanism of Action on the Prostaglandin (B15479496) Synthesis Pathway.

Comparative Efficacy: this compound vs. Naproxen

A double-blind, randomized clinical trial directly compared the analgesic efficacy and safety of single oral doses of this compound (50 mg and 100 mg) with Naproxen sodium (550 mg) and a placebo in 120 women with moderate to severe postpartum uterine pain.[6] The results indicated that both doses of this compound and Naproxen provided significantly stronger analgesia than the placebo.[6]

Treatment GroupSummed Analgesic Ratings (vs. Placebo)Significance (p-value)
This compound 100 mg Highest≤ 0.001
Naproxen 550 mg Highest≤ 0.001
This compound 50 mg Intermediate≤ 0.005

Table 1: Comparison of Analgesic Efficacy of this compound and Naproxen in Postpartum Uterine Pain.[6]

The study concluded that for postpartum uterine pain, the analgesia provided by 50 mg or 100 mg of this compound is equivalent to that of 550 mg of Naproxen.[6] A notable side effect was drowsiness, which was reported significantly more with all three active treatments compared to the placebo.[6]

Experimental Protocols for Mechanism of Action Verification

The primary mechanism of action of NSAIDs is independently verified by in vitro assays that measure the inhibition of COX-1 and COX-2 enzymes. These assays quantify the ability of a drug to prevent the conversion of arachidonic acid to prostaglandins.

Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the production of prostaglandins (e.g., PGE2 or PGF2α) in the presence and absence of the investigational drug.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin and L-epinephrine (co-factors)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound, Naproxen) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for prostaglandin quantification

Procedure:

  • Enzyme Preparation: A reaction mixture is prepared containing Tris-HCl buffer, hematin, and L-epinephrine. The purified COX-1 or COX-2 enzyme is added to this mixture.

  • Inhibitor Pre-incubation: The test compound (e.g., this compound) at various concentrations is added to the enzyme solution and pre-incubated for a defined period (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes at 37°C).

  • Reaction Termination: The reaction is stopped by adding a solution such as stannous chloride or by acidification.

  • Quantification of Prostaglandins: The amount of prostaglandin produced is quantified using a sensitive method like EIA or LC-MS/MS.

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the prostaglandin levels in the presence of the test compound to the control (no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Prepare Enzyme Mix Prepare Enzyme Mix Add Test Compound Add Test Compound Prepare Enzyme Mix->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Initiate Reaction with Substrate Initiate Reaction with Substrate Pre-incubate->Initiate Reaction with Substrate Incubate Incubate Initiate Reaction with Substrate->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify Prostaglandin Quantify Prostaglandin Stop Reaction->Quantify Prostaglandin Calculate IC50 Calculate IC50 Quantify Prostaglandin->Calculate IC50

Figure 2: Experimental Workflow for a Cyclooxygenase (COX) Inhibition Assay.

Conclusion

Independent verification of this compound's mechanism of action confirms its classification as a nonsteroidal anti-inflammatory drug that functions by inhibiting cyclooxygenase enzymes. Clinical data demonstrates that this compound is an effective analgesic for postpartum pain, with an efficacy comparable to that of Naproxen. The established in vitro COX inhibition assays provide a robust and standardized method for quantifying the inhibitory activity of this compound and comparing it to other NSAIDs, thereby independently verifying its primary mechanism of action. Further research could focus on determining the specific IC50 values of this compound for COX-1 and COX-2 to better predict its therapeutic index and side-effect profile relative to other NSAIDs.

References

Safety Operating Guide

Personal protective equipment for handling Anirolac

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Anirolac" could not be located. The following guidance is based on established best practices for handling potentially hazardous chemicals of unknown toxicity in a research and development setting.[1][2][3] It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.[4][5][6][7] This guide should be used as a starting point and not as a substitute for a substance-specific SDS.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling this compound. The primary goal is to minimize exposure and ensure a safe laboratory environment.[8]

Hazard Communication and Risk Assessment

Before any handling of this compound, a comprehensive risk assessment must be performed.[4][5][6][7] Since the specific hazards are unknown, it is prudent to treat this compound as a substance with high toxicity.[1][3]

  • Assume High Toxicity: In the absence of specific data, assume this compound is highly toxic, corrosive, and potentially reactive.[1][3]

  • Review All Available Information: Scrutinize any accompanying documentation for preliminary hazard information.

  • Develop a Standard Operating Procedure (SOP): Create a detailed SOP for all procedures involving this compound, including handling, storage, and waste disposal.[4] This SOP should be reviewed and approved by the principal investigator and the institutional EHS office.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling a substance of unknown toxicity. The selection of appropriate PPE is crucial for minimizing exposure through inhalation, skin contact, and eye contact.[9][10][11]

Summary of Recommended Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for Higher Risk Operations
Eye and Face Chemical splash goggles.[11][12]Full-face shield in addition to chemical splash goggles, especially when there is a risk of splashes or aerosol generation.[9][10][13]
Hand Double-gloving with chemically resistant gloves (e.g., nitrile).[11]Outer gloves should be of a material with broad chemical resistance. Regularly check for signs of degradation and change gloves frequently.[11]
Body Full-length lab coat with tight-fitting cuffs.[8][11]Chemical-resistant apron over a lab coat. For larger quantities or high-risk procedures, a disposable chemical-resistant suit may be necessary.[10]
Respiratory Work within a certified chemical fume hood.If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is required. The type of respirator (e.g., N95, half-mask, or full-face) will depend on the risk assessment.[10][13][14]
Footwear Closed-toe, non-perforated shoes made of a durable material.[1][8]Chemical-resistant shoe covers or boots should be considered if there is a risk of spills.

Operational Plan: From Receipt to Disposal

A clear and structured operational plan ensures safety at every stage of handling this compound.

Step 1: Receiving and Unpacking

  • Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE (lab coat, safety glasses, and gloves) during unpacking.

  • Verify that the container is clearly labeled with the substance name and any available hazard information. If the label is inadequate, create a new label immediately.[3][12]

Step 2: Storage

  • Store this compound in a designated, well-ventilated, and secure area.

  • Ensure the storage location is away from incompatible materials. Since the reactivity of this compound is unknown, it should be stored separately from strong acids, bases, oxidizers, and reducers.

  • Use secondary containment to prevent the spread of material in case of a leak.[8]

Step 3: Handling and Use

  • All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Keep containers of this compound closed when not in use.[1]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid skin contact at all times.[1][2]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][8]

Step 4: Spill and Emergency Procedures

  • Ensure a chemical spill kit is readily available.

  • In case of a small spill within a fume hood, use an appropriate absorbent material, and decontaminate the area.

  • For larger spills or spills outside of a fume hood, evacuate the area, alert others, and contact the institutional EHS for emergency response.

  • Know the location of safety showers and eyewash stations.[1] In case of skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[8]

Step 5: Disposal Plan

  • All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.[15][16]

  • Collect waste in clearly labeled, sealed, and chemically compatible containers.[17][18]

  • Do not mix this compound waste with other chemical waste streams unless compatibility is known.[15]

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[17][19]

Experimental Protocols and Data Presentation

As no specific experimental protocols involving "this compound" were found, it is critical that any developed protocols are thoroughly reviewed and approved through your institution's safety review process. All quantitative data generated, such as toxicity assays or stability studies, should be summarized in clearly structured tables for easy comparison and risk assessment updates.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling a chemical with unknown hazards like this compound.

PPE_Selection_Workflow cluster_assessment Initial Assessment cluster_controls Hierarchy of Controls start Start: Handling this compound risk_assessment Conduct Risk Assessment (Assume High Hazard) start->risk_assessment sds_check SDS Available? risk_assessment->sds_check engineering_controls Use Engineering Controls (e.g., Fume Hood) sds_check->engineering_controls No admin_controls Implement Administrative Controls (SOPs, Training) engineering_controls->admin_controls eye_face Eye/Face Protection: Chemical Splash Goggles + Face Shield admin_controls->eye_face hand Hand Protection: Double Nitrile Gloves admin_controls->hand body Body Protection: Lab Coat + Apron admin_controls->body respiratory Respiratory Protection: Work in Fume Hood admin_controls->respiratory footwear Footwear: Closed-toe Shoes admin_controls->footwear end Proceed with Caution eye_face->end hand->end body->end respiratory->end footwear->end

Caption: Workflow for PPE selection when handling a chemical of unknown toxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anirolac
Reactant of Route 2
Anirolac

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。